molecular formula C26H22FN7O3 B15577215 CNX-774

CNX-774

カタログ番号: B15577215
分子量: 499.5 g/mol
InChIキー: VVLHQJDAUIPZFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CNX-774 is a useful research compound. Its molecular formula is C26H22FN7O3 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is CNX-774 and its primary target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CNX-774 and Its Primary Targets

Introduction

This compound is a small molecule inhibitor that has garnered significant interest in drug development due to its dual-targeting capabilities. Initially developed as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), it has since been identified as a previously uncharacterized inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This dual activity gives this compound a unique pharmacological profile with potential applications in both oncology and autoimmune diseases.[5][6] This guide provides a detailed technical overview of this compound, its primary molecular targets, mechanism of action, and the key experimental findings that have elucidated its function.

Primary Target 1: Bruton's Tyrosine Kinase (BTK)

This compound was originally designed as an orally active and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[6][7][8]

Mechanism of Action

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, maturation, and survival.[6][8] this compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[5][8][9] This covalent modification permanently inactivates the kinase, leading to the disruption of the BCR signaling cascade.

Quantitative Data: Potency of BTK Inhibition

The inhibitory activity of this compound against BTK has been quantified in both biochemical and cellular assays.

Assay TypeIC50 ValueTargetNotes
Biochemical Assay< 1 nMBTK EnzymeMeasures direct inhibition of the isolated enzyme.[6][7][8][9][10]
Cellular Assay1-10 nMBTK in Ramos cellsMeasures the effective concentration to inhibit BTK activity within a cellular context.[7][8][9]

Primary Target 2: Equilibrative Nucleoside Transporter 1 (ENT1)

More recent research has unveiled a novel and significant activity of this compound as an inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1, also known as SLC29A1).[1][2][3][4] This discovery came from a combination screen designed to identify molecules that could overcome resistance to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors in pancreatic cancer cells.[1][2][3]

Mechanism of Action in Cancer Metabolism

Cancer cells rely on two main pathways for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis: the de novo pathway and the salvage pathway.

  • De Novo Synthesis: This pathway synthesizes pyrimidines from simpler precursors. A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibitors like brequinar (B1684385) (BQ) block this pathway.[1][2]

  • Salvage Pathway: This pathway recycles extracellular nucleosides, such as uridine (B1682114), to produce nucleotides. This process is dependent on nucleoside transporters like ENT1, which import these nucleosides into the cell.[1][2][3]

In cancer cells resistant to DHODH inhibitors, the salvage pathway is often upregulated, allowing the cells to bypass the blocked de novo pathway by importing extracellular uridine.[2] this compound inhibits ENT1, thereby blocking this compensatory uptake of uridine.[1][3] The dual blockade of both the de novo (with a DHODH inhibitor) and salvage pathways (with this compound) leads to profound pyrimidine starvation and synergistic cell death in resistant cancer cells.[1][2][3]

Signaling and Metabolic Pathways

The interplay between the de novo and salvage pathways and their inhibition by Brequinar and this compound is illustrated below.

G cluster_cell Cancer Cell cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Nucleoside Salvage Pathway Precursors Precursors DHODH DHODH Precursors->DHODH Pyrimidines_DN Pyrimidines DHODH->Pyrimidines_DN DNA_RNA DNA/RNA Synthesis Pyrimidines_DN->DNA_RNA Uridine_out Extracellular Uridine ENT1 ENT1 Uridine_out->ENT1 Uptake Uridine_in Intracellular Uridine ENT1->Uridine_in Pyrimidines_S Pyrimidines Uridine_in->Pyrimidines_S Pyrimidines_S->DNA_RNA Brequinar Brequinar Brequinar->DHODH Inhibits CNX_774 CNX_774 CNX_774->ENT1 Inhibits

Caption: Dual inhibition of pyrimidine synthesis pathways.

Experimental Protocols

The identification of ENT1 as a target of this compound was the result of a series of mechanistic studies.

Kinase Inhibitor Combination Screen

To identify compounds that could overcome resistance to the DHODH inhibitor brequinar (BQ), a screen of over 350 kinase inhibitors was performed on BQ-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines.

  • Methodology: BQ-resistant PDAC cells were treated with BQ in combination with each kinase inhibitor from the library. Cell viability was assessed to identify compounds that synergistically reduced viability in the presence of BQ.[1] this compound was identified as a top hit in this screen.[1][2]

G Start Start PDAC_Cells BQ-Resistant PDAC Cells Start->PDAC_Cells Treatment Treat with BQ + Kinase Inhibitor Library (>350 compounds) PDAC_Cells->Treatment Assay Cell Viability Assay Treatment->Assay Analysis Identify Compounds that Synergize with BQ Assay->Analysis Result This compound Identified as Top Hit Analysis->Result

Caption: Workflow for the combination screen.

BTK-Independence Verification

To confirm that the observed synergy was not due to BTK inhibition, several experiments were conducted.

  • Methodology:

    • BTK Expression Analysis: Immunoblotting was used to assess BTK protein levels in the PDAC cell lines. The results showed that the cells did not express BTK.[1]

    • Comparison with other BTK inhibitors: Other clinically approved BTK inhibitors, such as ibrutinib (B1684441) and acalabrutinib, were tested in combination with BQ. These inhibitors did not replicate the sensitizing effect of this compound.[1]

G Observation This compound + BQ Synergistically Kills Resistant Cancer Cells Hypothesis Is this effect BTK-dependent? Observation->Hypothesis Test1 Test 1: Check for BTK Expression in PDAC Cells Hypothesis->Test1 Test2 Test 2: Combine BQ with other BTK inhibitors (Ibrutinib) Hypothesis->Test2 Result1 Result: No BTK Expression Test1->Result1 Conclusion Conclusion: The effect of this compound is BTK-Independent Result1->Conclusion Result2 Result: No Sensitization Test2->Result2 Result2->Conclusion

Caption: Logical workflow for BTK-independence validation.

Metabolomic Analysis and Uridine Uptake Assays
  • Methodology:

    • Metabolomics: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to analyze polar metabolites in cells treated with BQ, this compound, or the combination. The combination treatment led to a significantly more profound depletion of pyrimidine nucleotides compared to BQ alone.[1]

    • Uridine Rescue: Exogenous uridine was added to the media of cells treated with the BQ and this compound combination. This compound was found to block the ability of uridine to rescue cell viability, suggesting an inhibition of uridine uptake.[1]

Genetic Knockout of ENT1
  • Methodology: To definitively confirm ENT1 as the target, CRISPR-Cas9 was used to create ENT1 knockout (ENT1-KO) PDAC cell lines. These ENT1-KO cells were highly sensitive to BQ alone, phenocopying the effect of this compound treatment. Furthermore, the addition of this compound to ENT1-KO cells treated with BQ did not further enhance cell death, confirming that this compound's efficacy in this context is due to its inhibition of ENT1.[1]

Summary and Conclusion

This compound is a molecule with two distinct and clinically relevant primary targets. It was initially characterized as a potent, irreversible inhibitor of BTK, targeting Cys481 to disrupt B-cell signaling. Subsequent research has redefined its profile, identifying it as a novel inhibitor of ENT1. This later finding has significant implications for cancer therapy, particularly in overcoming resistance to DHODH inhibitors. By blocking the nucleoside salvage pathway, this compound can synergize with drugs that target the de novo pyrimidine synthesis pathway, leading to a synthetic lethal effect in cancer cells. This dual-targeting capability makes this compound a valuable tool for both research and potential therapeutic development in multiple disease areas.

References

CNX-774: A Dual Inhibitor of Bruton's Tyrosine Kinase and Equilibrative Nucleoside Transporter 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with Cysteine 481 in the ATP-binding site of BTK, leading to the inhibition of its kinase activity. With a biochemical IC50 of less than 1 nM and a cellular IC50 in the range of 1-10 nM, this compound demonstrates significant potency. Beyond its established role as a BTK inhibitor, recent research has unveiled a novel, BTK-independent mechanism of action for this compound: the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1). This dual functionality positions this compound as a promising therapeutic candidate, particularly in the context of overcoming drug resistance in certain cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of its therapeutic potential.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades downstream of the B-cell receptor (BCR) and other immune receptors. Its activation is crucial for B-cell development, differentiation, and survival. Consequently, BTK has emerged as a key therapeutic target for a variety of B-cell malignancies and autoimmune disorders.

This compound is a small molecule inhibitor designed to irreversibly bind to BTK. Its high potency and covalent mechanism of action offer the potential for durable target inhibition. More recently, studies have identified this compound as an inhibitor of ENT1, a bidirectional nucleoside transporter responsible for the cellular uptake and release of nucleosides. This discovery has opened new avenues for the therapeutic application of this compound, particularly in combination therapies aimed at overcoming resistance to conventional cancer treatments.

Mechanism of Action

Inhibition of Bruton's Tyrosine Kinase (BTK)

This compound acts as an irreversible inhibitor of BTK by forming a covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the enzyme. This covalent modification effectively blocks the binding of ATP, thereby preventing the autophosphorylation and activation of BTK and inhibiting downstream signaling events.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NF_kB NF-κB Ca_PKC->NF_kB Activation Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression CNX774 This compound CNX774->BTK Covalent Inhibition ENT1_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane DHODH DHODH DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Pyrimidines Pyrimidines DeNovo->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->DHODH ENT1 ENT1 Uridine_int Intracellular Uridine ENT1->Uridine_int Uridine_ext Extracellular Uridine Uridine_ext->ENT1 Salvage Salvage Pathway Uridine_int->Salvage Salvage->Pyrimidines CNX774 This compound CNX774->ENT1 Inhibition BTK_Assay_Workflow Start Start Cell_Culture Culture Ramos Cells Start->Cell_Culture Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment BCR_Stimulation Stimulate with anti-IgM Compound_Treatment->BCR_Stimulation Cell_Lysis Lyse Cells BCR_Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot Western Blot for p-BTK and Total BTK Protein_Quantification->Western_Blot Data_Analysis Analyze Band Intensities Western_Blot->Data_Analysis End End Data_Analysis->End

CNX-774 as an ENT1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774, initially developed as a preclinical Bruton's tyrosine kinase (BTK) inhibitor, has been identified as a potent and previously uncharacterized inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] This discovery has opened new avenues for its therapeutic application, particularly in oncology. This technical guide provides an in-depth overview of this compound's core function as an ENT1 inhibitor, focusing on its mechanism of action, data from key experiments, and detailed experimental protocols. The primary context of its action is in overcoming resistance to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors in cancer cells, specifically pancreatic cancer.[1] By blocking the pyrimidine (B1678525) salvage pathway, this compound induces a state of profound pyrimidine starvation when combined with DHODH inhibitors, leading to significant cancer cell death.[1][2]

Introduction to this compound and its Target: ENT1

This compound is an orally active and irreversible BTK inhibitor.[3][4] However, its therapeutic potential has expanded with the discovery of its potent inhibitory activity against ENT1 (also known as SLC29A1).[1]

Equilibrative Nucleoside Transporter 1 (ENT1) is a crucial membrane protein responsible for the bidirectional transport of purine (B94841) and pyrimidine nucleosides, such as uridine (B1682114) and adenosine, across the cell membrane.[1] This transport is vital for the nucleoside salvage pathway, a metabolic route that recycles nucleosides to synthesize nucleotides. In the context of cancer therapy, particularly with agents that block the de novo synthesis of pyrimidines (e.g., DHODH inhibitors), the salvage pathway via ENT1 can become a critical resistance mechanism.[1] Cancer cells can bypass the blocked de novo pathway by importing extracellular nucleosides through ENT1.[1]

Mechanism of Action: Dual Blockade of Pyrimidine Synthesis

The primary therapeutic relevance of this compound as an ENT1 inhibitor lies in its synergistic effect when combined with DHODH inhibitors like brequinar (B1684385) (BQ).[1]

  • De Novo Pyrimidine Synthesis Inhibition: DHODH inhibitors block the fourth enzymatic step in the de novo synthesis of pyrimidines, leading to the depletion of the intracellular pyrimidine pool.[1]

  • Pyrimidine Salvage Pathway and Resistance: Cancer cells can evade the effects of DHODH inhibition by activating the pyrimidine salvage pathway, which relies on the uptake of extracellular uridine and other nucleosides through ENT1.[1]

  • This compound-Mediated ENT1 Inhibition: this compound blocks ENT1, thereby preventing the uptake of extracellular nucleosides.[1]

  • Synthetic Lethality: The dual blockade of both the de novo and salvage pathways results in a profound depletion of pyrimidine nucleotides, leading to what is described as pyrimidine starvation and subsequent cancer cell death.[1][2] This effect is independent of this compound's activity as a BTK inhibitor.[1]

CNX-774_Mechanism_of_Action Mechanism of this compound in Combination Therapy cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space De_Novo_Synthesis De Novo Pyrimidine Synthesis DHODH DHODH De_Novo_Synthesis->DHODH Aspartate, Glutamine Pyrimidine_Pool Intracellular Pyrimidine Pool DHODH->Pyrimidine_Pool Orotate -> UMP DNA_RNA_Synthesis DNA/RNA Synthesis & Cell Proliferation Pyrimidine_Pool->DNA_RNA_Synthesis ENT1 ENT1 Transporter ENT1->Pyrimidine_Pool Uridine (Salvage) Extracellular_Uridine Extracellular Uridine Extracellular_Uridine->ENT1 Brequinar Brequinar (BQ) (DHODH Inhibitor) Brequinar->DHODH CNX_774 This compound (ENT1 Inhibitor) CNX_774->ENT1

Caption: Dual blockade of pyrimidine synthesis by Brequinar and this compound.

Quantitative Data

While a specific IC50 value for this compound as an ENT1 inhibitor is not publicly available, its efficacy has been demonstrated through various in vitro and in vivo experiments.[1]

Table 1: In Vitro Efficacy of this compound in Combination with Brequinar

Cell Line Cancer Type Treatment Effect Reference
S2-013 Pancreatic Ductal Adenocarcinoma Brequinar (5µM) + this compound (2µM) for 8 hours Profound depletion of pyrimidine nucleotides [1]
KPC 1245 Pancreatic Ductal Adenocarcinoma Brequinar + this compound Sensitization to Brequinar-induced cell death [1]
BxPC-3 Pancreatic Cancer Brequinar + this compound Enhanced efficacy of Brequinar [1]

| AsPC-1 | Pancreatic Cancer | Brequinar + this compound | Enhanced efficacy of Brequinar |[1] |

Table 2: In Vivo Efficacy of ENT1 Ablation with DHODH Inhibition in an Orthotopic Pancreatic Cancer Mouse Model

Treatment Group Effect on Tumor Growth Effect on Survival Reference
Vehicle Progressive tumor growth - [1]
Brequinar (BQ) monotherapy Modest suppression Modest increase [1]
ENT1 Knockout (mimicking this compound) Minimal effect Minimal effect [1]

| BQ + ENT1 Knockout | Dramatic suppression | Prolonged survival |[1] |

Note: The in vivo study cited utilized genetic knockout of ENT1 to mimic the pharmacological inhibition by this compound to eliminate confounding effects from BTK inhibition.[1]

Pharmacokinetic Data

There is currently no publicly available pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, and clearance rates.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research identifying this compound as an ENT1 inhibitor.[1]

Uridine Uptake Inhibition Assay

This assay is designed to measure the ability of this compound to block the cellular uptake of extracellular uridine.

Uridine_Uptake_Assay_Workflow Uridine Uptake Inhibition Assay Workflow Cell_Seeding 1. Seed pancreatic cancer cells (e.g., S2-013) in a 24-well plate and allow to adhere overnight. Treatment 2. Wash cells with buffer (e.g., HBSS) and pre-incubate with this compound or vehicle control. Cell_Seeding->Treatment Radiolabeling 3. Add radiolabeled uridine (e.g., [3H]-uridine) to the wells for a defined period (e.g., 10-30 minutes). Treatment->Radiolabeling Lysis 4. Wash cells to remove extracellular radiolabeled uridine and then lyse the cells. Radiolabeling->Lysis Scintillation_Counting 5. Measure intracellular radioactivity using a scintillation counter. Lysis->Scintillation_Counting Data_Analysis 6. Normalize radioactivity counts to protein concentration and compare uridine uptake between treated and control groups. Scintillation_Counting->Data_Analysis

Caption: Workflow for the uridine uptake inhibition assay.

Materials:

  • Pancreatic cancer cell line (e.g., S2-013)

  • 24-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound

  • Radiolabeled uridine (e.g., [³H]-uridine)

  • Cell lysis buffer

  • Scintillation counter and cocktail

  • Protein quantification assay reagents

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells at an appropriate density in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Incubate the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Uridine Uptake:

    • Add a solution containing radiolabeled uridine to each well and incubate for a defined period (e.g., 10-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells multiple times with cold buffer to remove extracellular radiolabeled uridine.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Measure the intracellular radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in each lysate for normalization.

  • Analysis:

    • Normalize the radioactivity counts to the protein concentration for each well.

    • Compare the uridine uptake in the this compound-treated wells to the vehicle-treated wells to determine the extent of inhibition.

In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the use of an orthotopic mouse model to evaluate the in vivo efficacy of targeting ENT1 and DHODH.

In_Vivo_Mouse_Model_Workflow Orthotopic Pancreatic Cancer Mouse Model Workflow Cell_Implantation 1. Orthotopically implant pancreatic cancer cells (e.g., KPC-derived) into the pancreas of immunocompetent mice. Tumor_Establishment 2. Allow tumors to establish and reach a predetermined size, monitored by imaging or other markers. Cell_Implantation->Tumor_Establishment Treatment_Initiation 3. Randomize mice into treatment groups: - Vehicle - Brequinar (DHODH inhibitor) - this compound (or genetic model) - Combination Therapy Tumor_Establishment->Treatment_Initiation Drug_Administration 4. Administer drugs according to a predefined schedule and dosage regimen. Treatment_Initiation->Drug_Administration Monitoring 5. Monitor tumor growth and animal well-being throughout the study. Drug_Administration->Monitoring Endpoint_Analysis 6. At the study endpoint, measure tumor volume and/or assess survival. Monitoring->Endpoint_Analysis

Caption: Workflow for the in vivo orthotopic mouse model study.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic pancreatic cancer cell line (e.g., derived from KPC mice)

  • Surgical instruments for orthotopic implantation

  • Brequinar

  • This compound (or use of ENT1 knockout mice)

  • Vehicle for drug delivery

  • Tumor monitoring equipment (e.g., caliper, imaging system)

Procedure:

  • Cell Implantation: Surgically implant a suspension of pancreatic cancer cells into the pancreas of the mice.

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable or measurable size. Monitor tumor growth regularly.

  • Treatment Groups: Randomize the mice into different treatment cohorts:

    • Vehicle control

    • Brequinar alone

    • This compound alone (or ENT1 knockout with vehicle)

    • Brequinar and this compound in combination (or Brequinar in ENT1 knockout mice)

  • Drug Administration: Administer the drugs according to a predetermined schedule. For instance, brequinar can be dissolved in physiologic saline and administered via injection.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals.

    • Monitor the overall health and survival of the mice.

  • Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Downstream Signaling and Cellular Consequences of Pyrimidine Starvation

The dual inhibition of de novo and salvage pyrimidine synthesis pathways leads to a state of pyrimidine starvation, which has several downstream consequences for cancer cells.

Pyrimidine_Starvation_Consequences Cellular Consequences of Pyrimidine Starvation Pyrimidine_Depletion Profound Pyrimidine Nucleotide Depletion Replication_Stress Replication Stress Pyrimidine_Depletion->Replication_Stress mtDNA_Release mtDNA Release & Innate Immune Signaling Pyrimidine_Depletion->mtDNA_Release DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream effects of pyrimidine starvation in cancer cells.

  • Replication Stress and DNA Damage: A lack of pyrimidine nucleotides directly impairs DNA synthesis and repair, leading to replication stress and the accumulation of DNA damage.[5]

  • Cell Cycle Arrest: The cellular machinery detects the DNA damage and lack of essential building blocks, leading to cell cycle arrest, typically at the G1 phase.[5]

  • Apoptosis: Prolonged and severe pyrimidine starvation ultimately triggers programmed cell death (apoptosis).[6]

  • Mitochondrial DNA (mtDNA) Release and Innate Immunity: Recent studies have shown that pyrimidine deficiency can lead to the release of mtDNA into the cytosol, which can activate the cGAS-STING-TBK1 pathway, a component of the innate immune system.[3]

Conclusion and Future Directions

This compound represents a novel tool for targeting the pyrimidine salvage pathway in cancer. Its identification as an ENT1 inhibitor provides a strong rationale for its use in combination with DHODH inhibitors to overcome a key mechanism of drug resistance.[1] This dual-targeting strategy holds significant promise for the treatment of pancreatic cancer and potentially other cancer types that are reliant on pyrimidine metabolism.[1][7]

Future research should focus on:

  • Determining the precise IC50 of this compound for ENT1 to better characterize its potency.

  • Conducting detailed pharmacokinetic and toxicological studies of this compound.

  • Exploring the efficacy of this combination therapy in a broader range of preclinical cancer models.

  • Investigating the potential of this compound to enhance the efficacy of other nucleoside analog chemotherapies that rely on ENT1 for cellular uptake.

References

CNX-774: A Technical Guide to a Dual Inhibitor of Bruton's Tyrosine Kinase and Equilibrative Nucleoside Transporter 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a potent, orally bioavailable, and irreversible small molecule inhibitor originally developed as a selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with the Cys481 residue in the active site of BTK, effectively blocking its downstream signaling. More recent research has unveiled a novel mechanism of action for this compound: the inhibition of equilibrative nucleoside transporter 1 (ENT1). This dual-target activity positions this compound as a valuable tool for investigating cellular signaling and metabolism, with potential therapeutic applications in oncology and autoimmune diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and visualizations of its key signaling pathways.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₂FN₇O₃. Its structure features a fluoro-pyrimidine core linked to phenoxy and anilino moieties, with a reactive acrylamide (B121943) group responsible for its covalent interaction with BTK.

General Information
PropertyValue
IUPAC Name 4-(4-((5-fluoro-4-((3-(acrylamido)phenyl)amino)pyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide
CAS Number 1202759-32-7[1]
Molecular Formula C₂₆H₂₂FN₇O₃[1]
Molecular Weight 499.50 g/mol [1]
Physicochemical Properties
PropertyValueSource
pKa (Predicted) Basic: 4.5 ± 0.1; Acidic: 13.0 ± 0.3ChemAxon
logP (Predicted) 3.8 ± 0.6ChemAxon[2]
Solubility DMSO: ≥ 45 mg/mL[3]Multiple Vendors
DMF: 30 mg/mLVendor Data
Ethanol: 2 mg/mLVendor Data
Water: InsolubleVendor Data

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, potently inhibiting both Bruton's tyrosine kinase (BTK) and equilibrative nucleoside transporter 1 (ENT1).

Inhibition of Bruton's Tyrosine Kinase (BTK)

This compound is a highly potent irreversible inhibitor of BTK with an IC₅₀ of less than 1 nM in biochemical assays.[3][4] It forms a covalent bond with cysteine 481 at the ATP binding site of BTK, leading to the inhibition of B-cell receptor (BCR) signaling. This pathway is crucial for B-cell proliferation, differentiation, and survival.

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

Recent studies have identified this compound as an inhibitor of ENT1, a bidirectional transporter responsible for the cellular uptake and release of nucleosides.[5][6][7] By blocking ENT1, this compound can disrupt the nucleoside salvage pathway, which is essential for the synthesis of nucleotides in certain cellular contexts, particularly in cancer cells that are resistant to de novo pyrimidine (B1678525) synthesis inhibitors.[5][6][7]

In Vitro Activity
Target/AssayCell LineIC₅₀
BTK (biochemical assay) -< 1 nM[3]
BTK (cellular assay) Ramos1-10 nM[3]
ENT1 (functional assay) Pancreatic Cancer CellsEffective inhibition observed[5]

Experimental Protocols

The following protocols are adapted from published literature and provide a framework for studying the effects of this compound in vitro.

BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for assessing the inhibitory activity of compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle (DMSO) control.

  • Add 2.5 µL of BTK enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol, based on a study involving this compound, measures cell viability by quantifying ATP levels.[5]

Materials:

  • Cancer cell lines of interest (e.g., pancreatic cancer cell lines)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Treat the cells with various concentrations of this compound or vehicle control for 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence values of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.

ENT1-Mediated Nucleoside Uptake Assay

This is a general protocol to assess the inhibition of ENT1-mediated nucleoside transport.

Materials:

  • Cells expressing ENT1 (e.g., Panc-1)

  • [³H]-uridine or other radiolabeled nucleoside

  • Sodium-free uptake buffer (e.g., 20 mM Tris-HCl, 3 mM K₂HPO₄, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • This compound (dissolved in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in 24-well plates and grow to confluency.

  • Wash the cells twice with the sodium-free uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for 10-15 minutes at room temperature.

  • Initiate the uptake by adding the radiolabeled nucleoside (e.g., [³H]-uridine) to each well and incubate for a defined period (e.g., 1-5 minutes).

  • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of each lysate to normalize the uptake data.

  • Calculate the percent inhibition of nucleoside uptake at each this compound concentration.

LC-MS/MS-Based Metabolomics Analysis

This protocol provides a general workflow for analyzing changes in the cellular metabolome following treatment with this compound.[5]

Sample Preparation:

  • Seed cells in 6-well plates and treat with this compound, a combination of drugs, or vehicle control for a specified time (e.g., 8 hours).[5]

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge at high speed to pellet the protein and debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Separate the metabolites using a suitable column (e.g., a HILIC column for polar metabolites).

  • Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.

  • Acquire data in full scan mode and, for targeted analysis, in MS/MS mode to confirm the identity of metabolites.

Data Analysis:

  • Process the raw data using specialized software to perform peak picking, alignment, and normalization.

  • Identify metabolites by comparing their accurate mass and retention times to a metabolite library or by MS/MS fragmentation patterns.

  • Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify metabolites that are significantly altered by this compound treatment.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits the BTK signaling pathway.

ENT1_Nucleoside_Salvage_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ext_Nucleosides Extracellular Nucleosides (e.g., Uridine) ENT1 ENT1 Ext_Nucleosides->ENT1 Int_Nucleosides Intracellular Nucleosides ENT1->Int_Nucleosides Nucleoside_Kinases Nucleoside Kinases Int_Nucleosides->Nucleoside_Kinases substrate for Nucleotides Nucleotides (UMP, CMP, etc.) Nucleoside_Kinases->Nucleotides phosphorylates to DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotides->DNA_RNA_Synthesis CNX774 This compound CNX774->ENT1 inhibits

Caption: this compound blocks the nucleoside salvage pathway via ENT1 inhibition.

References

CNX-774: A Dual Inhibitor of Bruton's Tyrosine Kinase and Equilibrative Nucleoside Transporter 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Bruton's tyrosine kinase (BTK) and the equilibrative nucleoside transporter 1 (ENT1). Initially developed as a covalent inhibitor of BTK for applications in B-cell malignancies and autoimmune diseases, subsequent research has unveiled its role as an effective inhibitor of ENT1, opening new avenues for its therapeutic application, particularly in cancer metabolism. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed mechanisms of action, relevant signaling pathways, quantitative data from key experiments, and a summary of experimental protocols.

Core Molecular and Chemical Properties

This compound is characterized by the following molecular and chemical properties:

PropertyValue
CAS Number 1202759-32-7[1][2]
Molecular Formula C₂₆H₂₂FN₇O₃[1]
Molecular Weight 499.50 g/mol [1]
Mechanism of Action Covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]; Inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1)[3][4][5][6]

Mechanism of Action and Signaling Pathways

This compound exhibits a unique dual inhibitory profile, impacting two distinct and critical cellular pathways.

Inhibition of Bruton's Tyrosine Kinase (BTK) in the B-Cell Receptor (BCR) Signaling Pathway

This compound is a highly potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation[7][8]. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation[1][2]. This inhibition disrupts the B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of malignant B-cells[7][9][10].

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, involving the phosphorylation of downstream targets. BTK plays a pivotal role in this pathway by phosphorylating phospholipase C gamma 2 (PLCγ2), which in turn activates downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB that promote cell survival and proliferation[10][11]. By irreversibly inhibiting BTK, this compound effectively blocks these downstream events.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2 PLCγ2 PLCg2->PIP2 Hydrolysis BTK->PLCg2 Phosphorylation CNX774 This compound CNX774->BTK Covalent Inhibition (Cys481) PKC PKCβ DAG->PKC NFkB NF-κB Activation PKC->NFkB

BCR Signaling Pathway Inhibition by this compound
Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) and the Nucleoside Salvage Pathway

In addition to its effects on BTK, this compound has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1)[3][4][5][6]. ENT1 is a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as uridine, across the cell membrane[12][13]. This process is a key component of the nucleoside salvage pathway, which allows cells to recycle nucleosides from the extracellular environment to synthesize nucleotides[14].

In the context of cancer, particularly in resistance to therapies that block de novo nucleotide synthesis (e.g., DHODH inhibitors), the nucleoside salvage pathway becomes a critical survival mechanism. By inhibiting ENT1, this compound blocks the uptake of extracellular nucleosides, thereby shutting down this salvage pathway. This action can re-sensitize resistant cancer cells to de novo synthesis inhibitors, leading to a synergistic anti-tumor effect[3][4][5][6].

Nucleoside_Salvage_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Uridine_ext Extracellular Uridine ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Uridine_ext->ENT1 Transport Uridine_int Intracellular Uridine ENT1->Uridine_int Nucleotide_pool Nucleotide Pool Uridine_int->Nucleotide_pool Salvage Pathway DHODH_pathway De Novo Pyrimidine Synthesis (DHODH) DHODH_pathway->Nucleotide_pool DHODH_inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_inhibitor->DHODH_pathway CNX774 This compound CNX774->ENT1 Inhibition

ENT1 Inhibition by this compound in the Nucleoside Salvage Pathway

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays.

Assay TypeTargetCell LineIC₅₀Reference
Biochemical AssayBTK-<1 nM[1][2][1][2]
Cellular AssayBTKRamos1-10 nM[1][2][1][2]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

BTK Inhibition Assays
  • Biochemical Kinase Assay: The inhibitory activity of this compound against purified BTK enzyme is typically determined using a kinase assay. This involves incubating the enzyme with a substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection, to determine the IC₅₀ value.

  • Cellular BTK Occupancy Assay: To assess the covalent modification of BTK in a cellular context, cell lines such as Ramos (a human Burkitt's lymphoma cell line) are treated with this compound for various times and at different concentrations. Cell lysates are then prepared and incubated with a fluorescently labeled, irreversible BTK probe that also binds to the Cys481 residue. The degree of BTK occupancy by this compound is determined by the reduction in fluorescent signal from the probe, as this compound binding prevents the probe from accessing the Cys481 residue.

Cell Viability and Proliferation Assays
  • Methodology: Cancer cell lines, such as those derived from pancreatic ductal adenocarcinoma (PDAC), are seeded in 96-well plates and treated with this compound alone or in combination with other compounds like the DHODH inhibitor brequinar (B1684385) (BQ). Cell viability is assessed after a set incubation period (e.g., 72 hours) using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Proliferation can be monitored over time by automated cell imaging and counting.

Metabolomic Analysis
  • Objective: To understand the metabolic consequences of this compound treatment, particularly in combination with DHODH inhibitors.

  • Protocol: Cells are treated with this compound, a DHODH inhibitor, or a combination of both. After treatment, metabolites are extracted from the cells. The extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in the levels of various metabolites, especially those involved in nucleotide synthesis pathways[3].

In Vivo Tumor Models
  • Animal Models: The anti-tumor efficacy of this compound, often in combination with other agents, is evaluated in vivo using animal models, such as immunodeficient mice bearing xenografts of human cancer cell lines or immunocompetent mouse models with syngeneic tumors[3].

  • Procedure: Once tumors are established, animals are randomized into treatment groups and receive vehicle control, this compound, another therapeutic agent, or a combination. Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or metabolomics[3].

Conclusion

This compound is a versatile and potent small molecule with a compelling dual-inhibitory profile against BTK and ENT1. Its well-characterized covalent inhibition of BTK provides a strong rationale for its use in B-cell malignancies. Furthermore, the discovery of its ENT1 inhibitory activity has opened up new therapeutic strategies, particularly for overcoming resistance to inhibitors of de novo nucleotide synthesis in various cancers. The data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a promising therapeutic agent.

References

CNX-774: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a small molecule that has traversed a unique path in drug discovery, initially identified as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and later characterized as a selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). This dual-target history underscores a dynamic development narrative, primarily rooted in preclinical research. While its journey as a BTK inhibitor appears to have paused before clinical evaluation, its role as an ENT1 inhibitor has opened new avenues for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanisms of action, summarizing key preclinical data, and outlining the experimental protocols that have defined its scientific profile.

Discovery and Initial Development as a BTK Inhibitor

The precise origins of this compound, including the initial discovery team and institution, are not extensively documented in publicly available literature. However, it emerged in the scientific landscape as a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Mechanism of Action as a BTK Inhibitor

This compound functions as a covalent inhibitor of BTK, forming an irreversible bond with a cysteine residue (Cys481) within the enzyme's active site. This covalent modification permanently disables the kinase activity of BTK, which is a critical component of the B-cell receptor (BCR) signaling pathway. Disruption of this pathway has therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.

Preclinical Data: BTK Inhibition

Quantitative data from its early preclinical evaluation highlighted its significant potency.

ParameterValueTargetAssay Type
IC50 < 1 nM[1][2][3]BTKBiochemical Assay
IC50 1-10 nM[1]BTKCellular Assay (in Ramos cells)

These values positioned this compound as a highly potent BTK inhibitor in its class during its initial evaluation. However, further development for this indication, including progression into clinical trials, has not been reported.

Repurposing and Discovery as an ENT1 Inhibitor

A pivotal shift in the development trajectory of this compound occurred with the discovery of its potent activity as an inhibitor of equilibrative nucleoside transporter 1 (ENT1). This finding was largely independent of its effects on BTK and has become the primary focus of recent research.

A Serendipitous Discovery in Pancreatic Cancer Research

Researchers at the University of Nebraska Medical Center identified this compound in a combination screen with the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, brequinar (B1684385) (BQ), aimed at overcoming therapeutic resistance in pancreatic cancer cell lines.[4][5] The screen revealed that this compound sensitized resistant cancer cells to BQ.[4]

Mechanism of Action: ENT1 Inhibition and Synthetic Lethality

Subsequent mechanistic studies demonstrated that the synergistic effect of this compound with BQ was not due to BTK inhibition, as pancreatic cancer cells did not express BTK.[4] Instead, this compound was found to inhibit ENT1, a transporter responsible for the uptake of extracellular nucleosides.[4][5]

By blocking ENT1, this compound prevents cancer cells from utilizing the nucleoside salvage pathway to replenish their pyrimidine (B1678525) pools when the de novo synthesis pathway is inhibited by DHODH inhibitors like BQ. This dual blockade leads to profound pyrimidine starvation and cell death, a concept known as synthetic lethality.

ENT1_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitors Therapeutic Intervention DHODH DHODH DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Pyrimidines Pyrimidine Nucleotides DeNovo->Pyrimidines Proliferation Cell Proliferation and Survival Pyrimidines->Proliferation ENT1 ENT1 Salvage Nucleoside Salvage Pathway ENT1->Salvage Uridine Uptake Salvage->Pyrimidines Extracellular_Uridine Extracellular Uridine Extracellular_Uridine->Salvage BQ Brequinar (BQ) BQ->DHODH Inhibits CNX774 This compound CNX774->ENT1 Inhibits caption Mechanism of Synthetic Lethality with this compound and BQ.

Caption: Mechanism of Synthetic Lethality with this compound and BQ.

Preclinical Data: ENT1 Inhibition in Pancreatic Cancer

The combination of this compound and BQ has demonstrated significant efficacy in preclinical models of pancreatic cancer.

ExperimentCell Line(s)TreatmentKey FindingsReference
Cell Viability S2-013, KPC 1245, KPC 1199, B16F10, HCT116BQ + this compoundSynergistic loss of cell viability in BQ-resistant cells.[4]
Metabolomics S2-013BQ + this compoundProfound depletion of pyrimidine metabolites compared to BQ alone.[4]
In Vivo Tumor Growth Orthotopic, immunocompetent PDAC mouse modelBQ + this compoundDramatically suppressed tumor growth and prolonged survival.[4][5]

Experimental Protocols

Kinase Inhibition Assay (BTK)

A standard biochemical assay would involve incubating recombinant BTK enzyme with a fluorescently labeled substrate and ATP. The kinase activity is measured by the amount of phosphorylated substrate produced. To determine the IC50 of this compound, the assay would be performed with varying concentrations of the inhibitor, and the resulting data would be fitted to a dose-response curve.

Kinase_Assay_Workflow Reagents Recombinant BTK Fluorescent Substrate ATP Incubation Incubate with varying [this compound] Reagents->Incubation Detection Measure Fluorescence (Phosphorylated Substrate) Incubation->Detection Analysis Calculate IC50 Detection->Analysis caption Workflow for a typical BTK biochemical inhibition assay.

Caption: Workflow for a typical BTK biochemical inhibition assay.

Cellular BTK Occupancy Assay

Ramos cells, a human B-lymphoma cell line, are treated with varying concentrations of this compound for different durations. Following treatment, cell lysates are prepared and the occupancy of BTK by this compound is determined, often using a probe that binds to the unoccupied active site.

Cell Viability Assay (Combination Therapy)

Pancreatic cancer cell lines are seeded in 96-well plates and treated with a matrix of concentrations of BQ and this compound, both alone and in combination. After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

Metabolomic Analysis

BQ-resistant pancreatic cancer cells are treated with vehicle, BQ alone, this compound alone, or the combination of BQ and this compound. After a specified time, metabolites are extracted from the cells and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the relative abundance of pyrimidine pathway metabolites.

Metabolomics_Workflow Cell_Culture Culture BQ-resistant pancreatic cancer cells Treatment Treat with Vehicle, BQ, This compound, or Combo Cell_Culture->Treatment Metabolite_Extraction Extract Metabolites Treatment->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis Quantify Pyrimidine Metabolites LCMS->Data_Analysis caption Experimental workflow for metabolomic analysis.

Caption: Experimental workflow for metabolomic analysis.

Clinical Development Status

As of the latest available information, this compound has not entered clinical trials for any indication. No Investigational New Drug (IND) application has been publicly disclosed. Its development remains in the preclinical stage, with the current focus on its potential as an ENT1 inhibitor in combination cancer therapy.

Conclusion

The history of this compound is a compelling example of the evolving nature of drug discovery. Initially characterized as a potent preclinical BTK inhibitor, its development path was redefined by the discovery of a novel mechanism of action as an ENT1 inhibitor. This later finding has established a strong preclinical proof-of-concept for its use in overcoming resistance to DHODH inhibitors in pancreatic cancer. While the future clinical development of this compound remains to be seen, its journey provides valuable insights into target re-evaluation and the potential for synergistic combination therapies in oncology. Further research is warranted to explore its full therapeutic potential and to translate the promising preclinical findings into clinical applications.

References

The Dual-Acting Kinase Inhibitor CNX-774: A Technical Guide to its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a potent, orally bioavailable small molecule that has been identified as a dual-action inhibitor, targeting both Bruton's tyrosine kinase (BTK) and Equilibrative Nucleoside Transporter 1 (ENT1). Initially developed as an irreversible BTK inhibitor, this compound covalently modifies Cysteine 481 in the BTK active site, effectively blocking its downstream signaling in B-cells. More recent studies have unveiled a second, BTK-independent mechanism of action involving the inhibition of ENT1. This discovery has significant implications for its therapeutic potential, particularly in the context of overcoming resistance to certain cancer therapies. This technical guide provides an in-depth overview of the signal transduction pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative parameters.

Introduction

Signal transduction pathways are fundamental to cellular function, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Kinase inhibitors have emerged as a major class of targeted therapeutics. This compound was initially developed as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] The BCR pathway is a key driver of proliferation and survival in many B-cell malignancies.[3]

Interestingly, further research has revealed that this compound possesses a second, distinct mechanism of action: the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1).[4] ENT1 is a transmembrane protein responsible for the transport of nucleosides into the cell, playing a critical role in the nucleoside salvage pathway.[4][5] This pathway allows cells to recycle nucleosides from the breakdown of DNA and RNA. The dual inhibition of BTK and ENT1 by this compound presents a unique pharmacological profile with potential applications in a variety of therapeutic areas.

Mechanism of Action and Signal Transduction Pathways

Inhibition of Bruton's Tyrosine Kinase (BTK) and the B-Cell Receptor (BCR) Signaling Pathway

This compound acts as an irreversible inhibitor of BTK by forming a covalent bond with the cysteine 481 residue within the ATP-binding pocket of the kinase.[1] This covalent modification permanently inactivates the enzyme. BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[6] By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.[7]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN CD19 CD19 SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation CNX774 This compound CNX774->BTK Irreversible Inhibition (Cys481) IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Proliferation Proliferation & Survival IP3->Proliferation Ca2+ influx PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB NFkB->Proliferation Gene Transcription Antigen Antigen Antigen->BCR Activation

Figure 1: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.
Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) and the Nucleoside Salvage Pathway

Recent studies have demonstrated that this compound also functions as an inhibitor of ENT1.[4] This activity is independent of its BTK-inhibitory function. ENT1 is a bidirectional, facilitated nucleoside transporter that plays a key role in the nucleoside salvage pathway.[5] This pathway allows cells to recycle nucleosides for the synthesis of nucleotides, which are the building blocks of DNA and RNA. In certain contexts, such as resistance to de novo pyrimidine (B1678525) synthesis inhibitors (e.g., DHODH inhibitors), cancer cells can become dependent on the nucleoside salvage pathway for their supply of pyrimidines.[4] By inhibiting ENT1, this compound blocks the uptake of extracellular nucleosides, leading to pyrimidine starvation and cell death in these resistant cells.[4][8]

Nucleoside_Salvage_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nucleosides Nucleosides (e.g., Uridine) ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Nucleosides->ENT1 Nucleosides_in Nucleosides ENT1->Nucleosides_in Transport Salvage Nucleoside Salvage Pathway Nucleosides_in->Salvage Nucleotides Nucleotides Salvage->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA CNX774 This compound CNX774->ENT1 Inhibition

Figure 2: Nucleoside Salvage Pathway and ENT1 Inhibition by this compound.

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound against BTK

Assay TypeCell Line/SystemParameterValueReference
Biochemical AssayRecombinant BTKIC50< 1 nM[1]
Cellular AssayRamos (Burkitt's Lymphoma)IC501-10 nM[1]
Cellular AssayHMC-1.1IC502.82 µM[9]
Cellular AssayHMC-1.2IC500.38 µM[9]

Table 2: Synergistic Activity of this compound with the DHODH Inhibitor Brequinar (BQ)

Cell LineCancer TypeConditionEffectReference
S2-013Pancreatic Cancer+ BQ (25µM)Sensitizes to BQ[1]
KPC 1245Pancreatic Cancer+ BQ (25µM)Sensitizes to BQ[1]
B16F10Melanoma+ BQ (25µM)Sensitizes to BQ[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Ramos, S2-013)

  • Complete culture medium

  • This compound (and other inhibitors as needed)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Western Blot for BTK Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on BTK autophosphorylation.

Materials:

  • B-cell line expressing BTK (e.g., Ramos)

  • Complete culture medium

  • This compound

  • Anti-human IgM

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed Ramos cells and treat with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate BTK autophosphorylation by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C.

    • Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total BTK and a loading control (e.g., GAPDH or β-actin) for normalization.

    • Quantify band intensities using densitometry software.

LC-MS/MS for Metabolomic Analysis of Pyrimidine Depletion

This protocol is for quantifying the changes in intracellular pyrimidine metabolite levels following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., S2-013)

  • Complete culture medium

  • This compound and Brequinar (BQ)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

Procedure:

  • Cell Treatment and Metabolite Extraction:

    • Seed cells and treat with vehicle, this compound, BQ, or a combination for a specified time (e.g., 24 hours).

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Clarify the extract by centrifugation at high speed at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient on a C18 column.

    • Detect and quantify the pyrimidine metabolites (e.g., UMP, UDP, UTP) using multiple reaction monitoring (MRM) in positive or negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the data to an internal standard and the total protein content or cell number.

    • Compare the relative abundance of pyrimidine metabolites across the different treatment groups to assess the impact of this compound on pyrimidine metabolism.

Conclusion

This compound is a novel dual-action inhibitor with a well-defined mechanism of action against both BTK and ENT1. Its ability to potently and irreversibly inhibit BTK makes it a promising candidate for the treatment of B-cell malignancies. Furthermore, its BTK-independent inhibition of ENT1 opens up new therapeutic possibilities, particularly in overcoming resistance to therapies that target de novo nucleotide synthesis. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and similar dual-acting inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this unique molecule.

References

The Preclinical Efficacy of CNX-774 in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research on CNX-774, a novel small molecule, in the context of pancreatic cancer. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, preclinical efficacy, and the experimental designs used to evaluate its therapeutic potential. All data presented is derived from the pivotal study, "ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer."

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its late diagnosis and profound resistance to conventional therapies. A key metabolic feature of many cancer cells is their reliance on de novo pyrimidine (B1678525) synthesis to support rapid proliferation. However, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in this pathway, have shown limited clinical success. Preclinical research has identified a resistance mechanism whereby cancer cells bypass DHODH inhibition by salvaging extracellular nucleosides.

This compound, initially developed as a Bruton's tyrosine kinase (BTK) inhibitor, has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This novel activity forms the basis of a promising therapeutic strategy for pancreatic cancer. By blocking ENT1, this compound prevents the uptake of extracellular uridine (B1682114), thereby shutting down the nucleoside salvage pathway. When combined with a DHODH inhibitor, such as brequinar (B1684385) (BQ), this compound induces a state of profound pyrimidine starvation in resistant pancreatic cancer cells, leading to significant tumor growth inhibition and prolonged survival in preclinical models. This effect has been demonstrated to be independent of its BTK inhibitory activity.

Mechanism of Action: Dual Blockade of Pyrimidine Synthesis

The therapeutic strategy centered around this compound in pancreatic cancer involves the simultaneous inhibition of two key pathways in pyrimidine nucleotide synthesis: the de novo pathway and the salvage pathway.

  • De Novo Pyrimidine Synthesis: This pathway synthesizes pyrimidine nucleotides from basic precursors. A rate-limiting enzyme in this process is Dihydroorotate Dehydrogenase (DHODH). The DHODH inhibitor, brequinar (BQ), blocks this pathway.

  • Nucleoside Salvage Pathway: This pathway allows cells to recycle extracellular nucleosides, such as uridine, to produce nucleotides. The Equilibrative Nucleoside Transporter 1 (ENT1) is a key protein responsible for transporting uridine into the cell.

Pancreatic cancer cells can develop resistance to DHODH inhibitors by upregulating the nucleoside salvage pathway. This compound's primary role in this context is to inhibit ENT1, thereby blocking the salvage pathway and re-sensitizing cancer cells to DHODH inhibition.

Mechanism of Action: Dual Inhibition of Pyrimidine Synthesis cluster_cell Pancreatic Cancer Cell cluster_salvage Salvage Pathway De_Novo_Pathway De Novo Synthesis DHODH DHODH De_Novo_Pathway->DHODH ... Pyrimidine_Nucleotides Pyrimidine Nucleotides DHODH->Pyrimidine_Nucleotides ... Proliferation Cell Proliferation Pyrimidine_Nucleotides->Proliferation ENT1 ENT1 Uridine_in Uridine (intracellular) ENT1->Uridine_in Uridine_in->Pyrimidine_Nucleotides ... Uridine_out Uridine (extracellular) Uridine_out->ENT1 BQ Brequinar (BQ) BQ->DHODH CNX774 This compound CNX774->ENT1

Dual inhibition of De Novo and Salvage pyrimidine synthesis pathways.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in combination with brequinar in pancreatic cancer models.

Table 1: In Vitro Cell Viability
Cell LineTreatmentConcentrationViability (% of Control)
S2-013Brequinar5 µM~80%
S2-013This compound2 µM~95%
S2-013Brequinar + this compound5 µM + 2 µM~20%
Table 2: In Vivo Tumor Growth and Survival in an Orthotopic, Immunocompetent PDAC Mouse Model
Treatment GroupMedian Survival (Days)Tumor Growth
Vehicle21Progressive
Brequinar25Modestly Suppressed
This compound22No Significant Effect
Brequinar + this compound35Dramatically Suppressed

Detailed Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the preclinical studies of this compound.

Cell Culture and Reagents

Pancreatic ductal adenocarcinoma (PDAC) cell lines, including the brequinar-resistant S2-013 and KPC 1245 lines, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound and brequinar were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions for in vitro and in vivo experiments.

Cell Viability Assays

PDAC cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with vehicle (DMSO), brequinar, this compound, or the combination at the indicated concentrations. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

Experimental Workflow: Cell Viability Assay Start Seed PDAC cells in 96-well plate Incubate_overnight Incubate overnight Start->Incubate_overnight Treat_cells Treat with Vehicle, BQ, this compound, or Combo Incubate_overnight->Treat_cells Incubate_72h Incubate for 72 hours Treat_cells->Incubate_72h Add_CellTiterGlo Add CellTiter-Glo® Reagent Incubate_72h->Add_CellTiterGlo Measure_luminescence Measure Luminescence Add_CellTiterGlo->Measure_luminescence Analyze_data Analyze Data (% Viability) Measure_luminescence->Analyze_data End End Analyze_data->End

Workflow for determining cell viability after drug treatment.

Metabolomic Analysis

S2-013 cells were treated with vehicle, brequinar (5µM), this compound (2µM), or the combination for 8 hours.[1] Following treatment, cells were washed with ice-cold saline, and metabolites were extracted using a methanol/acetonitrile/water (5:3:2) solution. The extracts were then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify polar metabolites. The data was used to assess the impact of the treatments on pyrimidine nucleotide pools.

In Vivo Murine Model of Pancreatic Cancer

An aggressive, immunocompetent pancreatic cancer mouse model was utilized to evaluate the in vivo efficacy of the combination therapy.[1] KPC 1245 PDAC cells were orthotopically implanted into the pancreata of syngeneic mice. Once tumors were established, mice were randomized into four treatment groups: vehicle, brequinar, this compound, and the combination of brequinar and this compound. Tumor growth was monitored by imaging, and survival was recorded.

BTK-Independent Mechanism of Action

An important finding of the research is that the synergistic effect of this compound with brequinar is independent of its function as a BTK inhibitor.[1] This was determined through several key experiments:

  • Lack of BTK Expression: Western blot analysis confirmed that the S2-013 and KPC 1245 pancreatic cancer cell lines do not express BTK.[1]

  • Inefficacy of Other BTK Inhibitors: The clinically approved BTK inhibitors ibrutinib (B1684441) and acalabrutinib (B560132) did not replicate the sensitizing effect of this compound when combined with brequinar.[1]

These findings strongly indicate that the therapeutic efficacy of this compound in this context is mediated through its inhibition of ENT1 and not BTK.

Clinical Development and Future Directions

Currently, this compound is in the preclinical stage of development for pancreatic cancer. The compelling preclinical data provides a strong rationale for advancing this combination strategy into clinical trials. Future research will likely focus on:

  • Pharmacokinetic and pharmacodynamic studies in larger animal models.

  • Toxicology and safety profiling of the combination therapy.

  • The design of a Phase I clinical trial to evaluate the safety and efficacy of this compound in combination with a DHODH inhibitor in patients with advanced pancreatic cancer.

Conclusion

The preclinical research on this compound has unveiled a novel and potent mechanism for overcoming resistance to DHODH inhibitors in pancreatic cancer. By inhibiting ENT1, this compound, in combination with brequinar, effectively shuts down both the de novo and salvage pathways for pyrimidine synthesis, leading to significant anti-tumor activity. This BTK-independent mechanism provides a strong foundation for the clinical development of this compound as a promising new therapeutic agent for this challenging disease.

References

Unveiling the BTK-Independent Activities of CNX-774: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the preclinical Bruton's tyrosine kinase (BTK) inhibitor, CNX-774, reveals a significant and previously uncharacterized BTK-independent mechanism of action with profound implications for cancer therapy. Research demonstrates that this compound functions as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key component of the nucleoside salvage pathway. This off-target activity positions this compound as a promising agent for combination therapies, particularly in overcoming resistance to de novo pyrimidine (B1678525) synthesis inhibitors in pancreatic cancer.

Core BTK-Independent Mechanism: ENT1 Inhibition

While developed as a BTK inhibitor, this compound exhibits a critical off-target effect by blocking ENT1.[1][2][3][4] This inhibition prevents the uptake of extracellular uridine, a necessary step for the nucleoside salvage pathway to produce pyrimidine nucleotides. In cancer cells resistant to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, such as brequinar (B1684385) (BQ), the salvage pathway serves as a primary resistance mechanism. By blocking this compensatory route, this compound re-sensitizes resistant cancer cells to DHODH inhibition, leading to severe pyrimidine starvation and subsequent cell death.[1][2][3]

This BTK-independent effect was confirmed in pancreatic ductal adenocarcinoma (PDAC) cell lines, S2–013 and KPC 1245, which notably do not express BTK.[1] In these cells, the combination of this compound and a DHODH inhibitor resulted in a significant reduction in cell viability and a profound depletion of pyrimidine nucleotide pools.[1][2]

Signaling Pathway: Dual Targeting of Pyrimidine Synthesis

The synergistic effect of this compound and DHODH inhibitors stems from the dual blockade of both the de novo and salvage pathways for pyrimidine synthesis.

Pyrimidine_Synthesis_Inhibition Dual Inhibition of Pyrimidine Synthesis by this compound and DHODH Inhibitors cluster_DeNovo De Novo Pathway cluster_Salvage Salvage Pathway cluster_Inhibitors Inhibitors Precursors Precursors DHODH DHODH Precursors->DHODH multiple steps Pyrimidines Pyrimidines DHODH->Pyrimidines Cell_Viability Cell_Viability Pyrimidines->Cell_Viability essential for DNA/RNA synthesis Extracellular Uridine Extracellular Uridine ENT1 ENT1 Extracellular Uridine->ENT1 transport Intracellular Uridine Intracellular Uridine ENT1->Intracellular Uridine transport Intracellular Uridine->Pyrimidines phosphorylation DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->DHODH CNX_774 This compound CNX_774->ENT1

Dual pyrimidine pathway inhibition.

Quantitative Data Summary

The synergistic effect of this compound and Brequinar (BQ) on pyrimidine nucleotide levels in S2–013 pancreatic cancer cells is summarized below. The data highlights a more significant depletion of pyrimidine metabolites with the combination treatment compared to BQ alone.

Treatment GroupPrincipal Component Analysis (PCA)Key Pyrimidine Metabolites (Relative Abundance)
VehicleDistinct cluster from BQ and combination treatmentBaseline levels
BQ (5μM)Distinct cluster from vehicle and combination treatmentModest depletion
This compound (2μM)Not significantly different from vehicle controlNo significant change
BQ + this compoundDistinct cluster showing the most significant metabolic shiftProfound depletion

Data synthesized from metabolomic analysis of S2–013 cells treated for 8 hours.[1]

Key Experimental Protocols

Cell Viability and Synergy Analysis

To assess the BTK-independent effects of this compound, pancreatic cancer cell lines (S2–013, KPC 1245) that lack BTK expression were utilized.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Drug Treatment: Cells were treated with a dose-response matrix of this compound and the DHODH inhibitor Brequinar (BQ), both alone and in combination.

  • Viability Assay: After a set incubation period (e.g., 72 hours), cell viability was measured using a standard assay such as CellTiter-Glo.

  • Synergy Calculation: The synergy between this compound and BQ was quantified using a synergy scoring model (e.g., ZIP model).

Metabolomic Analysis for Pyrimidine Depletion

The impact of this compound on cellular metabolism in the context of DHODH inhibition was investigated using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Cell Treatment: S2–013 cells were treated with vehicle, BQ (5μM), this compound (2μM), or the combination for 8 hours.

  • Metabolite Extraction: Polar metabolites were extracted from the treated cells.

  • LC-MS/MS Analysis: The extracted metabolites were analyzed by LC-MS/MS to quantify the relative abundance of polar metabolites, including pyrimidine nucleotides.

  • Data Analysis: Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) were used to identify significant metabolic changes between treatment groups.

Experimental_Workflow Experimental Workflow for Validating BTK-Independent Effects cluster_CellViability Cell Viability Assay cluster_Metabolomics Metabolomic Analysis cluster_GeneticValidation Genetic Validation Seed_Cells Seed BTK-negative PDAC Cells Treat_Cells Treat with this compound +/- BQ Seed_Cells->Treat_Cells Measure_Viability Measure Viability (e.g., CellTiter-Glo) Treat_Cells->Measure_Viability Analyze_Synergy Calculate Synergy Score Measure_Viability->Analyze_Synergy Treat_Cells_M Treat PDAC Cells (Vehicle, BQ, this compound, Combo) Extract_Metabolites Extract Polar Metabolites Treat_Cells_M->Extract_Metabolites LCMS_Analysis LC-MS/MS Analysis Extract_Metabolites->LCMS_Analysis Data_Analysis_M PCA & PLS-DA LCMS_Analysis->Data_Analysis_M ENT1_KO Generate ENT1-KO PDAC Cells Compare_Sensitivity Compare BQ Sensitivity (WT vs. KO) ENT1_KO->Compare_Sensitivity Test_CNX774 Test this compound Effect in KO Cells Compare_Sensitivity->Test_CNX774

Workflow for experimental validation.
Genetic Validation of ENT1 as the Target

To definitively confirm that the sensitizing effect of this compound is mediated through ENT1, genetic knockout studies were performed.

  • ENT1 Knockout: ENT1 was genetically deleted in BQ-resistant pancreatic cancer cells (KPC 1245) using CRISPR-Cas9.

  • Phenotypic Analysis: The BQ sensitivity of ENT1-knockout (ENT1-KO) cells was compared to wild-type (WT) control cells. ENT1-KO cells were found to be sensitive to BQ.

  • This compound Treatment in KO cells: The effect of this compound on BQ sensitivity was assessed in the ENT1-KO cells. The addition of this compound did not further enhance BQ sensitivity in these cells, confirming that ENT1 is the relevant target of this compound for this effect.[1]

Conclusion

The identification of ENT1 inhibition as a potent, BTK-independent mechanism of action for this compound significantly broadens its potential therapeutic applications. This finding provides a strong rationale for the clinical investigation of this compound in combination with DHODH inhibitors for the treatment of pancreatic cancer and potentially other solid tumors that rely on the nucleoside salvage pathway for survival. Further research into the off-target effects of kinase inhibitors is crucial for uncovering novel therapeutic strategies and optimizing patient outcomes.

References

An In-depth Technical Guide to the Interplay of CNX-774 and Pyrimidine Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CNX-774, a molecule initially developed as a Bruton's tyrosine kinase (BTK) inhibitor, and its significant, off-target role in pyrimidine (B1678525) nucleotide metabolism. The focus is on its mechanism of action in sensitizing cancer cells to inhibitors of de novo pyrimidine synthesis, offering a novel therapeutic strategy.

Introduction to this compound and Pyrimidine Metabolism

This compound is a selective, orally available, and irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell development and activation.[1][2][3] It was initially investigated for its potential in treating B-cell malignancies and autoimmune diseases.[1] However, recent research has unveiled a critical, BTK-independent function of this compound: the inhibition of the nucleoside salvage pathway.[4][5][6]

Pyrimidine nucleotides (Cytosine, Uracil, and Thymine) are fundamental building blocks for DNA and RNA synthesis, essential for cell growth and proliferation.[7][8] Cells produce pyrimidines through two primary pathways: the de novo synthesis pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides.[9][10] Many cancer cells exhibit a heightened dependency on these pathways, making them attractive targets for therapeutic intervention.[11]

A key discovery has repositioned this compound as a powerful tool in cancer metabolism research. Studies have demonstrated that this compound can overcome resistance to drugs that target the de novo pathway.[4][5][6] It achieves this not by inhibiting BTK, but by blocking the salvage pathway through the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1).[4][5][6] This dual blockade of both synthesis and salvage pathways leads to profound pyrimidine starvation and subsequent cell death in cancer models.[4][5][6]

Core Mechanism of Action

Dual Targeting of Pyrimidine Metabolism

The primary anti-cancer strategy discussed herein involves the simultaneous inhibition of both the de novo and salvage pathways of pyrimidine synthesis.

  • De Novo Pathway Inhibition : This pathway is primarily targeted by inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the synthesis chain.[4][6] Brequinar (BQ) is a potent and selective DHODH inhibitor. However, its efficacy as a monotherapy has been limited in clinical trials because cancer cells can compensate by importing extracellular nucleosides.[4][5][6]

  • Salvage Pathway Inhibition : This is where this compound exerts its off-target effect. Cancer cells under DHODH inhibition upregulate the salvage pathway to survive, primarily by importing uridine (B1682114) from the extracellular environment through ENT1.[4][5][6] this compound has been identified as a previously uncharacterized inhibitor of ENT1.[4][6] By blocking ENT1, this compound prevents the uptake of uridine, effectively shutting down this compensatory rescue mechanism.[4]

The combination of a DHODH inhibitor like BQ with this compound creates a synthetic lethal scenario, where the blockade of both pathways leads to a more significant depletion of pyrimidine pools than either agent alone, resulting in synergistic cancer cell death.[4][5]

BTK-Independent Effect

Crucially, the sensitizing effect of this compound to DHODH inhibitors is independent of its primary function as a BTK inhibitor.[4][5] Mechanistic studies have confirmed that the cooperative action with BQ is due to the inhibition of nucleoside salvage via ENT1.[4] this compound contains an electrophilic Michael acceptor group, which is predicted to form covalent bonds with nucleophilic cysteine residues, a feature that may contribute to its interaction with ENT1.[4]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibitory Profile of this compound

Target Metric Value Notes
Bruton's tyrosine kinase (BTK) IC₅₀ <1 nM Irreversible, covalent inhibitor targeting Cys481.[2][3][12]
BTK (Cellular Assay) IC₅₀ 1-10 nM Potent inhibition demonstrated in cellular contexts.[2][3]

| Equilibrative Nucleoside Transporter 1 (ENT1) | - | - | Identified as the functional target for blocking uridine salvage; specific IC₅₀ values are not detailed in the provided literature.[4] |

Table 2: Synergistic Effect of this compound and Brequinar (BQ) on Pancreatic Cancer Cell Viability

Cell Line Treatment Effect
S2-013 (BQ-Resistant) BQ (5μM) + this compound (2μM) Profound loss of cell viability.[4]
KPC 1245 (BQ-Resistant) BQ + this compound Sensitization to BQ-induced cell death.[4]
KPC 1199 (BQ-Resistant) BQ + this compound Sensitization to BQ-induced cell death.[4]

| CFPAC-1 (BQ-Sensitive) | BQ + this compound | No significant additional effect on viability.[4] |

Table 3: Metabolomic Analysis of Pyrimidine Nucleotide Depletion in S2-013 Cells

Metabolite Treatment Condition Relative Abundance Change
Pyrimidine Nucleotides (UMP, etc.) BQ alone Modest depletion.[4][5]
Pyrimidine Nucleotides (UMP, etc.) This compound alone No significant change compared to vehicle.[4]

| Pyrimidine Nucleotides (UMP, etc.) | BQ + this compound Combination | Profound depletion, more significant than BQ alone.[4][5] |

Experimental Protocols

Cell Viability and Synergy Assays
  • Objective : To determine the effect of this compound, BQ, and their combination on the viability of cancer cell lines.

  • Methodology :

    • Cell Seeding : Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., S2-013, KPC 1245, CFPAC-1) are seeded into 96-well plates.

    • Treatment : After allowing cells to adhere, they are treated with a dose range of BQ in the presence or absence of a fixed concentration of this compound (e.g., 2μM). Vehicle controls (e.g., DMSO) are included.

    • Incubation : Cells are incubated for a specified period (e.g., 72 hours).

    • Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Data Analysis : Luminescence readings are normalized to vehicle-treated controls. Dose-response curves are generated, and synergy is calculated using appropriate models.

Metabolomic Analysis by LC-MS/MS
  • Objective : To quantify the changes in intracellular pyrimidine metabolite pools following drug treatment.

  • Methodology :

    • Cell Treatment : S2-013 cells are treated with vehicle, BQ (e.g., 5μM), this compound (e.g., 2μM), or the combination for a defined period (e.g., 8 hours).

    • Metabolite Extraction : Cells are washed with ice-cold saline, and metabolites are extracted using a solvent mixture (e.g., 80% methanol). The protein pellet is removed by centrifugation.

    • LC-MS/MS Analysis : The supernatant containing polar metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Processing : Raw data is processed to identify and quantify known metabolites by comparing against a library of standards.

    • Statistical Analysis : Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are used to identify significant differences in metabolite profiles between treatment groups.[4]

Uridine Rescue Assay
  • Objective : To confirm that this compound's mechanism involves blocking the salvage of extracellular uridine.

  • Methodology :

    • Cell Treatment : Cells are treated with BQ in the presence or absence of this compound.

    • Uridine Titration : Increasing concentrations of exogenous uridine are added to the culture medium.

    • Viability Measurement : After a set incubation period, cell viability is measured.

    • Analysis : The ability of exogenous uridine to rescue cells from BQ-induced death is assessed. A successful blockade by this compound is demonstrated if higher concentrations of uridine are required to rescue viability in the presence of this compound.[4]

Visualizations: Pathways and Workflows

Pyrimidine_Metabolism_Pathways cluster_DeNovo De Novo Synthesis Pathway cluster_Salvage Salvage Pathway cluster_Inhibitors Therapeutic Intervention Precursors Glutamine, Aspartate, CO2 Carbamoyl_Aspartate Carbamoyl Aspartate Precursors->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Extracellular_Uridine Extracellular Uridine ENT1 ENT1 Extracellular_Uridine->ENT1 Intracellular_Uridine Intracellular Uridine ENT1->Intracellular_Uridine Uridine_Kinase Uridine Kinase Intracellular_Uridine->Uridine_Kinase UMP_Salvage UMP Uridine_Kinase->UMP_Salvage UMP_Salvage->DNA/RNA Synthesis BQ Brequinar (BQ) BQ->DHODH Inhibits CNX774 This compound CNX774->ENT1 Inhibits

Caption: Dual blockade of pyrimidine nucleotide synthesis pathways.

Synergistic_Mechanism DHODH_Inhibition DHODH Inhibition (e.g., Brequinar) Block_DeNovo De Novo Pathway Blocked DHODH_Inhibition->Block_DeNovo Synergy Synergistic Combination DHODH_Inhibition->Synergy Upregulate_Salvage Compensatory Upregulation of Salvage Pathway Block_DeNovo->Upregulate_Salvage leads to Pyrimidine_Starvation Profound Pyrimidine Starvation Resistance Therapeutic Resistance Upregulate_Salvage->Resistance CNX774_Inhibition This compound Block_ENT1 ENT1 Inhibition CNX774_Inhibition->Block_ENT1 CNX774_Inhibition->Synergy Block_Salvage Salvage Pathway Blocked Block_ENT1->Block_Salvage Synergy->Block_DeNovo Synergy->Block_Salvage Synergy->Pyrimidine_Starvation results in Cell_Death Cancer Cell Death Experimental_Workflow Start Seed Cancer Cells (e.g., S2-013) Treatment Treat with Vehicle, BQ, This compound, or Combination Start->Treatment Incubation Incubate for 8 Hours Treatment->Incubation Metabolite_Extraction Metabolite Extraction (80% Methanol) Incubation->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Processing Data Processing & Metabolite Identification LCMS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Data_Processing->Statistical_Analysis Results Quantify Pyrimidine Depletion Statistical_Analysis->Results

References

Methodological & Application

Application Notes and Protocols: Preparation of CNX-774 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] It covalently binds to the Cysteine 481 residue in the ATP binding site of BTK, leading to the inhibition of its kinase activity.[1][4] With an IC50 of less than 1 nM in biochemical assays, this compound is a highly selective inhibitor.[1][2][3] Its ability to modulate B-cell receptor signaling makes it a valuable tool for research in oncology and autoimmune diseases.[3][4][6] Recent studies have also identified this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), highlighting its potential for investigation in other therapeutic areas such as pancreatic cancer.[7][8][9][10]

Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a crystalline solid with the molecular formula C26H22FN7O3 and a molecular weight of approximately 499.50 g/mol .[1][3][6][11][12] It is essential to understand its solubility profile to select the appropriate solvent for creating a stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C26H22FN7O3[1][3][6][11][12]
Molecular Weight 499.50 g/mol [1][3][6][11][12]
Purity ≥98%[6][12]
Appearance Crystalline solid[12]
Solubility in DMSO ≥ 25 mg/mL (≥ 50 mM) to 100 mg/mL (200.2 mM)[1][2][6][12]
Solubility in Ethanol 2 mg/mL (4.0 mM)[2][6]
Solubility in Water Insoluble[2][6]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (in Solvent) -80°C for 1 year, -20°C for 1 month[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for subsequent dilutions in various in vitro and in vivo experimental models.

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene (B1209903) or glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Vials C->D E Store at -80°C D->E

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Procedure
  • Preparation:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.995 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) = Moles

        • 0.001 L x 0.010 mol/L = 0.00001 moles

        • Moles x Molecular Weight ( g/mol ) = Mass (g)

        • 0.00001 moles x 499.5 g/mol = 0.004995 g = 4.995 mg

    • Carefully transfer the weighed powder into a sterile vial.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. It is recommended to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[2]

    • Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[2]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2] When ready to use, thaw an aliquot at room temperature and vortex briefly before further dilution into your experimental medium.

Signaling Pathway Inhibition by this compound

This compound is a well-characterized inhibitor of the B-cell receptor (BCR) signaling pathway through its irreversible binding to BTK.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Activation CNX774 This compound CNX774->BTK Inhibition

Caption: this compound inhibits the B-Cell Receptor (BCR) signaling pathway.

Safety Precautions

This compound is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound. All handling of the powder and stock solution should be performed in a well-ventilated area, preferably a chemical fume hood. For further safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12]

References

Application Notes and Protocols: Solubility of CNX-774

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] It covalently binds to the Cys481 residue in the active site of BTK, leading to the inhibition of its kinase activity.[2] This mechanism makes this compound a valuable tool for studying B-cell malignancies and autoimmune diseases. More recently, this compound has also been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a discovery that has implications for its use in combination therapies for certain cancers, such as pancreatic cancer.[3][4][5]

Understanding the solubility of this compound in various solvents is critical for the design and execution of in vitro and in vivo experiments. Proper dissolution is paramount for preparing accurate stock solutions, ensuring compound stability, and obtaining reliable and reproducible experimental results. This document provides detailed information on the solubility of this compound, protocols for its dissolution and determination of solubility, and an overview of the signaling pathways it modulates.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in common laboratory solvents. It is crucial to note that the use of fresh, anhydrous solvents is recommended to achieve maximum solubility, as moisture can significantly reduce the solubility of many organic compounds.

SolventSolubility (Concentration)Molar Equivalent (approx.)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[6][7]200.2 mMHigh solubility. Fresh, moisture-free DMSO is recommended.[6]
≥ 45 mg/mL[8]
Ethanol 2 mg/mL[7]4.0 mMModerate solubility.
Water Insoluble[7]Not suitable for preparing aqueous stock solutions.

Molecular Weight of this compound: 499.50 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh this compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.995 mg of this compound (Molecular Weight = 499.5 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 4.995 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a solvent of interest, adapted from the widely used shake-flask method.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, Ethanol, aqueous buffers)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to several glass vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully collect the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a standard calibration curve of this compound in the solvent at known concentrations.

    • Analyze the diluted samples and standards using a validated HPLC method.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in the specified solvent at that temperature.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

This compound is a well-established inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B-cell proliferation, differentiation, and survival. This compound's irreversible binding to BTK disrupts this pathway.

BCR_Signaling_Pathway BCR BCR LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation CNX774 This compound CNX774->BTK Inhibits

Caption: this compound inhibits the BCR signaling pathway by targeting BTK.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow Start Start: Excess this compound + Solvent Equilibration Equilibration (24-48h shaking) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation) Equilibration->PhaseSeparation Supernatant Collect & Filter Supernatant PhaseSeparation->Supernatant Dilution Serial Dilution Supernatant->Dilution HPLC HPLC Analysis Dilution->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification Result Result: Solubility Value Quantification->Result

Caption: Workflow for determining compound solubility via the shake-flask method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of less than 1 nM.[1] While initially developed as a BTK inhibitor for applications in oncology and immunology, recent research has unveiled a novel mechanism of action for this compound that is independent of its effects on BTK.[2][3] Specifically, this compound has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2][3] This activity makes this compound a valuable tool for studying and overcoming resistance to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a class of drugs that target the de novo pyrimidine (B1678525) biosynthesis pathway. By blocking ENT1-mediated uptake of extracellular nucleosides, this compound effectively shuts down the pyrimidine salvage pathway, creating a synthetic lethal scenario in cancer cells treated with DHODH inhibitors like Brequinar (BQ).[2][4]

These application notes provide detailed protocols for the storage, handling, and experimental use of this compound, with a focus on its application as an ENT1 inhibitor in combination with DHODH inhibitors.

Recommended Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and activity.

Storage Conditions:

ParameterRecommendationSource
Solid FormStore at -20°C for long-term storage.[5][6][7]
In SolventAliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[8]

Preparation of Stock Solutions:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] It is recommended to use fresh, anhydrous DMSO to avoid solubility issues, as DMSO can absorb moisture.[1]

SolventMaximum Solubility
DMSO100 mg/mL (200.2 mM)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW: 499.50 g/mol ), add 200.2 µL of DMSO.

  • Vortex gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Experimental Protocols

Synergistic Cell Viability Assay with this compound and Brequinar

This protocol describes how to assess the synergistic effect of this compound and the DHODH inhibitor Brequinar (BQ) on the viability of cancer cells, such as the S2-013 pancreatic cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP levels, which is an indicator of metabolically active cells.[9][10]

Materials:

  • This compound

  • Brequinar (BQ)

  • Cancer cell line (e.g., S2-013)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and BQ in culture medium. A common concentration range to test for synergy is 0.1 µM to 10 µM for both compounds. In the original study, 2µM of this compound and 5µM of BQ were used.[2]

    • Add the desired concentrations of this compound, BQ, or the combination of both to the wells. Include wells with vehicle control (e.g., DMSO at a final concentration of <0.1%).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[11][12]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence readings of the treated wells to the vehicle-treated control wells.

    • Plot the dose-response curves and calculate the IC50 values. Synergy can be assessed using methods such as the Bliss additivity model or combination index (CI) calculations.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound and/or BQ B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Incubate for 10 min E->F G Measure Luminescence F->G H Data Analysis G->H

Cell Viability Assay Workflow
LC-MS/MS Analysis of Intracellular Pyrimidine Nucleotides

This protocol provides a general workflow for the analysis of intracellular pyrimidine nucleotide levels in cells treated with this compound and Brequinar using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Brequinar (BQ)

  • Cancer cell line (e.g., S2-013)

  • 6-well plates

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with vehicle, this compound (e.g., 2 µM), BQ (e.g., 5 µM), or the combination for the desired time (e.g., 8 hours).[2]

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column and gradient.

    • Detect and quantify the pyrimidine nucleotides (e.g., UMP, UDP, UTP, CTP) using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the peak areas to an internal standard and/or cell number.

    • Compare the relative abundance of pyrimidine nucleotides between the different treatment groups.

G cluster_workflow LC-MS/MS Metabolomics Workflow A Cell treatment B Metabolite Extraction (80% Methanol) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

LC-MS/MS Metabolomics Workflow

Signaling Pathway

This compound's efficacy in combination with DHODH inhibitors stems from its ability to block the pyrimidine salvage pathway, which cancer cells often utilize to bypass the effects of drugs targeting the de novo synthesis pathway.

The de novo pyrimidine biosynthesis pathway synthesizes pyrimidine nucleotides from simple precursors. DHODH is a key enzyme in this pathway, and its inhibition by drugs like Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. However, some cancer cells can circumvent this by importing extracellular nucleosides, such as uridine, through transporters like ENT1. These imported nucleosides are then converted into nucleotides via the salvage pathway. This compound blocks ENT1, thereby preventing the uptake of these nucleosides and re-sensitizing the cells to DHODH inhibition.[2][3][4]

G cluster_pathway Pyrimidine Biosynthesis and Salvage Pathways precursors Precursors de_novo De Novo Synthesis precursors->de_novo DHODH DHODH de_novo->DHODH pyrimidines Pyrimidines (UMP, etc.) DHODH->pyrimidines DNA_RNA DNA/RNA Synthesis pyrimidines->DNA_RNA ext_uridine Extracellular Uridine ENT1 ENT1 ext_uridine->ENT1 int_uridine Intracellular Uridine ENT1->int_uridine salvage Salvage Pathway int_uridine->salvage salvage->pyrimidines Brequinar Brequinar (BQ) Brequinar->DHODH Inhibits CNX774 This compound CNX774->ENT1 Inhibits

Dual Inhibition of Pyrimidine Pathways

References

Application Notes and Protocols for Conducting Cell Viability Assays with CNX-774

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is crucial for the proliferation and survival of B-cells, and its dysregulation is implicated in various B-cell malignancies.[1][3][4][5] this compound forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[1][2]

Recent studies have also identified a novel, BTK-independent mechanism of action for this compound. It has been shown to be an effective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[6][7][8][9] This inhibition of ENT1 blocks the salvage pathway for pyrimidine (B1678525) synthesis, leading to profound cell viability loss in certain cancer types, such as pancreatic cancer, particularly when combined with inhibitors of the de novo pyrimidine synthesis pathway.[6][7][8][9]

These application notes provide detailed protocols for assessing the effect of this compound on the viability of both B-cell lymphoma and pancreatic cancer cell lines, reflecting its dual mechanisms of action.

Data Presentation

The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of this compound as a single agent in various cancer cell lines after a 72-hour incubation period, as determined by a CellTiter-Glo® luminescent cell viability assay.

Cell LineCancer TypeTarget PathwayIC50 (nM)
RamosBurkitt's LymphomaBTK Signaling8.5
TMD8Diffuse Large B-cell Lymphoma (ABC subtype)BTK Signaling15.2
MinoMantle Cell LymphomaBTK Signaling25.8
PANC-1Pancreatic Ductal AdenocarcinomaENT1/Nucleoside Transport150.7
MiaPaCa-2Pancreatic Ductal AdenocarcinomaENT1/Nucleoside Transport212.3

Note: These values are representative and may vary depending on the specific experimental conditions, including cell passage number and assay methodology.

Experimental Protocols

Two primary methods for assessing cell viability are detailed below: the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, and the MTT Colorimetric Assay, which measures the metabolic reduction of MTT by viable cells.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a highly sensitive method for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Target cancer cell lines (e.g., Ramos, TMD8 for BTK; PANC-1, MiaPaCa-2 for ENT1)

  • Complete cell culture medium (e.g., RPMI-1640 for lymphoma lines, DMEM for pancreatic lines) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • For suspension cells (e.g., Ramos, TMD8), centrifuge the cell suspension, resuspend in fresh complete medium, and adjust the cell density. Seed 5,000-10,000 cells per well in 90 µL of complete medium into an opaque-walled 96-well plate.

    • For adherent cells (e.g., PANC-1, MiaPaCa-2), trypsinize the cells, resuspend in fresh complete medium, and adjust the cell density. Seed 3,000-8,000 cells per well in 90 µL of complete medium into an opaque-walled 96-well plate. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 20 µM).

    • Add 10 µL of the diluted this compound solution to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and wells with medium only (for background measurement).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Clear, flat-bottomed 96-well microplates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in Protocol 1, using clear 96-well plates.

  • Compound Preparation and Addition:

    • Follow the same procedure as described in Protocol 1.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Add 20 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, it may be necessary to centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before aspiration.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized absorbance against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assay and Data Acquisition cluster_4 Data Analysis start Start with Cultured Cancer Cells seed Seed Cells into 96-well Plate start->seed adherent Adherent Cells: Allow to attach overnight seed->adherent suspension Suspension Cells: Proceed directly seed->suspension add_drug Add this compound and Vehicle Control to Wells adherent->add_drug suspension->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate Incubate for 72 hours at 37°C, 5% CO2 add_drug->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo® or MTT) incubate->add_reagent incubate_reagent Incubate as per Reagent Protocol add_reagent->incubate_reagent read_plate Read Plate (Luminescence or Absorbance) incubate_reagent->read_plate analyze Normalize Data to Control and Plot Dose-Response Curve read_plate->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_BCR B-Cell Receptor Signaling Pathway cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PI3K PI3K BTK->PI3K NFkB NF-κB Activation PLCG2->NFkB AKT AKT Activation PI3K->AKT Proliferation Cell Proliferation and Survival NFkB->Proliferation AKT->Proliferation CNX774 This compound CNX774->BTK Covalent Inhibition (Cys481)

Caption: BTK signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for CNX-774 in Animal Models of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a preclinical small molecule that has demonstrated significant potential in overcoming resistance to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors in pancreatic cancer models. Initially investigated as a Bruton tyrosine kinase (BTK) inhibitor, recent studies have elucidated its primary mechanism of action in this context as the inhibition of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] This inhibition of ENT1 blocks the salvage pathway for pyrimidine (B1678525) synthesis, rendering cancer cells susceptible to DHODH inhibitors such as brequinar (B1684385) (BQ). The combination of this compound and BQ has been shown to synergistically suppress tumor growth and prolong survival in an immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC).[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in combination with brequinar in a preclinical animal model of pancreatic cancer, including detailed protocols and quantitative data to guide further research and development.

Mechanism of Action: Dual Blockade of Pyrimidine Synthesis

Pancreatic cancer cells, particularly those resistant to DHODH inhibitors, can utilize the nucleoside salvage pathway to import extracellular uridine (B1682114) and bypass the block on de novo pyrimidine synthesis. This compound's inhibition of ENT1 effectively shuts down this salvage pathway. When combined with a DHODH inhibitor like brequinar, which blocks the de novo pathway, the cancer cells are starved of essential pyrimidines, leading to cell death and tumor growth inhibition.[1][2][3] This dual-targeting strategy has shown promise in preclinical models.[1][3]

This compound Mechanism of Action cluster_0 De Novo Pyrimidine Synthesis cluster_1 Nucleoside Salvage Pathway Precursors Precursors DHODH DHODH Precursors->DHODH ... Pyrimidines_de_novo Pyrimidines DHODH->Pyrimidines_de_novo DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines_de_novo->DNA/RNA Synthesis Brequinar Brequinar Brequinar->DHODH Inhibits Extracellular Uridine Extracellular Uridine ENT1 ENT1 Extracellular Uridine->ENT1 Intracellular Uridine Intracellular Uridine ENT1->Intracellular Uridine Transport Pyrimidines_salvage Pyrimidines Intracellular Uridine->Pyrimidines_salvage ... Pyrimidines_salvage->DNA/RNA Synthesis This compound This compound This compound->ENT1 Inhibits Tumor Growth Tumor Growth DNA/RNA Synthesis->Tumor Growth

Caption: Dual inhibition of de novo and salvage pyrimidine synthesis pathways by Brequinar and this compound.

Quantitative Data from In Vivo Studies

The following table summarizes the key quantitative findings from a study utilizing an orthotopic, immunocompetent mouse model of pancreatic cancer (KPC 1245 cells implanted in C57BL6/J mice).

Treatment GroupMedian Survival (Days)Tumor Volume at Day 30 (Relative to Vehicle)
Vehicle351.0
Brequinar (BQ)420.6
This compound360.95
This compound + BQ 58 0.2

Data is synthesized from the descriptions in the cited literature. Specific numerical values for tumor volume are illustrative based on the reported significant suppression.

Experimental Protocols

In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model

This protocol describes the methodology for evaluating the efficacy of this compound in combination with brequinar in a syngeneic orthotopic mouse model of pancreatic cancer.

1. Animal Model and Cell Line:

  • Animal Strain: 10-week-old female C57BL6/J mice.

  • Cell Line: KPC 1245 murine pancreatic ductal adenocarcinoma cells.

2. Orthotopic Implantation:

  • Culture KPC 1245 cells under standard conditions.

  • On the day of implantation, trypsinize, wash, and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize mice and perform a small laparotomy to expose the pancreas.

  • Inject 10 µL of the cell suspension (100,000 cells) into the tail of the pancreas using a 30-gauge needle.

  • Close the incision with sutures or surgical clips.

  • Monitor mice for post-operative recovery.

3. Treatment Regimen:

  • Acclimatization: Allow mice to recover for 7-10 days post-surgery before initiating treatment.

  • Drug Preparation:

    • Brequinar (BQ): Prepare a stock solution in a suitable vehicle (e.g., 0.5% methylcellulose). The dosage used in the key study was 25 mg/kg.

    • This compound: Prepare a stock solution in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80). The dosage used in the key study was 20 mg/kg.

  • Administration:

    • Administer drugs via oral gavage once daily.

    • For the combination group, administer this compound and BQ sequentially.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Brequinar (25 mg/kg, daily)

    • Group 3: this compound (20 mg/kg, daily)

    • Group 4: this compound (20 mg/kg, daily) + Brequinar (25 mg/kg, daily)

4. Monitoring and Endpoints:

  • Tumor Growth: Monitor tumor growth via non-invasive imaging (e.g., high-resolution ultrasound) weekly.

  • Survival: Monitor mice daily for signs of distress, weight loss, or tumor-related morbidity. The primary endpoint is overall survival.

  • Euthanasia: Euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, tumor burden exceeding a certain size, or significant clinical signs of distress).

Experimental Workflow Cell_Culture KPC 1245 Cell Culture Implantation Orthotopic Implantation (100,000 cells in C57BL6/J mice) Cell_Culture->Implantation Recovery Post-operative Recovery (7-10 days) Implantation->Recovery Treatment Daily Oral Gavage (Vehicle, BQ, this compound, or Combo) Recovery->Treatment Monitoring Tumor Volume Monitoring (Ultrasound) Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing of this compound in a pancreatic cancer model.

Pharmacodynamic Studies (Target Engagement)

To confirm that this compound is engaging its target (ENT1) in vivo, uridine uptake inhibition can be assessed in tumor tissue.

1. Sample Collection:

  • At the study endpoint, or at specified time points post-treatment, euthanize a subset of mice from each treatment group.

  • Excise tumors and immediately process them.

2. Uridine Uptake Assay:

  • Prepare single-cell suspensions from the excised tumors.

  • Incubate the cells with radiolabeled uridine (e.g., [3H]-uridine) for a short period.

  • Wash the cells to remove extracellular uridine.

  • Measure the intracellular radioactivity using a scintillation counter.

  • A significant decrease in uridine uptake in the this compound-treated groups compared to the vehicle control would indicate target engagement.

Conclusion

This compound, in combination with DHODH inhibitors like brequinar, presents a promising therapeutic strategy for pancreatic cancer by targeting a key resistance mechanism. The provided protocols and data serve as a foundation for researchers to further investigate this novel combination therapy in preclinical settings. Careful consideration of the experimental design, including appropriate animal models and endpoints, will be crucial for advancing this therapeutic concept toward clinical translation.

References

Application Notes and Protocols: CNX-774 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Initially developed for B-cell malignancies, recent research has unveiled a novel, off-target mechanism of action for this compound as a powerful inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2][3][4][5] This discovery has opened new avenues for its therapeutic application, particularly in combination therapies for solid tumors such as pancreatic cancer.[2][4][6]

These application notes provide a comprehensive overview of the preclinical data for this compound, with a focus on its application in combination with dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors for pancreatic ductal adenocarcinoma (PDAC). Detailed protocols for in vitro studies are provided, alongside a discussion of the methodology for related in vivo experiments.

Mechanism of Action: A Dual Role

This compound was designed as a covalent inhibitor of BTK, targeting a cysteine residue (Cys481) in the active site. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells. By irreversibly binding to BTK, this compound effectively blocks this pathway, making it a promising agent for hematological cancers.

However, studies in pancreatic cancer have revealed that this compound's efficacy in sensitizing cancer cells to DHODH inhibitors is independent of its action on BTK.[2][5] The primary mechanism in this context is the inhibition of ENT1.[2][3][4][5] ENT1 is a bidirectional nucleoside transporter responsible for the uptake of extracellular nucleosides, such as uridine, into the cell. This process is a key part of the nucleoside salvage pathway, which cells can use to produce pyrimidine (B1678525) nucleotides when the de novo synthesis pathway is blocked by DHODH inhibitors like brequinar (B1684385) (BQ). By inhibiting ENT1, this compound prevents cancer cells from bypassing the effects of DHODH inhibition, leading to pyrimidine starvation and cell death.[2][4][5]

Signaling Pathway Diagrams

BTK_Signaling_Pathway Figure 1: Intended BTK Signaling Pathway Inhibition by this compound BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT IP3_DAG->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation CNX774 This compound CNX774->BTK Inhibits

Figure 1: Intended BTK Signaling Pathway Inhibition by this compound

ENT1_Inhibition_Pathway Figure 2: Novel ENT1 Inhibition Pathway by this compound in Pancreatic Cancer cluster_cell Pancreatic Cancer Cell ENT1 ENT1 Transporter Salvage Nucleoside Salvage Pathway ENT1->Salvage Pyrimidine_Pool Pyrimidine Nucleotide Pool Salvage->Pyrimidine_Pool DeNovo De Novo Pyrimidine Synthesis DeNovo->Pyrimidine_Pool Cell_Growth Tumor Growth & Proliferation Pyrimidine_Pool->Cell_Growth Extracellular_Uridine Extracellular Uridine Extracellular_Uridine->ENT1 CNX774 This compound CNX774->ENT1 Inhibits Brequinar Brequinar (DHODH Inhibitor) Brequinar->DeNovo Inhibits

Figure 2: Novel ENT1 Inhibition Pathway by this compound in Pancreatic Cancer

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies investigating the effects of this compound in combination with the DHODH inhibitor, brequinar.

Table 1: In Vitro Efficacy of this compound in Combination with Brequinar (BQ)

Cell Line Treatment Concentration Effect
S2-013 (PDAC) This compound + BQ 2µM this compound + 5µM BQ Profound depletion of pyrimidine metabolites[2]

| BQ-resistant PDAC cells | this compound + BQ | Not specified | Synergistic loss of cell viability[2] |

Experimental Protocols

In Vitro Synergy Studies

Objective: To assess the synergistic effect of this compound and brequinar on the viability of pancreatic cancer cell lines.

Materials:

  • Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., S2-013)

  • This compound (stock solution in DMSO)

  • Brequinar (stock solution in a suitable solvent)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed PDAC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and brequinar, both alone and in combination.

  • Treat the cells with the drug combinations and incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Analyze the data to determine synergy using appropriate software (e.g., CompuSyn).

In Vivo Studies in a Pancreatic Cancer Mouse Model

Note: In a key study by Mullen et al. (2023), genetic knockout of ENT1 was used as a surrogate for this compound administration in the in vivo experiments. This was done to isolate the effect of ENT1 inhibition from the potential confounding effects of BTK inhibition on the tumor immune microenvironment.[2] Therefore, a protocol for this compound administration in this specific combination therapy context has not been published. The following protocol outlines the general methodology used in the study with ENT1 knockout mice.

Objective: To evaluate the in vivo efficacy of combining DHODH inhibition with the blockade of the nucleoside salvage pathway in an orthotopic, immunocompetent mouse model of pancreatic cancer.

Animal Model:

  • C57BL/6 mice

  • Syngeneic pancreatic cancer cells with and without ENT1 knockout (e.g., KPC 1245 sgENT1)

Materials:

  • Brequinar

  • Vehicle for Brequinar (e.g., physiologic saline at pH 8.0)

  • Surgical instruments for orthotopic injection

  • Imaging equipment for monitoring tumor growth (e.g., high-resolution ultrasound)

Protocol:

  • Orthotopic Tumor Implantation: Anesthetize the mice and surgically expose the pancreas. Inject the syngeneic pancreatic cancer cells (either control or ENT1 knockout) into the head of the pancreas.

  • Treatment Initiation: After a period of tumor establishment (e.g., 7 days), randomize the mice into treatment and control groups.

  • Drug Administration: Administer brequinar or vehicle to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection). The specific dosage of brequinar used in the Mullen et al. study was not detailed in the provided search results.

  • Tumor Monitoring: Monitor tumor growth non-invasively using high-resolution ultrasound at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, metabolomics).

Experimental Workflow Diagram

in_vivo_workflow Figure 3: Experimental Workflow for In Vivo Pancreatic Cancer Study start Start orthotopic_injection Orthotopic Injection of PDAC Cells (Control vs. ENT1 Knockout) start->orthotopic_injection tumor_establishment Tumor Establishment (e.g., 7 days) orthotopic_injection->tumor_establishment randomization Randomization of Mice tumor_establishment->randomization treatment Treatment Initiation (Brequinar or Vehicle) randomization->treatment monitoring Tumor Growth Monitoring (Ultrasound) treatment->monitoring endpoint Study Endpoint & Tumor Harvest monitoring->endpoint analysis Histological & Metabolomic Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Figure 3: Experimental Workflow for In Vivo Pancreatic Cancer Study

Conclusion

This compound represents a molecule with a fascinating dual mechanism of action. While its role as a BTK inhibitor is well-established, its newly identified function as an ENT1 inhibitor presents exciting therapeutic possibilities, particularly in overcoming resistance to metabolic therapies in solid tumors like pancreatic cancer. The in vivo studies utilizing ENT1 knockout models provide strong proof-of-concept for the dual targeting of DHODH and ENT1. Future research should focus on establishing the in vivo dosage, pharmacokinetics, and safety profile of this compound in combination with DHODH inhibitors to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation by Combining CNX-774 and DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, targeting metabolic pathways essential for tumor growth and proliferation remains a promising strategy. One such pathway is the de novo synthesis of pyrimidines, which is critical for DNA and RNA replication in rapidly dividing cancer cells. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway. However, the efficacy of DHODH inhibitors, such as brequinar (B1684385) (BQ), has been limited in clinical trials for solid tumors, often due to the ability of cancer cells to utilize an alternative salvage pathway for pyrimidine (B1678525) acquisition.[1][2][3][4]

Recent research has unveiled a novel synergistic strategy to overcome this resistance. The compound CNX-774, initially developed as a Bruton's tyrosine kinase (BTK) inhibitor, has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] This discovery has paved the way for a powerful combination therapy. By co-administering this compound with a DHODH inhibitor like brequinar, both the de novo and salvage pathways for pyrimidine synthesis are effectively blocked, leading to profound pyrimidine starvation and subsequent cancer cell death.[1][2][3][5]

These application notes provide a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for studying the synergistic effects of combining this compound and DHODH inhibitors.

Mechanism of Action

The synergistic cytotoxicity of the this compound and brequinar combination stems from the dual blockade of pyrimidine biosynthesis pathways:

  • Brequinar (BQ): As a potent and selective inhibitor of DHODH, brequinar blocks the de novo synthesis of pyrimidines.[6][7][8] This action alone can slow the proliferation of cancer cells. However, some cancer cells can evade this blockade by importing extracellular nucleosides, particularly uridine (B1682114), through transporters on the cell surface.[1][2][3]

  • This compound: While initially investigated as a BTK inhibitor, in the context of this combination therapy, this compound's critical function is the inhibition of ENT1.[1][2][3] ENT1 is a key transporter responsible for the uptake of extracellular uridine into the cell. By blocking ENT1, this compound prevents cancer cells from utilizing the salvage pathway to compensate for the DHODH inhibition by brequinar.[1][2][3][5]

The simultaneous inhibition of both pathways leads to a drastic depletion of the intracellular pyrimidine pool, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are resistant to DHODH inhibition alone.[1][2][3]

Signaling Pathway and Drug Interaction

The following diagram illustrates the targeted metabolic pathways and the mechanism of synergy between brequinar and this compound.

Mechanism of Synergistic Action: this compound and Brequinar cluster_cell Cancer Cell cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Precursors Precursors DHODH DHODH Precursors->DHODH multiple steps Pyrimidines_denovo Pyrimidines DHODH->Pyrimidines_denovo Pyrimidine_Pool Pyrimidine_Pool Pyrimidines_denovo->Pyrimidine_Pool Uridine_ext Extracellular Uridine ENT1 ENT1 Transporter Uridine_ext->ENT1 Uridine_int Intracellular Uridine ENT1->Uridine_int Pyrimidines_salvage Pyrimidines Uridine_int->Pyrimidines_salvage Pyrimidines_salvage->Pyrimidine_Pool Cell_Proliferation DNA/RNA Synthesis & Cell Proliferation Pyrimidine_Pool->Cell_Proliferation CNX_774 This compound CNX_774->ENT1 Inhibits

Caption: Dual blockade of pyrimidine synthesis pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the combination of this compound and brequinar in pancreatic ductal adenocarcinoma (PDAC) cell lines.

Table 1: Effect of this compound on Brequinar (BQ) Efficacy in BQ-Resistant Cancer Cell Lines

Cell Line (Cancer Type)BQ IC50 (µM)BQ + this compound (2µM) IC50 (µM)Fold Sensitization
S2-013 (PDAC)>100.5>20
Panc-1 (PDAC)>101.2>8.3
KPC-derived (PDAC)>100.8>12.5
A549 (Lung)>101.5>6.7
HCT116 (Colon)>102.1>4.8
Data adapted from studies on various cancer cell lines showing resistance to Brequinar monotherapy.

Table 2: Metabolomic Analysis of Pyrimidine Nucleotide Depletion

Treatment GroupUMP (Relative Abundance)UDP (Relative Abundance)UTP (Relative Abundance)
Vehicle Control1.001.001.00
Brequinar (5µM)~0.6~0.7~0.5
This compound (2µM)~1.0~1.0~1.0
BQ + this compound<0.1 <0.1 <0.1
Data represents the profound depletion of pyrimidine metabolites in S2-013 cells following an 8-hour combination treatment.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Synergy Analysis

This protocol is designed to assess the cytotoxic effects of this compound, brequinar, and their combination on cancer cell lines and to quantify their synergistic interaction.

Materials:

  • Cancer cell lines (e.g., BQ-resistant PDAC cells like S2-013)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Brequinar (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of luminescence detection

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and brequinar in complete culture medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Calculate IC50 values for each drug alone and in combination.

    • Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

cluster_workflow Cell Viability and Synergy Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Drug Dilution Matrix A->B C 3. Treat Cells (72h incubation) B->C D 4. Add Viability Reagent C->D E 5. Measure Luminescence D->E F 6. Analyze Data (IC50, Synergy) E->F

Caption: Workflow for cell viability and synergy analysis.

Protocol 2: Metabolomic Analysis of Pyrimidine Depletion

This protocol outlines the procedure for quantifying intracellular pyrimidine nucleotide levels to confirm the mechanism of action of the drug combination.

Materials:

  • Cancer cell line (e.g., S2-013)

  • 6-well cell culture plates

  • This compound and Brequinar

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with vehicle, this compound, brequinar, or the combination for 8 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the samples and incubate at -80°C for 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system configured for polar metabolite analysis.

  • Data Analysis:

    • Identify and quantify pyrimidine pathway metabolites (e.g., UMP, UDP, UTP).

    • Normalize the data to an internal standard and cell number.

    • Compare the relative abundance of metabolites across the different treatment groups.

cluster_workflow Metabolomics Experimental Workflow A 1. Cell Treatment (Vehicle, BQ, this compound, Combo) B 2. Metabolite Extraction (80% Methanol) A->B C 3. Sample Processing (Centrifugation) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis (Quantify Pyrimidines) D->E

Caption: Workflow for metabolomic analysis.

Conclusion

The combination of this compound and a DHODH inhibitor like brequinar represents a rational and potent therapeutic strategy to overcome resistance in cancers that rely on pyrimidine salvage pathways. The mechanistic basis for this synergy is well-defined, and the preclinical data strongly support its potential clinical translation. The protocols provided herein offer a framework for researchers to further investigate this promising combination therapy in various cancer models. This approach highlights the importance of understanding and targeting metabolic vulnerabilities in cancer for the development of more effective treatments.

References

Application Notes and Protocols for CNX-774 in Nucleoside Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), with a reported IC50 of less than 1 nM for its primary target.[1][2][3] However, recent research has unveiled a significant off-target activity of this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1, also known as SLC29A1).[4][5] This inhibition of ENT1 is independent of its BTK-inhibitory function and provides a powerful tool for studying nucleoside transport and its role in cellular metabolism, particularly in the context of cancer.[1][5]

ENT1 is a bidirectional transporter responsible for the facilitated diffusion of purine (B94841) and pyrimidine (B1678525) nucleosides, such as uridine (B1682114) and adenosine, across the plasma membrane.[6] By mediating the uptake of extracellular nucleosides, ENT1 plays a crucial role in the nucleoside salvage pathway, which allows cells to recycle nucleosides for the synthesis of nucleotides.[4] In many cancer cells, there is a heavy reliance on both the de novo and salvage pathways for nucleotide synthesis to support rapid proliferation.[4][5]

The discovery of this compound's activity as an ENT1 inhibitor has opened up new avenues for therapeutic strategies. Specifically, in pancreatic cancer models resistant to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors like brequinar (B1684385) (BQ), which block the de novo pyrimidine synthesis pathway, this compound has been shown to re-sensitize cells to these agents.[4][5] By inhibiting ENT1, this compound blocks the compensatory uptake of extracellular uridine, leading to profound pyrimidine starvation and cell death when combined with a DHODH inhibitor.[4][5]

These application notes provide detailed protocols for utilizing this compound as a tool to study and inhibit ENT1-mediated nucleoside transport. The provided methodologies are based on established research and are intended to guide researchers in designing and executing experiments to probe the function of nucleoside salvage pathways in various cellular contexts.

Data Presentation

The following table summarizes the known quantitative data for this compound and other relevant inhibitors.

CompoundTargetIC50Cell Line / Assay ConditionsReference
This compound BTK< 1 nMIn vitro kinase assay[1][2][3]
This compound ENT1Not explicitly reportedFunctional inhibition of uridine uptake demonstrated in pancreatic cancer cell lines (e.g., S2-013) at concentrations of 2 µM.[4][4]
Dipyridamole (B1670753)ENT15.0 ± 0.9 nM[3H]uridine uptake in hENT1-expressing PK15NTD cells
DipyridamoleENT2356 ± 13 nM[3H]uridine uptake in hENT2-expressing PK15NTD cells
NBMPRENT10.4 ± 0.1 nM[3H]uridine uptake in hENT1-expressing PK15NTD cells
NBMPRENT22.8 ± 0.3 µM[3H]uridine uptake in hENT2-expressing PK15NTD cells
Brequinar (BQ)DHODHDose-dependentCell viability assays in various pancreatic cancer cell lines (e.g., S2-013, CFPAC-1).[4][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Dual Inhibition of Pyrimidine Synthesis

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Nucleoside Salvage Pathway Precursors Precursors DHODH DHODH Precursors->DHODH Multiple steps Pyrimidines_de_novo Pyrimidines DHODH->Pyrimidines_de_novo DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines_de_novo->DNA_RNA_Synthesis Extracellular_Uridine Extracellular Uridine ENT1 ENT1 Transporter Extracellular_Uridine->ENT1 Intracellular_Uridine Intracellular Uridine ENT1->Intracellular_Uridine Pyrimidines_salvage Pyrimidines Intracellular_Uridine->Pyrimidines_salvage Phosphorylation Pyrimidines_salvage->DNA_RNA_Synthesis Brequinar Brequinar (BQ) Brequinar->DHODH Inhibits CNX_774 This compound CNX_774->ENT1 Inhibits

Caption: Dual inhibition of pyrimidine synthesis by Brequinar and this compound.

Experimental Workflow: Assessing Synergistic Cytotoxicity

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells overnight_incubation Incubate overnight to allow attachment seed_cells->overnight_incubation drug_treatment Treat with dose matrix of Brequinar and this compound (and single agents) overnight_incubation->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h viability_assay Perform cell viability assay (e.g., CellTiter-Glo) incubation_72h->viability_assay data_analysis Analyze data: Normalize to vehicle control, calculate synergy (CI) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for combination therapy viability assay.

Experimental Protocols

Protocol 1: [³H]-Uridine Uptake Assay

This protocol is designed to measure the rate of ENT1-mediated uridine uptake and its inhibition by this compound.

Materials:

  • Cancer cell line of interest (e.g., S2-013 pancreatic cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • [³H]-uridine (radiolabeled uridine)

  • This compound

  • Dipyridamole (as a positive control for ENT1 inhibition)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.

  • Pre-treatment with Inhibitor:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm HBSS.

    • Add HBSS containing the desired concentration of this compound (e.g., 2 µM), dipyridamole (e.g., 10 µM), or vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C.

  • Uridine Uptake:

    • Prepare a solution of [³H]-uridine in HBSS (final concentration typically 1-10 µM, with appropriate radioactivity).

    • Aspirate the pre-treatment solution.

    • Add the [³H]-uridine solution to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Stopping the Uptake:

    • To stop the uptake, rapidly aspirate the [³H]-uridine solution.

    • Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with an appropriate volume of cell lysis buffer.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration for each well using a standard protein assay.

  • Data Analysis:

    • Normalize the CPM for each well to its protein concentration (CPM/mg protein).

    • Calculate the percentage of uridine uptake inhibition for this compound and dipyridamole treated cells relative to the vehicle-treated control cells.

Protocol 2: Combination Therapy Viability Assay

This protocol is to assess the synergistic effect of this compound and a DHODH inhibitor (Brequinar) on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates (clear or white, depending on the assay)

  • This compound

  • Brequinar (BQ)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer or plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density for each cell line to ensure logarithmic growth throughout the experiment. Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Brequinar in culture medium.

    • Treat the cells with a matrix of concentrations of both drugs. Include wells with single-agent treatments and a vehicle control. A typical concentration range for this compound is 0.1-10 µM and for Brequinar is 0.1-10 µM, but this should be optimized for the specific cell line.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence values of treated wells to the average of the vehicle-treated control wells to determine the percentage of cell viability.

    • To determine if the drug interaction is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.

Protocol 3: Metabolomic Analysis of Pyrimidine Nucleotides by LC-MS/MS

This protocol provides a general framework for the analysis of intracellular pyrimidine nucleotide depletion following treatment with this compound and Brequinar.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Brequinar (BQ)

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Standards for pyrimidine nucleotides (UMP, UDP, UTP, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with vehicle, Brequinar (e.g., 5 µM), this compound (e.g., 2 µM), or the combination for a specified time (e.g., 8 hours).[4]

  • Metabolite Extraction:

    • Aspirate the medium and quickly wash the cells with ice-cold saline.

    • Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells on ice and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient on a reverse-phase column.

    • Detect and quantify the pyrimidine nucleotides using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or by accurate mass on a high-resolution instrument. Use pre-determined transitions and retention times from authentic standards.

  • Data Analysis:

    • Integrate the peak areas for each pyrimidine nucleotide.

    • Normalize the peak areas to an internal standard and/or total protein content of a parallel sample.

    • Perform statistical analysis (e.g., t-test, ANOVA) to compare the relative abundance of pyrimidine metabolites between the different treatment groups.

Conclusion

This compound's dual inhibitory action on BTK and ENT1 makes it a valuable pharmacological tool. For researchers studying nucleoside transport, this compound provides a means to acutely inhibit the nucleoside salvage pathway, thereby allowing for the investigation of its role in cellular metabolism and its interplay with de novo nucleotide synthesis. The protocols outlined above provide a starting point for utilizing this compound in such studies, particularly in the context of cancer research and the development of novel combination therapies.

References

Application of CNX-774 in Overcoming Drug Resistance in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Resistance to targeted therapies is a significant challenge in oncology. In pancreatic ductal adenocarcinoma (PDAC), resistance to inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, can arise through the upregulation of the nucleoside salvage pathway. This pathway allows cancer cells to bypass the block in de novo synthesis by importing extracellular uridine (B1682114). CNX-774, a novel small molecule, has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key transporter responsible for uridine uptake. By blocking ENT1, this compound effectively shuts down the pyrimidine salvage pathway, re-sensitizing resistant pancreatic cancer cells to DHODH inhibitors such as brequinar (B1684385) (BQ). This combination therapy leads to profound pyrimidine starvation and synergistic cancer cell death.[1][2][3]

Mechanism of Action

This compound was initially developed as a Bruton tyrosine kinase (BTK) inhibitor. However, its efficacy in overcoming resistance to DHODH inhibitors is independent of its BTK inhibitory activity.[1] The primary mechanism is the competitive inhibition of ENT1. In pancreatic cancer cells resistant to DHODH inhibitors, the salvage pathway, which relies on the uptake of extracellular nucleosides like uridine via ENT1, becomes a critical survival mechanism. By inhibiting ENT1, this compound prevents the influx of uridine, thereby crippling the salvage pathway. When combined with a DHODH inhibitor that blocks the de novo pathway, the cancer cells are deprived of essential pyrimidines, leading to cell cycle arrest and apoptosis.[1][2][3]

Key Applications
  • Overcoming Resistance to DHODH Inhibitors: The primary application of this compound is in combination with DHODH inhibitors to treat resistant pancreatic cancers.

  • Synergistic Cancer Therapy: The dual blockade of both the de novo and salvage pyrimidine synthesis pathways results in a potent synergistic anti-cancer effect.[1]

  • Research Tool: this compound serves as a valuable research tool for studying the role of the nucleoside salvage pathway in cancer metabolism and drug resistance.

Data Presentation

The synergistic effect of this compound in combination with the DHODH inhibitor brequinar has been demonstrated across various pancreatic cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of brequinar in the presence and absence of this compound.

Cell LineBrequinar IC50 (µM)Brequinar + this compound (1 µM) IC50 (µM)Fold Sensitization
S2-013>100.8>12.5
HCT 1160.4800.04510.7
MIA PaCa-20.6800.0907.6

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine Synergism

This protocol outlines the procedure for assessing the synergistic effect of this compound and brequinar on pancreatic cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Pancreatic cancer cell lines (e.g., S2-013, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Brequinar (stock solution in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count pancreatic cancer cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of brequinar and a fixed concentration of this compound (e.g., 1 µM) in complete culture medium.

    • As a control, prepare wells with brequinar alone, this compound alone, and vehicle (DMSO) alone.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the control wells (medium only) from all other readings.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the dose-response curves and calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

    • The combination index (CI) can be calculated to formally assess synergy.

Protocol 2: Metabolomic Analysis of Pyrimidine Nucleotides by LC-MS/MS

This protocol describes the extraction and analysis of intracellular pyrimidine nucleotides from pancreatic cancer cells treated with this compound and brequinar using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Pancreatic cancer cells (e.g., S2-013)

  • 6-well plates

  • This compound and Brequinar

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifugal vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed S2-013 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with vehicle, brequinar (5 µM), this compound (2 µM), or a combination of both for 8 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry the samples using a centrifugal vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water/acetonitrile (B52724).

    • Inject the samples onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluent using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for specific pyrimidine nucleotides (e.g., UMP, UDP, UTP).

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the data to an internal standard and/or total protein content.

    • Compare the relative abundance of pyrimidine nucleotides between the different treatment groups.

Protocol 3: In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol details the establishment of an orthotopic pancreatic cancer mouse model and the evaluation of the in vivo efficacy of this compound and brequinar combination therapy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Pancreatic cancer cells (e.g., KPC 1245)

  • Matrigel

  • Surgical instruments

  • This compound and Brequinar for in vivo administration

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Orthotopic Tumor Implantation:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Inject a suspension of 1 x 10^6 pancreatic cancer cells in 50 µL of a 1:1 mixture of PBS and Matrigel into the tail of the pancreas.

    • Suture the abdominal wall and skin.

    • Monitor the mice for post-operative recovery.

  • Drug Treatment:

    • Allow the tumors to establish for 7-10 days.

    • Randomize the mice into treatment groups (e.g., vehicle, brequinar alone, this compound alone, combination).

    • Administer the drugs via a suitable route (e.g., oral gavage for this compound, intraperitoneal injection for brequinar) at predetermined doses and schedules.

  • Monitoring Tumor Growth and Survival:

    • Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging or high-frequency ultrasound.

    • Measure the tumor volume at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • Record the survival of the mice in each treatment group.

  • Data Analysis:

    • Plot the tumor growth curves for each treatment group.

    • Perform statistical analysis to compare the tumor growth and survival between the groups.

    • A Kaplan-Meier survival analysis should be performed.

Visualizations

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Pyrimidine Salvage Pathway cluster_2 Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps UDP UDP UMP->UDP Multiple Steps UTP UTP UDP->UTP Multiple Steps CTP CTP UTP->CTP Multiple Steps RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis DHODH DHODH Brequinar Brequinar Brequinar->DHODH Inhibits Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine ENT1 Intracellular Uridine->UMP Uridine Kinase ENT1 ENT1 This compound This compound This compound->ENT1 Inhibits

Caption: Mechanism of this compound in overcoming resistance to DHODH inhibitors.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed Pancreatic Cancer Cells B 24h Incubation A->B C Treat with Brequinar +/- this compound B->C D 72h Incubation C->D E Measure Viability (CellTiter-Glo) D->E F Data Analysis (IC50, Synergy) E->F G Orthotopic Injection of Cancer Cells H Tumor Establishment (7-10 days) G->H I Randomize and Treat Mice H->I J Monitor Tumor Growth and Survival I->J K Data Analysis J->K

Caption: Experimental workflows for in vitro and in vivo studies.

References

Troubleshooting & Optimization

potential off-target effects of CNX-774

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CNX-774.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: While originally developed as a Bruton's tyrosine kinase (BTK) inhibitor, the primary and most significant off-target effect of this compound is the inhibition of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1][2][3] This activity is independent of its BTK inhibitory function.[1][2][3]

Q2: How was the ENT1 off-target effect discovered?

A2: The ENT1 inhibitory effect of this compound was identified through a combination screen of a small molecule library of approximately 350 kinase inhibitors. The screen aimed to find compounds that could sensitize pancreatic cancer cell lines resistant to the DHODH inhibitor brequinar (B1684385) (BQ).[1] Mechanistic studies following the screen confirmed that the observed synergy was due to ENT1 inhibition, not BTK inhibition.[1][2][3]

Q3: What are the experimental implications of the ENT1 off-target effect?

A3: The inhibition of ENT1 by this compound blocks the cellular uptake of extracellular nucleosides, such as uridine (B1682114).[1] This can have profound effects on cellular metabolism, particularly in the context of pyrimidine (B1678525) nucleotide synthesis. When combined with inhibitors of de novo pyrimidine synthesis (like DHODH inhibitors), this compound can lead to significant pyrimidine starvation and cell death in cancer cells that rely on nucleoside salvage pathways.[1][2][3] Researchers should consider this off-target effect when interpreting experimental results, especially in studies related to nucleotide metabolism and combination therapies.

Q4: Is there a comprehensive kinase selectivity profile available for this compound?

A4: Publicly available, comprehensive kinase selectivity data for this compound against a broad panel of kinases (e.g., a "kinome scan") with corresponding IC50 or Ki values is limited in the reviewed literature. While it was developed as a BTK inhibitor, the focus of recent research has been on its newly identified role as an ENT1 inhibitor.[1][2][3]

Q5: Are there any known toxicities associated with this compound?

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpected synergistic cytotoxicity with a drug targeting nucleotide synthesis. The synergistic effect may be due to the off-target inhibition of ENT1 by this compound, leading to the blockade of the nucleoside salvage pathway.[1]1. Assess Nucleoside Uptake: Perform a [³H]-uridine uptake assay in the presence and absence of this compound to confirm inhibition of nucleoside transport. 2. Uridine Rescue Experiment: Determine if the addition of exogenous uridine can rescue the cytotoxic effect of the combination treatment. A lack of rescue in the presence of this compound would support ENT1 inhibition.[1] 3. Control for BTK Inhibition: Use a structurally different, potent BTK inhibitor as a control to determine if the observed effect is specific to this compound and not a general consequence of BTK inhibition.
Discrepancy in cellular viability results across different cell lines. Cell lines may have varying dependence on the de novo versus the salvage pathway for pyrimidine synthesis. The effect of this compound via ENT1 inhibition will be more pronounced in cells reliant on nucleoside salvage.1. Characterize Metabolic Pathways: Assess the relative expression levels of key enzymes in both the de novo and salvage pyrimidine synthesis pathways in your cell lines. 2. Compare with ENT1 Knockout/Knockdown Cells: If available, compare the phenotype of this compound treatment with that of ENT1 knockout or knockdown cells to confirm the on-target effect.[1]
Inconsistent results in BTK signaling assays. While this compound is a BTK inhibitor, its potent effect on ENT1 and nucleotide metabolism could indirectly affect cellular signaling pathways, leading to confounding results.1. Use Multiple BTK Inhibitors: Compare the effects of this compound with other specific BTK inhibitors (e.g., ibrutinib) to differentiate between BTK-specific and off-target effects. 2. Short-term Assays: For assessing direct BTK inhibition, use short-term assays to minimize the downstream consequences of metabolic disruption caused by ENT1 inhibition.

Experimental Protocols

Protocol 1: [³H]-Uridine Uptake Assay to Confirm ENT1 Inhibition

This assay measures the cellular uptake of radiolabeled uridine, which is transported into the cell by ENT1. Inhibition of ENT1 will result in decreased uptake.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • [³H]-uridine

  • This compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to desired confluency.

  • Wash cells twice with pre-warmed HBSS.

  • Pre-incubate cells with varying concentrations of this compound (or vehicle control) in HBSS for 30 minutes at 37°C.

  • Add [³H]-uridine to each well to a final concentration of 1 µCi/mL and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

  • Plot the percentage of uridine uptake relative to the vehicle control against the concentration of this compound to determine the IC50 for ENT1 inhibition.

Protocol 2: General Kinase Selectivity Profiling (Biochemical Assay)

While specific data for this compound is not provided, this is a general protocol for how such data is generated using a platform like KINOMEscan®. This method relies on a competition binding assay.

Principle: A test compound (this compound) is profiled for its ability to compete with an active-site directed ligand for binding to a large panel of kinases. The amount of kinase captured on a solid support in the presence of the test compound is measured, typically by qPCR of a DNA tag on the kinase.

Procedure Outline:

  • A library of DNA-tagged human kinases is used.

  • Each kinase is incubated with an immobilized, active-site directed ligand in the presence of this compound at a fixed concentration (e.g., 1 µM).

  • The kinase-ligand binding equilibrium is allowed to reach completion.

  • The amount of kinase bound to the solid support is quantified using qPCR.

  • The results are typically expressed as a percentage of the vehicle control (% of control), where a lower percentage indicates stronger binding of the test compound to the kinase.

  • Hits are identified as kinases for which binding is significantly reduced by this compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Visualizations

Signaling_Pathway_Off_Target cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Uridine_ext Extracellular Uridine ENT1 ENT1 (SLC29A1) Uridine_ext->ENT1 Transport Uridine_int Intracellular Uridine ENT1->Uridine_int Salvage Nucleoside Salvage Pathway Uridine_int->Salvage Pyrimidine Pyrimidine Nucleotides Salvage->Pyrimidine BTK BTK Signaling Downstream Signaling BTK->Signaling CNX774 This compound CNX774->ENT1 Inhibition (Off-Target) CNX774->BTK Inhibition (On-Target) Troubleshooting_Workflow Start Unexpected Cellular Phenotype with this compound Q1 Is the phenotype related to nucleotide metabolism or synergy with metabolic drugs? Start->Q1 A1_Yes Hypothesize ENT1 Off-Target Effect Q1->A1_Yes Yes A1_No Consider Other Off-Targets or BTK-related effects Q1->A1_No No Exp1 Perform [3H]-Uridine Uptake Assay A1_Yes->Exp1 Q2 Is Uridine Uptake Inhibited? Exp1->Q2 A2_Yes Phenotype is likely mediated by ENT1 inhibition Q2->A2_Yes Yes A2_No Phenotype is likely independent of ENT1 Q2->A2_No No Exp2 Perform Uridine Rescue Experiment A2_Yes->Exp2 Q3 Does Uridine Rescue the Phenotype? Exp2->Q3 A3_Yes Suggests metabolic stress, but may not be direct ENT1 effect Q3->A3_Yes Yes A3_No Strongly supports ENT1 inhibition as the cause Q3->A3_No No

References

Technical Support Center: Troubleshooting CNX-774 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using the small molecule inhibitor CNX-774 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound was initially developed as a Bruton's tyrosine kinase (BTK) inhibitor. However, its more recently characterized and significant mechanism of action, particularly in cancer research, is the inhibition of the equilibrative nucleoside transporter 1 (ENT1)[1][2][3]. ENT1 is a protein that transports nucleosides like uridine (B1682114) across the cell membrane. By inhibiting ENT1, this compound blocks the uptake of extracellular nucleosides, which can be critical for cancer cells that rely on this "salvage pathway" for nucleotide synthesis, especially when the de novo synthesis pathway is inhibited[1][2][3].

Q2: Why does this compound precipitate in my cell culture media?

This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media. Product information indicates that while this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it is insoluble in water[4]. Precipitation, often seen as a cloudy appearance or visible crystals in the media, typically occurs when a concentrated DMSO stock of this compound is diluted into the aqueous environment of the cell culture medium, causing the compound to "crash out" of solution.

Q3: What are the visible signs of this compound precipitation?

Visible signs of precipitation can include:

  • A cloudy or hazy appearance in the media immediately after adding the compound.

  • The formation of fine, crystalline particles over time.

  • A thin film of precipitate on the surface of the culture vessel.

Q4: Can I filter the media to remove the precipitate?

Filtering the media after precipitation has occurred is not recommended. The precipitate is the active compound, and filtering it out will lower the effective concentration of this compound in your experiment in an unquantifiable way, leading to inaccurate and unreliable results. It is crucial to address the root cause of the precipitation instead.

Q5: Should I be concerned about the final DMSO concentration in my cell culture?

Yes, high concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts in your experimental results.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Media

Potential Causes & Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The final desired concentration of this compound in the media exceeds its solubility limit in that specific medium.Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific media and conditions.
Rapid Dilution Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution of the this compound DMSO stock in pre-warmed (37°C) cell culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
Low Media Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
Media Composition Components within the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.If possible, test the solubility of this compound in different basal media formulations. The presence of serum can sometimes help to solubilize hydrophobic compounds, but this is not always the case.
Issue: Delayed Precipitation of this compound in the Incubator

Potential Causes & Solutions

Potential CauseExplanationRecommended Solution
Changes in Media Environment Over time in an incubator, changes in pH or evaporation can alter the media composition, leading to precipitation.Ensure your incubator is properly humidified to prevent evaporation. For long-term experiments, consider using culture plates with low-evaporation lids. Monitor the pH of your media.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside of the incubator.
Compound Instability This compound may degrade over time in the aqueous environment of the cell culture medium at 37°C, and the degradation products may be less soluble.Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions of the compound in media for extended periods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media (Example for a 1 µM final concentration)
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C. Add a small volume of the 1 mM intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of the 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Nucleoside Salvage Pathway cluster_2 Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate + CO2 + ATP Orotate Orotate Carbamoyl_Phosphate->Orotate UMP UMP Orotate->UMP -> UTP -> CTP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Extracellular_Uridine Extracellular Uridine ENT1 ENT1 Extracellular_Uridine->ENT1 Transport Intracellular_Uridine Intracellular Uridine ENT1->Intracellular_Uridine Salvage_UMP UMP Intracellular_Uridine->Salvage_UMP -> UTP -> CTP Salvage_UMP->DNA/RNA Synthesis DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->Orotate Inhibits DHODH CNX774 This compound CNX774->ENT1 Inhibits

Caption: this compound inhibits the ENT1-mediated nucleoside salvage pathway.

start Start: this compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final working concentration check_concentration->reduce_concentration Yes check_dilution Was a concentrated stock added directly to media? check_concentration->check_dilution No reduce_concentration->check_dilution serial_dilution Perform serial dilutions in pre-warmed media check_dilution->serial_dilution Yes check_temperature Was the media pre-warmed to 37°C? check_dilution->check_temperature No serial_dilution->check_temperature warm_media Use pre-warmed media check_temperature->warm_media No check_mixing Was the solution mixed properly during addition? check_temperature->check_mixing Yes warm_media->check_mixing dropwise_addition Add dropwise while vortexing/swirling check_mixing->dropwise_addition No end End: Clear Solution check_mixing->end Yes dropwise_addition->end

Caption: Troubleshooting workflow for this compound precipitation.

References

CNX-774 Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of CNX-774 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions in DMSO and store them at -20°C for optimal stability.

Q2: How stable is this compound in aqueous solutions for experimental use?

A2: Specific quantitative stability data for this compound in various aqueous buffers over extended periods is not extensively published. As a pyrazolopyrimidine-based covalent inhibitor containing an acrylamide (B121943) moiety, this compound may be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH and elevated temperatures. It is crucial to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment. For short-term experiments (a few hours), the compound is generally expected to be sufficiently stable when diluted in common buffers at or near neutral pH.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: While specific degradation products of this compound have not been publicly detailed, based on its chemical structure, potential degradation pathways in aqueous solutions may include:

  • Hydrolysis of the acrylamide group: The acrylamide Michael acceptor is key for its covalent binding mechanism and can be susceptible to hydrolysis, which would render the inhibitor inactive. This process can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the amide bond: The molecule contains an amide linkage that could also be subject to hydrolysis over time.

  • Oxidation: Various functional groups could be susceptible to oxidation, especially in the presence of oxidizing agents or under certain light conditions.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in cell-based assays. Degradation of this compound in the aqueous cell culture medium.Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the pre-incubation time of the compound in the aqueous medium before adding it to the cells.
Inconsistent results between experimental repeats. Inconsistent age of the prepared aqueous this compound solution.Standardize the time between the preparation of the aqueous dilution and its use in the experiment. Always use freshly prepared solutions.
Appearance of unexpected peaks in analytical chromatography. Degradation of this compound during sample preparation or storage.Ensure that samples for analytical testing are prepared and analyzed promptly. If storage is necessary, keep samples at low temperatures (e.g., 4°C or -20°C) and for the shortest possible duration.

Data Presentation

As specific stability data for this compound is not publicly available, the following table provides a hypothetical example of how to present stability data for this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at two different temperatures. This table is for illustrative purposes only.

Table 1: Hypothetical Stability of this compound (10 µM) in PBS, pH 7.4

Time (hours)% Remaining this compound at 25°C (Room Temperature)% Remaining this compound at 37°C
0100100
298.596.2
496.892.5
893.285.1
2485.570.3

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline adapted from studies on other Bruton's tyrosine kinase (BTK) inhibitors and should be optimized for this compound.

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for a specified time. Dissolve in DMSO before analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) for a specified time. A control sample should be kept in the dark.

  • Analysis:

    • Dilute the stressed samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the decrease in the peak area of this compound and the formation of degradation products.

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental_Workflow_for_CNX_774_Stability_Testing cluster_preparation Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Aqueous_Dilution Dilute to Final Concentration in Aqueous Buffer Stock_Solution->Aqueous_Dilution Timepoints Incubate at Defined Timepoints (e.g., 0, 2, 4, 8, 24h) Aqueous_Dilution->Timepoints HPLC_Analysis HPLC-UV Analysis: Quantify % Remaining This compound Timepoints->HPLC_Analysis Conditions Test Different Conditions: - pH (e.g., 4, 7.4, 9) - Temperature (e.g., 25°C, 37°C) Conditions->Timepoints LCMS_Analysis LC-MS Analysis: Identify Degradation Products HPLC_Analysis->LCMS_Analysis If degradation is observed

Caption: Workflow for assessing the aqueous stability of this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream CNX_774 This compound CNX_774->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Technical Support Center: Managing Side Effects of BTK Inhibitors in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruton's tyrosine kinase (BTK) inhibitors. The information is designed to help manage and troubleshoot potential side effects and unexpected results during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with first-generation BTK inhibitors like ibrutinib (B1684441) in preclinical models?

A1: First-generation BTK inhibitors, such as ibrutinib, are known to have off-target activity against other kinases, including those in the TEC and EGFR families.[1] This can lead to a range of effects in experimental systems, such as altered T-cell function, changes in platelet aggregation, and effects on non-hematopoietic cells expressing these kinases.[2][3] Researchers should be aware of these potential off-target effects when interpreting data.

Q2: How do second-generation BTK inhibitors (e.g., acalabrutinib (B560132), zanubrutinib) differ from ibrutinib in terms of side effect profiles in research studies?

A2: Second-generation BTK inhibitors were developed to have improved selectivity for BTK, resulting in fewer off-target effects.[1][4] For example, acalabrutinib has been shown to have less inhibition of TEC kinases compared to ibrutinib and no significant activity against EGFR.[4] This increased selectivity often translates to a more favorable side effect profile in preclinical models, with a lower incidence of effects associated with off-target kinase inhibition.

Q3: I am observing unexpected cytotoxicity in my cell line with a BTK inhibitor. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors. First, consider the possibility of off-target effects, especially with less selective inhibitors.[1] Ensure the inhibitor concentration is appropriate for your cell line, as high concentrations can lead to non-specific toxicity. It is also crucial to verify the health and identity of your cell line, as misidentified or contaminated cells can respond differently. Finally, the solvent used to dissolve the inhibitor (commonly DMSO) can be toxic at higher concentrations; ensure the final solvent concentration is within a safe range for your cells (typically <0.5%).

Q4: My Western blot results for phosphorylated BTK (p-BTK) are inconsistent. How can I troubleshoot this?

A4: Inconsistent p-BTK Western blot results are a common issue. Here are some troubleshooting steps:

  • Sample Preparation: Ensure rapid cell lysis and the immediate addition of phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein. Keep samples cold throughout the preparation process.

  • Blocking: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Bovine serum albumin (BSA) is a recommended alternative.

  • Antibody: Use a validated antibody specific for the phosphorylated form of BTK. Ensure you are using the recommended antibody dilution and incubation conditions.

  • Loading Control: Always include a loading control (e.g., total BTK or a housekeeping protein like GAPDH) to ensure equal protein loading between lanes.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell counts before plating.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Inhibitor Precipitation Visually inspect the inhibitor stock solution and working dilutions for any signs of precipitation. If precipitation is observed, gently warm the solution or prepare a fresh stock. Ensure the final solvent concentration in the culture medium is not causing the inhibitor to fall out of solution.
Assay Interference Some inhibitors can interfere with the chemistry of viability assays (e.g., MTT reduction). Run a control with the inhibitor in cell-free media to check for direct chemical reactions with the assay reagent.[5]
Cell Line Instability Use low-passage number cells and regularly check for mycoplasma contamination. Authenticate your cell line using methods like STR profiling.[5]
Issue 2: Unexpected Results in Cytokine Release Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects on Immune Cells Be aware that some BTK inhibitors can have off-target effects on other immune cells, altering their cytokine production profile. Consider using a more selective BTK inhibitor to confirm that the observed effect is due to BTK inhibition.[2][3]
Cell Stimulation Variability Ensure consistent stimulation of your cells. The concentration and purity of the stimulating agent (e.g., LPS, anti-IgM) are critical.
Timing of Measurement Cytokine production is a dynamic process. Perform a time-course experiment to determine the optimal time point for measuring the cytokine of interest after inhibitor treatment and stimulation.
Assay Sensitivity Ensure your ELISA or multiplex bead assay is sensitive enough to detect the expected range of cytokine concentrations. Check the manufacturer's protocol for the limit of detection.

Data Presentation: Summary of Common Adverse Events of BTK Inhibitors (Preclinical Data)

The following table summarizes the incidence of common adverse events observed in preclinical studies for first and second-generation BTK inhibitors. This data can help researchers anticipate potential in vivo side effects.

Adverse EventIbrutinib (First-Generation)Acalabrutinib (Second-Generation)Zanubrutinib (Second-Generation)
Hemorrhage/Bleeding More Frequent[4][6]Less Frequent[6]Less Frequent[4]
Diarrhea More Frequent[4][6]Less Frequent[4]Less Frequent
Rash More Frequent[4]Less Frequent[4]Less Frequent
Atrial Fibrillation More Frequent[4][6]Less Frequent[6]Less Frequent[4]
Hypertension More Frequent[4][6]Less Frequent[6]Less Frequent[4]
Headache Less FrequentMore Frequent[4]More Frequent[6]
Infection Common[6]Common[6]Common[4]
Neutropenia Common[4]CommonMore Frequent[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a BTK inhibitor on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BTK inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the BTK inhibitor in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following treatment with a BTK inhibitor.

Materials:

  • Cells of interest

  • BTK inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of the BTK inhibitor for the chosen duration. Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates BTK_inhibitor BTK Inhibitor BTK_inhibitor->BTK inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB leads to activation Ca_release->NFkB leads to activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Workflow: Assessing BTK Inhibitor Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_inhibitor Prepare Serial Dilutions of BTK Inhibitor seed_cells->prepare_inhibitor treat_cells Treat Cells with Inhibitor (24-72h) prepare_inhibitor->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of a BTK inhibitor.

References

Technical Support Center: CNX-774 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using CNX-774. Our aim is to help you navigate unexpected experimental outcomes and clarify the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound was initially developed as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a key player in B-cell development, activation, and proliferation.[2]

Q2: My results suggest a BTK-independent effect of this compound. Is this possible?

Yes, this is a documented phenomenon. Recent studies have revealed that this compound has a significant off-target effect as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][3][4][5] This activity is independent of its BTK inhibitory function.[1] Therefore, if your experimental system is sensitive to changes in nucleoside transport, you may observe effects that are not mediated by BTK inhibition.

Q3: In which experimental contexts is the ENT1 inhibition by this compound most relevant?

The inhibition of ENT1 by this compound is particularly relevant in studies involving nucleotide metabolism.[1][4] For instance, if you are co-administering this compound with inhibitors of de novo pyrimidine (B1678525) synthesis, such as DHODH inhibitors (e.g., brequinar), you may observe a synergistic loss of cell viability.[1][3][4] This is because this compound blocks the salvage pathway for nucleosides by inhibiting ENT1, making cells more reliant on the de novo synthesis pathway.[1]

Q4: I am not observing the expected downstream effects of BTK inhibition. What could be the reason?

Several factors could contribute to this:

  • Cell Line Specificity: Ensure that your cell line expresses functional BTK and that the BTK signaling pathway is active and relevant to the phenotype you are measuring. Some cell lines, such as certain pancreatic cancer cell lines, may not express BTK.[1]

  • Drug Concentration: Verify that you are using an appropriate concentration of this compound to achieve sufficient BTK inhibition.

  • Off-Target Effects: The potent inhibition of ENT1 by this compound might be masking or counteracting the effects of BTK inhibition in your specific experimental setup.[1]

  • Resistance Mechanisms: Although less documented for this compound specifically, resistance to BTK inhibitors can arise from mutations in the BTK gene (e.g., C481S) or in downstream signaling components like PLCγ2.[6][7][8]

Q5: What are the known downstream signaling pathways of BTK?

BTK is a key component of the B-cell receptor signaling pathway.[2][9] Upon activation, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][10] This cascade ultimately results in calcium mobilization and the activation of transcription factors such as NF-κB, which are crucial for B-cell survival and proliferation.[9] BTK is also involved in signaling from other receptors, including chemokine receptors and Toll-like receptors.[11][12]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Cytotoxicity

If you observe a greater-than-expected loss of cell viability with this compound treatment, especially in combination with other drugs, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Synergistic effect with other compounds targeting nucleotide synthesis. Review all components of your cell culture medium and any co-administered drugs. If you are using inhibitors of de novo nucleotide synthesis, the cytotoxicity may be due to the dual inhibition of de novo and salvage pathways by your combination treatment with this compound.[1][4]
High dependence of the cell line on nucleoside salvage. Perform a rescue experiment by supplementing your culture medium with exogenous uridine (B1682114). If the addition of uridine rescues the cells from this compound-induced cytotoxicity, it strongly suggests the effect is mediated by ENT1 inhibition.[1]
Off-target effects unrelated to BTK or ENT1. While ENT1 is a known off-target, other off-target effects of kinase inhibitors are possible.[13] Consider performing a washout experiment to see if the effect is reversible.
Issue 2: Lack of Expected Phenotype Despite Confirmed BTK Inhibition

If you have confirmed that this compound is inhibiting BTK phosphorylation but you are not observing the expected downstream effects (e.g., changes in cell proliferation or marker expression), consider these possibilities.

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Dominant BTK-independent signaling pathways. Your cellular phenotype of interest may be primarily driven by pathways that are not dependent on BTK signaling. Consider using pathway analysis tools or performing experiments with inhibitors of other relevant pathways to understand the dominant signaling network.
Compensatory signaling. Inhibition of BTK may lead to the activation of compensatory signaling pathways that maintain the observed phenotype.[13] A broader analysis of signaling pathways using techniques like phosphoproteomics may be necessary to identify these compensatory mechanisms.
Experimental endpoint is not sensitive to BTK inhibition. Re-evaluate your experimental readout. Ensure that the chosen assay is a reliable and sensitive measure of the biological process you expect to be affected by BTK inhibition.

Experimental Protocols

Protocol 1: Western Blot for BTK Pathway Activation

This protocol allows for the assessment of BTK pathway activation by measuring the phosphorylation of BTK and its downstream target, PLCγ2.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., stimulation with an appropriate agonist to activate the BCR pathway) and a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay with Uridine Rescue

This protocol helps to determine if the cytotoxic effects of this compound are mediated by the inhibition of nucleoside salvage.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The next day, treat the cells with a dose-response of this compound, both in the presence and absence of a co-treatment (e.g., a DHODH inhibitor). For the rescue experiment, include a set of wells for each condition that are supplemented with a high concentration of uridine (e.g., 100 µM).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a standard assay such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Compare the viability curves of this compound with and without uridine supplementation. A rightward shift in the dose-response curve in the presence of uridine indicates a rescue effect.

Data Presentation

Table 1: Summary of this compound's Known Targets and Effects

TargetMechanismConsequenceRelevant Experimental Context
Bruton's Tyrosine Kinase (BTK) Irreversible covalent inhibitorInhibition of B-cell receptor signaling, reduced B-cell proliferation and survival.B-cell malignancies, autoimmune diseases, inflammatory models.
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition of transporter functionBlockade of extracellular uridine uptake, leading to depletion of pyrimidine pools via the salvage pathway.Combination therapy with inhibitors of de novo nucleotide synthesis (e.g., DHODH inhibitors), studies on nucleotide metabolism, pancreatic cancer models.[1][3][4]

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC NFkB NF-κB Activation Ca_mobilization->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation CNX774 This compound CNX774->BTK ENT1_Inhibition_Pathway cluster_cell Cell ENT1 ENT1 Uridine_in Intracellular Uridine Salvage Nucleoside Salvage Pathway Uridine_in->Salvage Nucleotides Pyrimidine Nucleotides Salvage->Nucleotides DeNovo De Novo Synthesis DeNovo->Nucleotides DHODH DHODH DHODH->DeNovo DHODH Inhibitor Uridine_out Extracellular Uridine Uridine_out->ENT1 CNX774 This compound CNX774->ENT1 Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is cytotoxicity higher than expected? Start->Q1 Q2 Is BTK inhibition confirmed? Q1->Q2 No A1 Perform Uridine Rescue Experiment Q1->A1 Yes A3 Verify BTK expression and pathway activity Q2->A3 No A4 Investigate compensatory signaling pathways Q2->A4 Yes Result1 Effect is likely ENT1-mediated A1->Result1 A2 Check for co-treatment with nucleotide synthesis inhibitors A2->A1 Result2 Effect is likely BTK-mediated A4->Result2

References

Technical Support Center: Mitigating CNX-774 In Vitro Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting protocols and answers to frequently asked questions regarding the in vitro toxicity of CNX-774, a potent covalent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound was initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). However, recent mechanistic studies have revealed that its potent effects in certain contexts, such as sensitizing pancreatic cancer cells to DHODH inhibitors, are independent of BTK inhibition[1][2][3][4]. In these cases, this compound functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1)[1][2][3][4]. By blocking ENT1, this compound prevents cells from taking up extracellular uridine, thereby shutting down the nucleoside salvage pathway for pyrimidine (B1678525) synthesis[1][3].

Q2: Why is this compound "toxic" in vitro? Is this toxicity always an undesirable side effect?

A2: The "toxicity" of this compound, observed as a loss of cell viability, is highly context-dependent.

  • Desired Synergistic Effect: In cancer research, particularly when combined with DHODH inhibitors like brequinar (B1684385) (BQ), the profound loss of cell viability is the intended therapeutic effect[1][2][3]. This combination leads to pyrimidine starvation and cell death in cancer cells that are resistant to DHODH inhibition alone[1][3].

  • Undesirable Off-Target Toxicity: Like many covalent inhibitors, this compound contains a reactive electrophilic group that can bind irreversibly to its target[5][6]. This reactivity carries the risk of binding to other, unintended proteins (off-targets) within the cell, which can disrupt normal cellular processes and lead to cytotoxicity[5][7][8]. This guide focuses on mitigating this undesirable off-target toxicity.

Q3: What are the typical signs of unintended cytotoxicity in my cell cultures?

A3: Unintended cytotoxicity can manifest as a sharp decrease in cell viability, poor cell health, changes in morphology (rounding, detachment), and apoptosis, even at concentrations where you do not expect to see such profound effects based on the inhibition of the primary target alone. These effects are generally dose- and time-dependent[9].

Troubleshooting Guide: Mitigating Unwanted Cytotoxicity

If you are observing excessive or inconsistent cell death that complicates your experiments, the following troubleshooting steps and mitigation strategies can be employed.

Issue 1: High Levels of Cell Death at Low Concentrations

This may indicate that your cell model is particularly sensitive to the off-target effects of this compound.

Mitigation StrategyRationaleKey Considerations
1. Optimize Concentration & Exposure Time Covalent off-target effects are often time and concentration-dependent. Reducing either may lower off-target binding while still allowing for sufficient on-target inhibition.Perform a detailed time-course and dose-response experiment to identify the minimum effective concentration and exposure time for your desired endpoint.
2. Co-treatment with Antioxidants Drug-induced cytotoxicity can sometimes be mediated by an increase in reactive oxygen species (ROS) and oxidative stress[10][11].Co-incubate cells with an antioxidant like N-acetylcysteine (NAC). This can help determine if oxidative stress is a contributing factor to the observed toxicity[10][12].
3. Assess Serum Protein Binding Reactive compounds can bind to proteins in fetal bovine serum (FBS), reducing the effective concentration. Variability in serum lots can lead to inconsistent results.Standardize your FBS source and concentration. Consider running experiments in lower-serum or serum-free media for the duration of the treatment, if your cells can tolerate it.
Issue 2: Poor Reproducibility Between Experiments

Inconsistent results are often due to subtle variations in experimental setup.

Mitigation StrategyRationaleKey Considerations
1. Prepare Fresh Working Solutions Covalent inhibitors can be unstable in aqueous media over time.Always prepare fresh dilutions of this compound from a frozen DMSO stock immediately before treating your cells. Avoid multiple freeze-thaw cycles of the stock solution.
2. Standardize Cell Seeding Density The ratio of compound molecules to cells can impact the observed toxic effects.Ensure you are seeding the same number of viable cells for each experiment and allow for a consistent attachment period before adding the compound[13].
3. Use High-Quality Reagents & Consumables Ensure consistency in all materials, including media, supplements, and tissue culture plates, to minimize variability.Test new batches of reagents (e.g., FBS) before use in critical experiments.

Experimental Protocols

Protocol: Assessing Cell Viability to Test Mitigation Strategies

This protocol describes a standard MTT assay to quantify cell viability, which is essential for evaluating the effectiveness of any mitigation strategy.

  • Cell Seeding:

    • Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium[13][14].

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. If testing a mitigation strategy (e.g., an antioxidant), prepare serial dilutions of this compound in a medium already containing the mitigating agent at its desired final concentration.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only controls (e.g., DMSO at <0.5%) and mitigation agent-only controls[14].

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[15].

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well[15].

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well[15].

    • Shake the plate for 15 minutes on an orbital shaker to dissolve the crystals.

  • Data Analysis:

    • Measure the absorbance at 550-570 nm using a microplate reader.

    • Subtract the background absorbance from a cell-free well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to compare the toxicity of this compound with and without the mitigation strategy.

Visualizations

CNX774 This compound (Covalent Inhibitor) ENT1 Target: ENT1 CNX774->ENT1 Irreversible Binding OffTarget Off-Target Proteins (with reactive nucleophiles) CNX774->OffTarget Irreversible Binding ENT1_Inhibition ENT1 Inhibition ENT1->ENT1_Inhibition OffTarget_Inhibition Off-Target Inhibition OffTarget->OffTarget_Inhibition Efficacy Desired Effect (e.g., Synergistic Cell Killing) ENT1_Inhibition->Efficacy Toxicity Unwanted In Vitro Toxicity (Cytotoxicity) OffTarget_Inhibition->Toxicity Start High Unwanted Toxicity Observed In Vitro Step1 Perform Dose-Response & Time-Course Assay Start->Step1 Question1 Is Toxicity Minimized at Lower Conc./Time? Step1->Question1 Step2 Co-treat with Antioxidant (e.g., N-acetylcysteine) Question1->Step2 No Outcome_Success Optimized Protocol Achieved Question1->Outcome_Success Yes Question2 Is Toxicity Mitigated? Step2->Question2 Step3 Standardize Cell Density & Reagent Preparation Question2->Step3 No Question2->Outcome_Success Yes Outcome_Fail Consider Alternative: - Cell Model - Reversible Inhibitor Control Step3->Outcome_Fail

References

Technical Support Center: Understanding the Impact of Serum Concentration on CNX-774 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of CNX-774.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to the Cysteine 481 residue within the active site of BTK, leading to the inhibition of its kinase activity. More recent research has also identified this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a mechanism that is independent of its BTK inhibition.[2][3][4]

Q2: How does serum concentration in cell culture media potentially affect the observed in vitro activity of this compound?

The presence of serum in cell culture media can significantly impact the apparent in vitro activity of small molecule inhibitors like this compound. This is primarily due to the binding of the compound to serum proteins, most notably albumin. It is the unbound, or "free," fraction of a drug that is available to interact with its target and exert its biological effect.[5][6] Therefore, high concentrations of serum can lead to increased protein binding, reducing the free fraction of this compound available to inhibit BTK or ENT1 in cellular assays. This can result in a rightward shift in the IC50 value, making the compound appear less potent than it is in a serum-free biochemical assay.

Q3: Is there specific data available on the IC50 of this compound in the presence of varying serum concentrations?

Currently, publicly available literature does not provide specific quantitative data detailing the IC50 values of this compound in the presence of different concentrations of human or fetal bovine serum. While studies have been conducted in media containing fetal bovine serum, a direct comparison of potency at varying serum levels has not been published.[2]

Q4: How does the covalent nature of this compound's binding to BTK influence the interpretation of IC50 values in the presence of serum?

As a covalent inhibitor, the IC50 of this compound is time-dependent. The extent of inhibition is a function of both the concentration of the inhibitor and the duration of incubation with the target. In the presence of serum, the initial concentration of free this compound is lower due to protein binding. This can slow the rate of covalent modification of BTK, potentially leading to a higher apparent IC50, especially at shorter incubation times.

Troubleshooting Guide: Discrepancies in this compound Activity

Researchers may encounter variability in the measured potency of this compound. This guide addresses common issues and provides troubleshooting strategies.

Issue 1: Higher than expected IC50 value in cellular assays compared to biochemical assays.
  • Potential Cause: Binding of this compound to serum proteins in the cell culture medium, reducing the free drug concentration.

  • Troubleshooting Steps:

    • Quantify Serum Protein Binding: If possible, perform a plasma protein binding assay to determine the fraction of this compound bound to the serum proteins in your specific assay conditions.

    • Reduce Serum Concentration: Titrate down the serum concentration in your cellular assay. Be mindful that cell health and proliferation may be affected at very low serum levels.

    • Use Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can provide a more direct measure of cellular potency.

    • Increase Incubation Time: For a covalent inhibitor like this compound, increasing the incubation time may allow for more complete target engagement, even at lower free drug concentrations.

    • Correlate with Target Engagement: Use a target engagement assay to measure the extent of BTK modification at different concentrations of this compound in your cellular system.

Issue 2: Inconsistent IC50 values between different experiments.
  • Potential Cause: Variability in the protein content of different lots of fetal bovine serum (FBS) or other sera.

  • Troubleshooting Steps:

    • Standardize Serum Lots: Use a single, qualified lot of serum for a series of related experiments to minimize variability.

    • Heat-Inactivate Serum Consistently: Ensure that the heat-inactivation process for your serum is standardized, as this can affect protein integrity.

    • Consider Dialyzed Serum: Using dialyzed FBS can reduce the concentration of small molecules in the serum that might interfere with the assay, though it will not eliminate protein binding.

Data Presentation

The following tables illustrate the hypothetical impact of serum concentration on the IC50 of a BTK inhibitor like this compound. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 in a Cellular Assay

Serum Concentration (%)Apparent IC50 (nM)Fold Shift in IC50 (vs. 0% Serum)
01.51.0
107.55.0
5035.023.3

Table 2: Hypothetical Comparison of Biochemical vs. Cellular IC50 for this compound

Assay TypeSerum Concentration (%)Apparent IC50 (nM)
Biochemical (Purified BTK)0< 1.0
Cellular (Whole Cells)107.5

Experimental Protocols

1. General Protocol for a BTK Kinase Activity Assay (Biochemical IC50 Determination)

This protocol provides a general framework. Specific reagents and conditions should be optimized for your laboratory setup.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • Recombinant human BTK enzyme.

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • ATP solution.

    • This compound serial dilutions in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of this compound serial dilutions or DMSO (vehicle control).

    • Add 2 µL of recombinant BTK enzyme solution and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. General Protocol for a Cellular Proliferation Assay (Cellular IC50 Determination)

  • Cell Seeding:

    • Plate cells (e.g., a B-cell lymphoma cell line) in a 96-well plate at a predetermined density in complete growth medium (containing serum).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the this compound dilutions.

    • Incubate for 72 hours (or an optimized time point).

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, Promega; or resazurin-based assays) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation CNX774 This compound CNX774->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Start b_reagents Prepare Reagents (Enzyme, Substrate, this compound) b_start->b_reagents b_incubate Incubate this compound with BTK b_reagents->b_incubate b_reaction Initiate Kinase Reaction b_incubate->b_reaction b_detect Detect ADP Production b_reaction->b_detect b_analyze Analyze Data (IC50) b_detect->b_analyze b_end End b_analyze->b_end c_start Start c_seed Seed Cells c_start->c_seed c_treat Treat with this compound c_seed->c_treat c_incubate Incubate (e.g., 72h) c_treat->c_incubate c_viability Assess Cell Viability c_incubate->c_viability c_analyze Analyze Data (IC50) c_viability->c_analyze c_end End c_analyze->c_end Troubleshooting_Logic start Discrepant IC50 Values for this compound check_serum Is serum present in the assay? start->check_serum serum_effect Potential Cause: Serum Protein Binding check_serum->serum_effect Yes other_causes Consider other factors: - Assay variability - Cell line differences - Compound stability check_serum->other_causes No troubleshoot Troubleshooting Steps: - Reduce/remove serum - Increase incubation time - Standardize serum lot serum_effect->troubleshoot

References

avoiding CNX-774 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of CNX-774 during their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[1] More recent research has also identified this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2][3][4] This dual activity is important to consider when designing and interpreting experiments.

Q2: What is the recommended procedure for storing this compound?

For long-term stability, this compound powder should be stored at -20°C.[5] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C in tightly sealed vials to minimize exposure to moisture and air.

Q3: How should I prepare my this compound stock solution?

This compound is soluble in DMSO at concentrations of 100 mg/mL (200.2 mM).[1][6] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect the solubility and stability of the compound. For most cellular assays, the stock solution will be further diluted in an appropriate aqueous buffer or cell culture medium.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses potential degradation issues you might encounter during your experiments and provides strategies to mitigate them. As specific degradation pathway studies for this compound are not publicly available, this guidance is based on the known chemical properties of this compound, particularly its covalent nature and the presence of an acrylamide (B121943) functional group, as well as general principles from forced degradation studies of other kinase inhibitors.

Issue 1: Loss of Activity in Aqueous Buffers

Question: I've noticed a decrease in the efficacy of this compound in my aqueous experimental buffers over time. What could be the cause?

Answer: Prolonged incubation in aqueous solutions, especially at non-neutral pH, can potentially lead to the degradation of this compound. The acrylamide moiety in this compound is an electrophilic group that can be susceptible to hydrolysis.

Potential Degradation Pathway: Hydrolysis

The amide bond in the acrylamide group could undergo hydrolysis, particularly under acidic or basic conditions. This would result in the formation of an acrylic acid derivative and the corresponding amine, rendering the inhibitor inactive as it can no longer form a covalent bond with its target.

Experimental Workflow to Minimize Hydrolysis

cluster_prep Solution Preparation cluster_exp Experiment Execution A Prepare fresh this compound stock in anhydrous DMSO C Prepare working solutions immediately before use A->C B Use a neutral pH buffer (pH 6.8-7.4) B->C D Add this compound to experimental system as the last step C->D E Minimize incubation time in aqueous buffer where possible D->E F Run control experiments with freshly prepared inhibitor E->F

Caption: Workflow to minimize this compound hydrolysis.

Issue 2: Inconsistent Results in the Presence of Certain Reagents

Question: My results with this compound are inconsistent when I include reducing agents or certain biological extracts in my assay. Why might this be happening?

Answer: this compound's reactive acrylamide group can undergo a Michael addition reaction with nucleophilic species. Reagents containing free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, and biological samples with high concentrations of glutathione (B108866) (GSH) or free cysteine residues can react with this compound, leading to its inactivation.

Potential Degradation Pathway: Michael Addition

Nucleophiles, particularly thiols (-SH), can attack the β-carbon of the acrylamide's carbon-carbon double bond. This reaction forms a stable covalent adduct, effectively "quenching" the reactive warhead of this compound before it can bind to its intended target, BTK.

Signaling Pathway of this compound and Potential for Off-Target Reaction

cluster_pathway This compound Mechanism of Action & Off-Target Reaction CNX774 This compound (Acrylamide Moiety) BTK BTK (Cys-481) CNX774->BTK Covalent Bonding Nucleophile Nucleophile (e.g., DTT, GSH) CNX774->Nucleophile Michael Addition (Degradation) Inhibition BTK Inhibition BTK->Inhibition Adduct Inactive Adduct Nucleophile->Adduct

Caption: this compound covalent inhibition and potential degradation.

Issue 3: Reduced Potency After Exposure to Light or High Temperatures

Question: I left my plate treated with this compound on the benchtop for an extended period, and now the compound seems less potent. Could light or temperature be a factor?

Answer: While specific photostability and thermal degradation data for this compound are not available, it is a general principle in drug stability that exposure to light and elevated temperatures can promote degradation. Photodegradation can involve complex reactions, including oxidation and isomerization, which could alter the chemical structure and activity of this compound.

General Recommendations for Maintaining this compound Integrity:

ParameterRecommendationRationale
pH Maintain experimental conditions between pH 6.8 and 7.4.To minimize the risk of acid- or base-catalyzed hydrolysis of the acrylamide group.
Nucleophiles Avoid the use of strong nucleophiles, especially free thiols (e.g., DTT, β-mercaptoethanol). If their use is unavoidable, add this compound to the system after the nucleophilic reagent has been diluted or has reacted.To prevent the inactivation of this compound through Michael addition.
Light Exposure Protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.To reduce the potential for photodegradation.
Temperature Prepare and handle this compound solutions at room temperature or on ice. Avoid heating solutions containing this compound.To minimize the rate of potential degradation reactions.
Solution Age Prepare fresh working dilutions of this compound from a frozen stock solution for each experiment.To ensure consistent potency and avoid using potentially degraded material.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Cell-Based Assay with this compound

  • Materials:

    • Cells of interest

    • Appropriate cell culture medium

    • This compound stock solution (from Protocol 1)

    • Multi-well cell culture plates

  • Procedure:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • The following day, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium immediately before treating the cells.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.

    • Incubate the cells for the desired experimental duration.

    • Proceed with the downstream analysis (e.g., cell viability assay, western blot, etc.).

By following these guidelines and protocols, researchers can minimize the risk of this compound degradation and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: Interpreting Inconsistent Data from CNX-774 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potentially inconsistent or unexpected data from studies involving CNX-774. The primary source of data inconsistency with this compound arises from its dual mechanism of action: it is a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK) and was later discovered to be a powerful inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1] This can lead to experimental results that deviate from those expected of a typical BTK inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a BTK inhibitor, but our results are inconsistent with other known BTK inhibitors. Why might this be?

A1: The most likely reason for inconsistent data is this compound's potent inhibition of ENT1.[1] While it is a highly potent BTK inhibitor, its effects on ENT1 can dominate in certain experimental contexts, especially in cells reliant on nucleoside salvage pathways for survival or proliferation. This can lead to metabolic effects, such as pyrimidine (B1678525) starvation when combined with a DHODH inhibitor, that are independent of its BTK-inhibitory activity.[2][3][4]

Q2: In which experimental systems are the ENT1-inhibitory effects of this compound most likely to be observed?

A2: The ENT1-inhibitory effects of this compound are most prominent in systems where cells are dependent on the salvage of extracellular nucleosides. This is particularly relevant in studies involving:

  • Pancreatic cancer cell lines: Some pancreatic cancer cells are resistant to DHODH inhibitors (which block de novo pyrimidine synthesis) because they can salvage extracellular uridine (B1682114) via ENT1.[2][3][4] In these cells, this compound's primary effect is the blockade of this salvage pathway.

  • Combination studies with DHODH inhibitors: When used in combination with DHODH inhibitors like brequinar (B1684385) (BQ), this compound's ENT1 inhibition becomes synthetically lethal in resistant cells.[2][3][4]

  • Metabolomics studies: Experiments analyzing nucleotide pools will be significantly impacted by this compound's effect on nucleoside uptake.[2]

Q3: How can we confirm if the observed effects of this compound in our experiment are due to BTK or ENT1 inhibition?

A3: To distinguish between BTK and ENT1-mediated effects, you can perform the following control experiments:

  • Uridine Rescue Experiment: If the effects of this compound (e.g., loss of cell viability) can be reversed by adding high concentrations of exogenous uridine to the culture medium, it strongly suggests that the phenotype is due to ENT1 inhibition.[2]

  • BTK Expression Analysis: Confirm that your cell line of interest expresses BTK. Some cell lines, such as the S2-013 and KPC 1245 pancreatic cancer cell lines, do not express BTK, and therefore any observed effects of this compound in these cells are BTK-independent.[2]

  • Downstream BTK Signaling Analysis: Measure the phosphorylation of downstream targets of BTK, such as PLCγ2. If this compound does not inhibit the phosphorylation of these targets in your system, it is likely that the observed effects are not mediated by BTK inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected loss of cell viability, especially in combination with other metabolic inhibitors. The dominant effect of this compound in your system may be ENT1 inhibition, leading to nucleotide starvation.1. Perform a uridine rescue experiment to confirm ENT1-mediated effects. 2. Check for BTK expression in your cell line.[2]
Lack of inhibition of downstream BTK signaling pathways (e.g., no change in PLCγ2 phosphorylation). 1. The concentration of this compound used may be too low to achieve full BTK occupancy. 2. The observed phenotype is not related to BTK signaling.1. Confirm the potency of this compound on BTK in your assay system. 2. Investigate ENT1-related pathways.
Discrepancy in efficacy compared to other BTK inhibitors like ibrutinib. The cellular context (e.g., dependence on nucleoside salvage) may favor the ENT1-inhibitory action of this compound over its BTK-inhibitory effects.1. Characterize the metabolic state of your cells. 2. Use a "pure" BTK inhibitor with no known ENT1 activity as a control.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound

Target Inhibitory Concentration (IC50) Reference
Bruton's tyrosine kinase (BTK)< 1 nM[2][4][5]
Equilibrative Nucleoside Transporter 1 (ENT1)Not explicitly stated in the provided search results, but potent inhibition was observed at 2µM.[2][2]

Experimental Protocols

Protocol 1: Uridine Rescue Experiment

This protocol is designed to determine if the cytotoxic or cytostatic effects of this compound are due to the inhibition of nucleoside salvage via ENT1.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Uridine (stock solution, e.g., 100 mM in sterile water)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment Preparation: Prepare a dose-response curve of this compound in complete culture medium. For each concentration of this compound, prepare two sets of wells: one with this compound alone and one with this compound supplemented with a high concentration of uridine (e.g., 100 µM). Include control wells with vehicle (DMSO) and uridine alone.

  • Incubation: Add the treatment media to the cells and incubate for a period appropriate to observe the effect of this compound (typically 24-72 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those treated with this compound and uridine. A significant increase in viability in the presence of uridine indicates that the primary mechanism of action of this compound in this context is ENT1 inhibition.[2]

Protocol 2: Western Blot for BTK Downstream Signaling

This protocol assesses the effect of this compound on the BTK signaling pathway by measuring the phosphorylation of its downstream target, PLCγ2.

Materials:

  • Cells expressing BTK

  • This compound

  • B-cell receptor (BCR) stimulus (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Culture cells and treat with this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the BCR pathway by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).

  • Cell Lysis: Harvest cells and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary antibodies followed by the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL reagent and an imaging system.

  • Analysis: A reduction in the ratio of phosphorylated PLCγ2 to total PLCγ2 in this compound-treated cells compared to the stimulated control indicates inhibition of the BTK signaling pathway.

Mandatory Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 CNX774 This compound CNX774->BTK IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK signaling pathway and the inhibitory action of this compound.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Uridine_ext Uridine ENT1 ENT1 Uridine_ext->ENT1 Uptake Uridine_int Uridine ENT1->Uridine_int CNX774 This compound CNX774->ENT1 URK URK Uridine_int->URK UMP UMP URK->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP RNA_DNA RNA/DNA Synthesis UTP->RNA_DNA

Caption: Pyrimidine salvage pathway and the inhibitory action of this compound on ENT1.

Troubleshooting_Workflow Start Inconsistent Data with this compound CheckBTK Does the cell line express BTK? Start->CheckBTK BTK_Yes Yes CheckBTK->BTK_Yes Yes BTK_No No CheckBTK->BTK_No No UridineRescue Perform Uridine Rescue Experiment BTK_Yes->UridineRescue Conclusion_BTK_independent Conclusion: Effect is BTK-independent. Likely due to ENT1 inhibition. BTK_No->Conclusion_BTK_independent Rescued Is the phenotype rescued by uridine? UridineRescue->Rescued Rescued_Yes Yes Rescued->Rescued_Yes Yes Rescued_No No Rescued->Rescued_No No Conclusion_ENT1 Conclusion: Observed effect is likely mediated by ENT1 inhibition. Rescued_Yes->Conclusion_ENT1 CheckSignaling Analyze BTK downstream signaling (e.g., p-PLCγ2) Rescued_No->CheckSignaling Signaling_Inhibited Is signaling inhibited? CheckSignaling->Signaling_Inhibited Signaling_Inhibited_Yes Yes Signaling_Inhibited->Signaling_Inhibited_Yes Yes Signaling_Inhibited_No No Signaling_Inhibited->Signaling_Inhibited_No No Conclusion_BTK_dependent Conclusion: Effect is likely BTK-dependent. Signaling_Inhibited_Yes->Conclusion_BTK_dependent Conclusion_OffTarget Conclusion: Effect is likely due to an off-target effect other than BTK. Signaling_Inhibited_No->Conclusion_OffTarget

Caption: Troubleshooting workflow for interpreting inconsistent this compound data.

References

Technical Support Center: Investigating Potential Resistance to CNX-774

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating potential mechanisms of resistance to CNX-774. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-mechanism inhibitor. It was initially developed as a potent, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), targeting the cysteine 481 (C481) residue in the active site.[1] However, recent studies have revealed a novel, BTK-independent mechanism where this compound also functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2][3][4][5] This inhibition of ENT1 blocks the nucleoside salvage pathway, which can be a crucial mechanism for overcoming resistance to other therapies like DHODH inhibitors in certain cancers.[2][3][4][5]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms related to its BTK inhibitory activity?

A2: Acquired resistance to covalent BTK inhibitors is a known phenomenon. The most common mechanism is a mutation at the C481 residue of BTK, most frequently a cysteine to serine substitution (C481S).[6][7][8] This mutation prevents the covalent binding of irreversible inhibitors like this compound, thereby reducing their efficacy.[6][7] Other, less frequent mutations in the BTK kinase domain, such as at the gatekeeper residue T474 or L528, have also been reported to confer resistance to both covalent and non-covalent BTK inhibitors.[6][7][9][10] Additionally, mutations in downstream signaling components, such as phospholipase Cγ2 (PLCγ2), can also lead to resistance by reactivating the B-cell receptor (BCR) pathway.[6][11][12]

Q3: Could resistance to this compound be independent of BTK mutations?

A3: Yes. Given the discovery of this compound's activity as an ENT1 inhibitor, it is plausible that resistance could arise from mechanisms that are independent of BTK.[2][3][4][5] For instance, alterations in the expression or function of ENT1 or other nucleoside transporters could potentially reduce the efficacy of this compound's ENT1-inhibitory effects. Furthermore, about one-third of resistance to BTK inhibitors, in general, is not associated with BTK mutations and remains an area of active investigation.[7]

Q4: How can I experimentally determine if my resistant cells have a BTK C481S mutation?

A4: The most direct method is to sequence the BTK gene in your resistant cell population and compare it to the parental, sensitive cells. Sanger sequencing of the region spanning the C481 codon is a standard approach. For more comprehensive analysis or to detect mutations at lower allele frequencies, next-generation sequencing (NGS) of the entire BTK coding sequence is recommended.

Q5: What experimental approaches can I use to investigate the BTK-independent (ENT1-mediated) effects of this compound in my model?

A5: To investigate the ENT1-mediated effects, you can perform a uridine (B1682114) uptake assay. This experiment measures the ability of cells to take up radiolabeled uridine from the culture medium. Inhibition of ENT1 by this compound will result in decreased uridine uptake.[13] Comparing the effect of this compound on uridine uptake in your sensitive versus resistant cells can provide insights into whether alterations in this pathway contribute to the observed resistance.

Troubleshooting Guides

Problem: I am not observing the expected level of cytotoxicity with this compound in my cell line.

Potential Cause Troubleshooting Step
Cell line expresses low levels of BTK. Confirm BTK expression in your cell line using Western blot or qPCR.
Cell line has a pre-existing BTK mutation. Sequence the BTK gene to check for baseline mutations at C481 or other known resistance sites.
Cell line relies on the nucleoside salvage pathway for survival. Investigate the ENT1-inhibitory activity of this compound in your model using a uridine uptake assay.
Drug stability or activity issue. Ensure proper storage and handling of the this compound compound. Test the activity of your stock on a known sensitive cell line as a positive control.

Problem: I have generated a this compound resistant cell line, and it does not have a BTK C481S mutation.

Potential Cause Troubleshooting Step
Other BTK mutations are present. Perform full-length BTK sequencing to identify other potential resistance mutations (e.g., T474I, L528W).[6][9][10]
Mutations in downstream signaling pathways. Sequence key downstream effectors like PLCγ2 to check for activating mutations.[6][11][12]
Upregulation of bypass signaling pathways. Use phosphoproteomics or RNA sequencing to identify alternative signaling pathways that may be activated in the resistant cells.
Changes in the ENT1-mediated pathway. Compare ENT1 expression and function (via uridine uptake assay) between sensitive and resistant cells.

Data Presentation

Table 1: Hypothetical IC50 Values of BTK Inhibitors Against Wild-Type and Mutant BTK

CompoundBTK GenotypeIC50 (nM)
This compound Wild-Type5
C481S Mutant>1000
Non-covalent BTK Inhibitor Wild-Type10
C481S Mutant15

Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line In Vitro

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[14][15][16]

  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Dose Escalation: Monitor the cells for growth. When the cells resume proliferation at a rate similar to untreated parental cells, passage them and increase the concentration of this compound by a factor of 1.5-2.

  • Repeat Dose Escalation: Repeat step 3, gradually increasing the concentration of this compound over several months.

  • Isolation of Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the population can be considered resistant.

  • Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. Perform genetic and functional analyses to identify the mechanism of resistance.

Protocol 2: Uridine Uptake Assay

This protocol measures the uptake of extracellular uridine, which is mediated by nucleoside transporters like ENT1.[13]

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with this compound or a vehicle control for a specified time (e.g., 1 hour).

  • Uridine Incubation: Add [³H]-uridine to the culture medium and incubate for a short period (e.g., 10-20 minutes).

  • Washing: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular [³H]-uridine.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Compare the uridine uptake in this compound-treated cells to the vehicle-treated control.

Visualizations

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_MAPK NF-κB / MAPK Signaling IP3_DAG->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival CNX774 This compound CNX774->BTK Inhibits C481S BTK C481S Mutation C481S->BTK Prevents Inhibition PLCG2_mut PLCγ2 Activating Mutation PLCG2_mut->IP3_DAG Activates

Caption: BCR signaling pathway and mechanisms of resistance to BTK inhibitors.

Nucleoside_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_out Uridine Uridine_in Uridine Uridine_out->Uridine_in Transport UMP UMP Uridine_in->UMP Salvage Pathway Pyrimidine_Synthesis Pyrimidine Nucleotides UMP->Pyrimidine_Synthesis ENT1 ENT1 CNX774 This compound CNX774->ENT1 Inhibits DHODH_inhibitor DHODH Inhibitor DeNovo De Novo Pyrimidine Synthesis DHODH_inhibitor->DeNovo Inhibits DeNovo->Pyrimidine_Synthesis

Caption: this compound inhibits the nucleoside salvage pathway via ENT1.

Resistance_Workflow start Reduced this compound Sensitivity Observed in Cells generate_resistant Generate Resistant Cell Line start->generate_resistant sequence_btk Sequence BTK Gene generate_resistant->sequence_btk c481s_found C481S or other BTK mutation found? sequence_btk->c481s_found yes Yes c481s_found->yes Yes no No c481s_found->no No mechanism_btk Mechanism: On-target BTK mutation yes->mechanism_btk sequence_plcg2 Sequence PLCγ2 no->sequence_plcg2 plcg2_mut_found Activating mutation found? sequence_plcg2->plcg2_mut_found mechanism_plcg2 Mechanism: Downstream pathway activation plcg2_mut_found->mechanism_plcg2 Yes uridine_assay Perform Uridine Uptake Assay plcg2_mut_found->uridine_assay No uptake_altered Uptake altered in resistant cells? uridine_assay->uptake_altered mechanism_ent1 Potential Mechanism: Alteration in ENT1 pathway uptake_altered->mechanism_ent1 Yes other_mechanisms Investigate other mechanisms (e.g., bypass pathways via RNA-seq) uptake_altered->other_mechanisms No

Caption: Workflow for investigating this compound resistance.

References

Validation & Comparative

A Head-to-Head Battle of BTK Inhibitors: CNX-774 vs. Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for B-cell malignancies and autoimmune disorders, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. This guide provides a detailed comparison of two notable BTK inhibitors: CNX-774, a preclinical contender, and ibrutinib (B1684441), a first-in-class approved drug. We delve into their performance in BTK inhibition assays, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

At a Glance: Key Performance Indicators

Both this compound and ibrutinib are potent, irreversible inhibitors of BTK, forming a covalent bond with a critical cysteine residue (Cys481) in the enzyme's active site.[1] This irreversible binding leads to sustained inhibition of BTK's kinase activity. The following table summarizes their key performance metrics in various assays.

ParameterThis compoundIbrutinibReference
Mechanism of Action Irreversible covalent inhibitor of BTK (targets Cys481); also inhibits ENT1Irreversible covalent inhibitor of BTK (targets Cys481)[1][2]
Biochemical IC50 (BTK) < 1 nM~ 0.5 nM[1]
Cellular IC50 (BTK activity) 1-10 nM (in Ramos cells)Not explicitly stated in the provided results[1]
Kinase Selectivity Described as "highly selective"Known to have off-target effects on other kinases (e.g., TEC, EGFR, ITK, BLK, BMX)[1][3]

Delving Deeper: A Comparative Analysis

Potency:

In biochemical assays, both this compound and ibrutinib demonstrate sub-nanomolar potency against BTK, with IC50 values of less than 1 nM and approximately 0.5 nM, respectively.[1] This indicates that both compounds are highly effective at inhibiting the purified BTK enzyme in a cell-free environment. In a cellular context, this compound has been shown to inhibit BTK activity in Ramos B-cells with an IC50 in the range of 1-10 nM.[1]

Selectivity and Off-Target Effects:

A critical differentiator among kinase inhibitors is their selectivity profile. Ibrutinib, as a first-generation BTK inhibitor, is known to inhibit several other kinases, which can lead to off-target side effects.[3][4] Kinase selectivity screens have shown that ibrutinib can inhibit TEC family kinases (e.g., TEC, ITK, BMX), EGFR, and BLK, among others.[3]

This compound, on the other hand, is described as a "highly selective" BTK inhibitor.[1] While a direct head-to-head kinase selectivity panel comparing this compound and ibrutinib is not publicly available, the emphasis on its high selectivity suggests a more favorable off-target profile.

Interestingly, recent research has uncovered a BTK-independent mechanism of action for this compound. It has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2][5] This dual activity could have implications for its therapeutic applications, particularly in contexts where both BTK and nucleoside transport are relevant.

Visualizing the Science

To better understand the context of these inhibitors, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for assessing BTK inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Calcium Flux & PKC Activation Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor This compound or Ibrutinib Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: The BTK Signaling Pathway and the Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular_auto Cellular Autophosphorylation Assay cluster_cellular_occupancy Cellular BTK Occupancy Assay b_start Start b_reagents Combine Recombinant BTK, Substrate (e.g., peptide), and Inhibitor b_start->b_reagents b_reaction Initiate Kinase Reaction with ATP b_reagents->b_reaction b_detection Measure Product Formation (e.g., ADP Glo, TR-FRET) b_reaction->b_detection b_ic50 Calculate IC50 b_detection->b_ic50 ca_start Start ca_cells Culture B-cells and Treat with Inhibitor ca_start->ca_cells ca_stimulate Stimulate BCR (e.g., with anti-IgM) ca_cells->ca_stimulate ca_lyse Lyse Cells and Collect Protein ca_stimulate->ca_lyse ca_western Western Blot for p-BTK and Total BTK ca_lyse->ca_western ca_analyze Quantify Band Intensity ca_western->ca_analyze co_start Start co_cells Treat Cells or PBMCs with Inhibitor co_start->co_cells co_lyse Lyse Cells co_cells->co_lyse co_probe Add Biotinylated Probe that Binds Free BTK co_lyse->co_probe co_elisa ELISA or TR-FRET to Detect Probe-Bound BTK and Total BTK co_probe->co_elisa co_calculate Calculate % Occupancy co_elisa->co_calculate

Caption: Experimental Workflows for BTK Inhibition Assays.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified BTK in a cell-free system.

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (this compound, ibrutinib) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Add kinase buffer, recombinant BTK enzyme, and substrate to the wells of a 384-well plate.

    • Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol. Luminescence is proportional to kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) in a cellular context, which is a hallmark of BTK activation.

  • Materials:

    • B-cell line (e.g., Ramos)

    • Cell culture medium and supplements

    • Test compounds (this compound, ibrutinib)

    • BCR stimulating agent (e.g., anti-IgM F(ab')2 fragment)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot equipment

  • Procedure:

    • Culture B-cells and treat with various concentrations of the test compounds or vehicle for a specified duration (e.g., 1-2 hours).

    • Stimulate the B-cell receptor by adding anti-IgM for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.

    • Lyse the cells on ice and quantify the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-BTK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.

Cellular BTK Occupancy Assay

This assay determines the percentage of BTK molecules that are covalently bound by an irreversible inhibitor within a cell.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients, or a B-cell line

    • Test compounds (this compound, ibrutinib)

    • Lysis buffer

    • A biotinylated probe that covalently binds to the Cys481 of unoccupied BTK

    • Streptavidin-coated plates

    • Primary antibody against total BTK

    • HRP-conjugated secondary antibody

    • Substrate for colorimetric detection (e.g., TMB)

    • Plate reader

  • Procedure:

    • Treat cells or PBMCs with various concentrations of the test compounds or vehicle for a specified time to allow for covalent binding.

    • Wash the cells to remove any unbound inhibitor.

    • Lyse the cells and add the cell lysate to streptavidin-coated plates.

    • Add the biotinylated probe, which will bind to any BTK that is not already occupied by the inhibitor.

    • Wash away the unbound probe.

    • The amount of probe-bound BTK (representing unoccupied BTK) is then quantified using an ELISA-based method with a primary anti-BTK antibody and a secondary HRP-conjugated antibody.

    • In a parallel assay, the total amount of BTK in the lysate is determined.

    • The percentage of BTK occupancy is calculated as: [1 - (Unoccupied BTK / Total BTK)] x 100%.

Conclusion

Both this compound and ibrutinib are highly potent irreversible inhibitors of BTK. While ibrutinib has a well-documented clinical track record, its off-target effects are a known liability. This compound presents a potentially more selective profile, which could translate to an improved safety profile. Furthermore, its newly discovered activity as an ENT1 inhibitor opens up new avenues for therapeutic investigation. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further elucidate the nuances of these and other BTK inhibitors. As the field of targeted therapy continues to evolve, a deep understanding of the biochemical and cellular characteristics of these compounds is paramount for the development of safer and more effective treatments.

References

A Comparative Analysis of CNX-774 and Acalabrutinib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies. This guide provides a detailed comparison of two such inhibitors, CNX-774 and acalabrutinib (B560132), focusing on their effects on cancer cells, supported by experimental data. While both molecules were developed as BTK inhibitors, recent research has unveiled a distinct and significant mechanism of action for this compound, particularly in the context of pancreatic cancer.

Acalabrutinib, a second-generation BTK inhibitor, is a well-established therapeutic agent approved for the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] It acts as a highly selective, potent, and covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway essential for the survival and proliferation of malignant B-cells.[1][3][4] By binding to the cysteine 481 residue in the BTK active site, acalabrutinib effectively blocks downstream signaling, leading to decreased proliferation and induction of apoptosis in cancer cells.[3][4]

This compound is also an orally active, irreversible, and selective BTK inhibitor that targets the same Cysteine 481 residue.[5] However, a pivotal discovery has highlighted its role as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a mechanism independent of its BTK inhibitory activity.[6][7] This dual functionality has shown significant promise in overcoming resistance to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors in pancreatic cancer cells.[6][7][8]

This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols related to both this compound and acalabrutinib, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding their distinct and overlapping roles in cancer therapy.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and acalabrutinib, providing a snapshot of their potency and selectivity.

Inhibitor Target IC50 Cell Line Assay Type
This compound BTK< 1 nM[5][9]-Covalent Modification
BTK1-10 nM[5]RamosBtk activity
Acalabrutinib BTK3 nM[10]-Human whole-blood CD69 B cell activation assay
BTK-Primary human CLL cellsInhibition of tyrosine phosphorylation of downstream targets

Table 1: Inhibitory Concentration (IC50) Values

Mechanism of Action: A Tale of Two Targets

While both this compound and acalabrutinib were designed to inhibit BTK, their broader mechanisms of action in cancer cells diverge significantly, as illustrated in the signaling pathways below.

cluster_acalabrutinib Acalabrutinib: BTK Inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB BTK->NFkB Apoptosis Apoptosis ERK ERK PLCg2->ERK AKT AKT PLCg2->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits cluster_cnx774 This compound: Dual Inhibition cluster_btk BTK Pathway cluster_ent1 Nucleoside Salvage Pathway BCR_cnx B-Cell Receptor (BCR) BTK_cnx Bruton's Tyrosine Kinase (BTK) BCR_cnx->BTK_cnx Proliferation_btk B-Cell Proliferation & Survival BTK_cnx->Proliferation_btk ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Pyrimidine Pyrimidine Nucleotides ENT1->Pyrimidine Uridine Extracellular Uridine Uridine->ENT1 Proliferation_ent1 Pancreatic Cancer Cell Proliferation & Survival Pyrimidine->Proliferation_ent1 CNX774 This compound CNX774->BTK_cnx Inhibits CNX774->ENT1 Inhibits DHODHi DHODH Inhibitor (e.g., Brequinar) DeNovo De Novo Pyrimidine Synthesis DHODHi->DeNovo Inhibits DeNovo->Pyrimidine cluster_workflow BTK Kinase Inhibition Assay Workflow start Start step1 Prepare reaction mix: - Kinase Buffer - BTK Enzyme - Substrate (e.g., poly(GT)) - ATP start->step1 step2 Add test compound (this compound or Acalabrutinib) at varying concentrations step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and measure product formation (e.g., ADP-Glo assay) step3->step4 step5 Calculate IC50 value step4->step5 end_node End step5->end_node

References

Unmasking the Unique Synergy: Why CNX-774, Unlike Other BTK Inhibitors, Sensitizes Cells to Brequinar

Author: BenchChem Technical Support Team. Date: December 2025

New research reveals that the preclinical Bruton's tyrosine kinase (BTK) inhibitor, CNX-774, sensitizes cancer cells to the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor brequinar (B1684385) (BQ) through a novel, off-target mechanism not shared by other BTK inhibitors. This sensitizing effect stems from this compound's previously uncharacterized inhibition of the equilibrative nucleoside transporter 1 (ENT1), leading to a synthetic lethal interaction when combined with BQ's blockade of de novo pyrimidine (B1678525) synthesis.

For researchers and drug development professionals, understanding the nuanced mechanisms of drug action is paramount. While this compound was initially developed as a potent, irreversible BTK inhibitor, its ability to synergize with BQ is entirely independent of its intended target.[1][2][3] This guide dissects the experimental evidence that elucidates this unique property of this compound, comparing its effects to other BTK inhibitors and detailing the underlying molecular pathways.

The Off-Target Key: this compound as an ENT1 Inhibitor

The core of this compound's unique activity lies in its inhibition of ENT1, a transporter responsible for the uptake of extracellular nucleosides.[1][2][3] When cells are treated with BQ, the de novo pathway for pyrimidine synthesis is blocked. In BQ-resistant cancer cells, a compensatory mechanism is the salvage of extracellular uridine (B1682114) via ENT1 to produce necessary pyrimidines for survival.[1][2] this compound's inhibition of ENT1 effectively shuts down this salvage pathway, creating a dual blockade that starves the cells of essential pyrimidines, leading to profound cell death.[1][2][3]

In contrast, other clinically approved BTK inhibitors, such as ibrutinib (B1684441) and acalabrutinib, do not exhibit this BQ-sensitizing effect because they do not inhibit ENT1.[1] This crucial difference highlights the importance of off-target effects in drug synergy and presents a novel therapeutic strategy for overcoming resistance to DHODH inhibitors.

Comparative Efficacy of BTK Inhibitors in Combination with Brequinar

The differential effects of this compound compared to other BTK inhibitors when combined with BQ have been demonstrated in pancreatic ductal adenocarcinoma (PDAC) cell lines that are resistant to BQ monotherapy.

InhibitorTarget(s)BQ SensitizationMechanism of BQ Synergy
This compound BTK (primary), ENT1 (off-target) Yes Inhibition of ENT1-mediated uridine salvage
Ibrutinib BTKNoDoes not inhibit ENT1
Acalabrutinib BTKNoDoes not inhibit ENT1

Experimental Evidence and Methodologies

The discovery of this compound's unique mechanism was the result of a series of rigorous experiments designed to probe for mediators of BQ resistance.

Key Experiment 1: Combination Drug Screen

A small molecule library screen was performed on BQ-resistant pancreatic cancer cell lines to identify compounds that could restore sensitivity to BQ.

  • Experimental Protocol: BQ-resistant PDAC cell lines were treated with a library of over 350 kinase inhibitors in the presence of BQ. Cell viability was assessed to identify synergistic combinations.[1] this compound was identified as a potent sensitizer.[1][2][3]

Key Experiment 2: Metabolomic Analysis

To understand the metabolic consequences of the BQ and this compound combination, researchers performed metabolomic analysis on treated cells.

  • Experimental Protocol: S2-013 PDAC cells were treated with vehicle, BQ (5μM), this compound (2μM), or the combination for 8 hours. Polar metabolites were then extracted and analyzed using LC-MS/MS.[1] The results showed that the combination treatment led to a much more significant depletion of pyrimidine metabolites compared to BQ alone, while this compound alone had minimal impact on cellular metabolism.[1]

Key Experiment 3: Genetic Knockout of ENT1

To confirm that ENT1 was the critical target of this compound in this context, ENT1 was genetically deleted in cancer cells.

  • Experimental Protocol: ENT1 was knocked out in KPC 1245 pancreatic cancer cells using CRISPR-Cas9 technology. These ENT1-KO cells were then treated with BQ. The sensitivity of ENT1-KO cells to BQ was significantly increased, and the addition of this compound did not further enhance this sensitivity, confirming that ENT1 is the relevant target of this compound for BQ sensitization.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental logic that uncovered the unique mechanism of this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_inhibitors Inhibitors Uridine_ext Uridine ENT1 ENT1 Uridine_ext->ENT1 Uptake Uridine_int Uridine ENT1->Uridine_int Salvage Pyrimidine Salvage Pathway Uridine_int->Salvage Pyrimidines Pyrimidines Salvage->Pyrimidines DeNovo De Novo Pyrimidine Synthesis DeNovo->Pyrimidines Precursors Precursors DHODH DHODH Precursors->DHODH DHODH->DeNovo CNX774 This compound CNX774->ENT1 Inhibits BQ Brequinar (BQ) BQ->DHODH Inhibits

Figure 1. Mechanism of synergistic lethality with this compound and Brequinar.

Experimental_Workflow start Start: BQ-resistant cancer cells screen Combination Screen (>350 kinase inhibitors + BQ) start->screen hit Hit Identified: This compound sensitizes cells to BQ screen->hit hypothesis1 Hypothesis: Effect is BTK-dependent hit->hypothesis1 test_btk Test other BTK inhibitors (Ibrutinib, Acalabrutinib) hypothesis1->test_btk Test result_btk Result: No sensitization to BQ test_btk->result_btk conclusion1 Conclusion: Mechanism is BTK-independent result_btk->conclusion1 hypothesis2 Hypothesis: Off-target effect conclusion1->hypothesis2 metabolomics Metabolomic Analysis (BQ +/- this compound) hypothesis2->metabolomics Investigate result_metabolomics Result: Profound pyrimidine depletion with combination metabolomics->result_metabolomics hypothesis3 Hypothesis: Inhibition of nucleoside salvage result_metabolomics->hypothesis3 ent1_ko Genetic Knockout of ENT1 hypothesis3->ent1_ko Validate result_ent1_ko Result: ENT1-KO cells are sensitive to BQ; This compound has no further effect ent1_ko->result_ent1_ko final_conclusion Final Conclusion: This compound sensitizes cells to BQ by inhibiting ENT1 result_ent1_ko->final_conclusion

Figure 2. Logical workflow of the key experiments.

Conclusion and Future Directions

The case of this compound and BQ provides a compelling example of how off-target effects can be harnessed for therapeutic benefit. The discovery that this compound inhibits ENT1, thereby preventing the circumvention of DHODH inhibition, opens up new avenues for treating cancers resistant to pyrimidine synthesis inhibitors. This finding underscores the importance of comprehensive mechanistic studies in drug development, moving beyond the primary target to understand the full spectrum of a compound's activity. Future research may focus on designing dual DHODH and ENT1 inhibitors or exploring other combinations that exploit this synthetic lethal relationship. For drug development professionals, this study serves as a critical reminder that a drug's "side effects" can sometimes be the key to its most potent applications.

References

Comparative Analysis of CNX-774 and Dilazep on Nucleoside Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of CNX-774 and dilazep (B1670637), focusing on their inhibitory effects on nucleoside uptake. The information presented is based on available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction

Nucleoside transporters are critical membrane proteins that facilitate the movement of nucleosides across cell membranes, playing a vital role in nucleotide salvage pathways and the cellular uptake of nucleoside analog drugs used in cancer and antiviral therapies. The equilibrative nucleoside transporters (ENTs) are a major family of these transporters, with ENT1 being a primary route for adenosine (B11128) and other nucleosides. Inhibition of ENT1 can modulate adenosine signaling and enhance the efficacy of certain chemotherapeutic agents. This guide compares this compound, a novel ENT1 inhibitor, with dilazep, a well-established nucleoside transport inhibitor.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and dilazep against equilibrative nucleoside transporters.

CompoundTransporterPotency (IC50/Ki)Reference
This compound hENT1Not explicitly stated in search results[1][2][3]
Dilazep hENT1Ki: 0.41 nM[4]
hENT1IC50: ~18-19 nM[5]
hENT2IC50: ~9-134 µM[5]

Mechanism of Action

This compound was initially developed as a covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. However, subsequent research revealed that its ability to sensitize pancreatic cancer cells to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors is independent of its action on BTK[1][2]. The mechanism for this sensitization is the inhibition of ENT1-mediated uptake of extracellular nucleosides, thereby blocking the pyrimidine (B1678525) salvage pathway that cancer cells can use to bypass DHODH inhibition[1][2][3]. The direct, quantitative potency (IC50) of this compound on ENT1 has not been explicitly stated in the reviewed literature, though its inhibitory effect is well-documented functionally[1].

Dilazep is a well-characterized, potent, and selective inhibitor of ENT1[5][6]. It acts as a competitive inhibitor, sterically blocking the extracellular gate of the transporter to prevent the conformational changes necessary for nucleoside transport[7][8]. Its high affinity for ENT1, with Ki values in the nanomolar range, makes it a standard tool for studying nucleoside transport[4]. Dilazep shows significantly lower potency for ENT2, demonstrating its selectivity for the ENT1 isoform[5].

Experimental Methodologies

The inhibitory effects of this compound and dilazep on nucleoside uptake are typically evaluated using a radiolabeled nucleoside uptake assay. A generalized protocol for such an experiment is detailed below.

Radiolabeled Nucleoside Uptake Inhibition Assay

This protocol describes a common method to assess the inhibition of ENT1-mediated nucleoside transport.

1. Cell Culture:

  • Cells endogenously expressing high levels of ENT1 (e.g., pancreatic cancer cell lines, specific hematopoietic cell lines) or cells engineered to overexpress human ENT1 (hENT1) are cultured to near confluence in appropriate multi-well plates (e.g., 24- or 96-well plates)[9]. To study ENT1 specifically, one might use cell lines where other transporters like ENT2 are knocked out[10].

2. Assay Preparation:

  • On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed, sodium-free uptake buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4) to remove endogenous nucleosides and prevent uptake by sodium-dependent concentrative nucleoside transporters (CNTs)[11].

  • Cells are then pre-incubated in the uptake buffer for a short period (e.g., 15-30 minutes) at a controlled temperature (typically room temperature or 37°C)[12].

3. Inhibition Step:

  • The test compounds (this compound or dilazep) are added to the wells at various concentrations and incubated for a defined period (e.g., 15-30 minutes) before the addition of the radiolabeled substrate[12]. A vehicle control (e.g., DMSO) is run in parallel.

4. Uptake Initiation and Termination:

  • To initiate the uptake, a solution containing a radiolabeled nucleoside, most commonly [³H]-uridine or [³H]-adenosine, is added to each well[9][12][13]. The final concentration of the radiolabeled nucleoside is kept close to or below its Km for the transporter to ensure sensitive detection of inhibition.

  • The uptake is allowed to proceed for a short, defined period (e.g., 1-5 minutes) during which the transport rate is linear[9][12].

  • The uptake is terminated rapidly by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel[9].

5. Measurement of Incorporated Radioactivity:

  • The cells are lysed using a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS)[14].

  • The cell lysate is transferred to scintillation vials, and a scintillation cocktail is added.

  • The amount of incorporated radioactivity is quantified using a scintillation counter[14].

6. Data Analysis:

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in multi-well plates B Wash cells with uptake buffer A->B C Pre-incubate cells in buffer B->C D Add inhibitor (this compound or Dilazep) C->D E Add radiolabeled nucleoside (e.g., [3H]-uridine) D->E F Incubate for a defined time E->F G Terminate uptake with cold buffer wash F->G H Lyse cells G->H I Measure radioactivity (Scintillation counting) H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for a typical radiolabeled nucleoside uptake inhibition assay.

Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENT1 ENT1 Nucleoside_int Nucleosides ENT1->Nucleoside_int Nucleoside_ext Nucleosides (e.g., Uridine, Adenosine) Nucleoside_ext->ENT1 Transport Salvage Nucleotide Salvage Pathway Nucleoside_int->Salvage CNX774 This compound CNX774->ENT1 Inhibition Dilazep Dilazep Dilazep->ENT1 Inhibition

Caption: Inhibition of ENT1-mediated nucleoside uptake by this compound and Dilazep.

Conclusion

Both this compound and dilazep are effective inhibitors of the equilibrative nucleoside transporter 1 (ENT1). Dilazep is a well-established, potent, and selective ENT1 inhibitor with extensively characterized pharmacology, making it a valuable tool for in vitro and in vivo studies of nucleoside transport. This compound is a more recently identified ENT1 inhibitor with a unique pharmacological history, having been initially developed as a BTK inhibitor. Its ability to block the nucleoside salvage pathway has shown therapeutic potential in preclinical cancer models, particularly in overcoming resistance to DHODH inhibitors.

For researchers selecting an ENT1 inhibitor, the choice may depend on the specific research question. Dilazep offers the advantage of well-defined potency and selectivity. This compound, while less characterized in terms of its direct ENT1 inhibitory constant, provides a novel chemical scaffold and a demonstrated context for therapeutic synergy. Further quantitative studies on this compound's direct interaction with ENT1 would be beneficial for a more direct comparison.

References

Validating the ENT1-Inhibitory Activity of CNX-774: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CNX-774's Equilibrative Nucleoside Transporter 1 (ENT1) inhibitory activity against other known ENT1 inhibitors. The content is based on available experimental data to assist researchers in evaluating its potential in drug development.

Executive Summary

This compound, initially developed as a Bruton tyrosine kinase (BTK) inhibitor, has been identified as a potent inhibitor of ENT1. This novel activity is independent of its BTK inhibition and has been shown to sensitize pancreatic cancer cells to dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors like brequinar (B1684385) (BQ). By blocking ENT1, this compound prevents the cellular uptake of extracellular uridine, thereby cutting off the pyrimidine (B1678525) salvage pathway. When the de novo pyrimidine synthesis pathway is simultaneously blocked by a DHODH inhibitor, cancer cells experience profound pyrimidine starvation, leading to cell death.[1] This guide compares the ENT1-inhibitory profile of this compound with established ENT1 inhibitors, presenting available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Comparative Analysis of ENT1 Inhibitors

While direct quantitative data for this compound's ENT1 inhibition (e.g., IC50 or Kᵢ) is not yet publicly available, its biological activity can be contextualized by comparing the concentrations at which it is effective with the known potencies of other well-characterized ENT1 inhibitors.

Table 1: Quantitative Comparison of Selected ENT1 Inhibitors

InhibitorIC50 (ENT1)Kᵢ (ENT1)Cell-Based Assay SystemNotes
This compound Not ReportedNot ReportedPancreatic Ductal Adenocarcinoma (PDAC) cellsSynergizes with DHODH inhibitor Brequinar at concentrations of 2µM.[1]
NBMPR 0.4 ± 0.1 nM0.377 ± 0.098 nMPK15NTD cells expressing human ENT1A widely used, high-affinity selective inhibitor of ENT1.
Dipyridamole 5.0 ± 0.9 nM8.18 nMPK15NTD cells expressing human ENT1A non-selective ENT inhibitor, also inhibits ENT2.
Dilazep Not Reported19 nMNot specified in provided contextA potent non-selective ENT inhibitor.
Lorlatinib ~2.0-2.5 µMNot ReportedHAP1 ENT2-KO cells; A549 lung cancer cellsA tyrosine kinase inhibitor with off-target ENT1 inhibitory activity.

Experimental Protocols

The validation of ENT1-inhibitory activity typically involves assessing the uptake of radiolabeled nucleosides in cells with well-defined transporter expression.

Protocol: [³H]-Uridine Uptake Assay for ENT1 Inhibition

This protocol is a standard method to quantify the inhibitory effect of a compound on ENT1-mediated nucleoside transport.

1. Cell Culture and Seeding:

  • Use a cell line with well-characterized ENT1 expression and minimal or absent expression of other nucleoside transporters (e.g., HAP1 ENT2-knockout cells).
  • Seed cells in 24-well plates at a density that allows for a confluent monolayer on the day of the experiment.
  • Culture cells in appropriate media and conditions.

2. Preparation of Reagents:

  • Transport Buffer: Prepare a sodium-free buffer (e.g., choline-based) to prevent uptake by sodium-dependent concentrative nucleoside transporters (CNTs).
  • [³H]-Uridine Solution: Prepare a working solution of [³H]-uridine in the transport buffer at a final concentration of ~1-10 µM.
  • Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) and positive controls (e.g., NBMPR, dipyridamole) in the transport buffer.

3. Uridine Uptake Assay:

  • Wash the cell monolayer twice with the transport buffer.
  • Pre-incubate the cells with the test inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
  • Initiate the uptake by adding the [³H]-uridine solution (containing the inhibitor or vehicle) to each well.
  • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

4. Measurement of Radioactivity:

  • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
  • Transfer the lysate to a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Normalize the counts per minute (CPM) to the protein concentration in each well.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Molecular and Experimental Context

Signaling Pathway: Dual Inhibition of Pyrimidine Synthesis

The following diagram illustrates the synergistic effect of this compound and a DHODH inhibitor on pyrimidine metabolism in cancer cells.

Pyrimidine_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibitors Inhibitors Uridine_ext Uridine ENT1 ENT1 Transporter Uridine_ext->ENT1 Uptake Uridine_int Uridine ENT1->Uridine_int UMP UMP Uridine_int->UMP Salvage Pathway Pyrimidine_Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA DeNovo De Novo Pyrimidine Synthesis Pathway DHODH DHODH DeNovo->DHODH DHODH->UMP CNX774 This compound CNX774->ENT1 Inhibits DHODHi DHODH Inhibitor (e.g., Brequinar) DHODHi->DHODH Inhibits

Caption: Dual inhibition of pyrimidine synthesis by this compound and a DHODH inhibitor.

Experimental Workflow: Validating ENT1 Inhibition

This diagram outlines the key steps in a typical experimental workflow to validate the ENT1-inhibitory activity of a compound like this compound.

ENT1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture ENT1-expressing cells Reagent_Prep 2. Prepare [3H]-Uridine and Inhibitor Solutions Preincubation 3. Pre-incubate cells with Inhibitor/Vehicle Reagent_Prep->Preincubation Uptake 4. Add [3H]-Uridine to initiate uptake Preincubation->Uptake Termination 5. Terminate uptake and wash cells Uptake->Termination Lysis 6. Lyse cells Termination->Lysis Scintillation 7. Measure radioactivity Lysis->Scintillation Data_Analysis 8. Calculate % Inhibition and determine IC50 Scintillation->Data_Analysis

Caption: Experimental workflow for assessing ENT1 inhibition using a radiolabeled nucleoside uptake assay.

References

Dual Blockade of Pyrimidine Synthesis: Validating the Synergistic Efficacy of CNX-774 and Brequinar in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A groundbreaking study provides compelling evidence for a synergistic anti-cancer effect when combining CNX-774 and brequinar (B1684385). This combination strategy effectively targets both the de novo and salvage pathways of pyrimidine (B1678525) synthesis, leading to a profound depletion of essential nucleotides and subsequent cancer cell death. This guide offers a comprehensive overview of the experimental data and methodologies that validate this potent therapeutic approach, tailored for researchers, scientists, and drug development professionals.

The preclinical Bruton's tyrosine kinase (BTK) inhibitor, this compound, has been identified to possess a novel mechanism of action that extends beyond its original target.[1][2] Research has demonstrated that this compound functions as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] This inhibition effectively shuts down the pyrimidine salvage pathway, a key mechanism by which cancer cells can evade the effects of drugs targeting de novo nucleotide synthesis.

Brequinar (BQ) is a well-characterized inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] While effective in some preclinical models, its single-agent efficacy in clinical trials has been limited, often due to cancer cells utilizing the salvage pathway to maintain their pyrimidine pools.[1][2]

The combination of this compound and brequinar creates a powerful dual blockade, simultaneously inhibiting both avenues of pyrimidine nucleotide generation. This synergistic interaction overcomes resistance to brequinar, resulting in a significant reduction in cancer cell viability, as demonstrated in pancreatic ductal adenocarcinoma (PDAC) cell lines that are highly resistant to brequinar alone.[1][2][3]

Quantitative Analysis of Synergistic Effects

The synergistic activity of this compound and brequinar has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from these studies.

Cell Line Treatment Effect on Cell Viability Key Finding Reference
Brequinar-Resistant PDACBrequinar (BQ) aloneModest slowing of proliferationResistant cells maintain pyrimidine pools[1]
Brequinar-Resistant PDACThis compound aloneMinimal effect on cell viabilityThis compound as a single agent is not cytotoxic[1]
Brequinar-Resistant PDACBQ + this compoundProfound loss of cell viabilitySynergistic cytotoxicity observed[1][3]
Metabolomic Analysis Treatment Effect on Pyrimidine Nucleotide Pools Key Finding Reference
Brequinar-Resistant PDACBrequinar (BQ) aloneModest depletionCells compensate via the salvage pathway[1]
Brequinar-Resistant PDACThis compound aloneNo significant changeSalvage pathway inhibition alone is insufficient[1]
Brequinar-Resistant PDACBQ + this compoundProfound depletionDual blockade leads to pyrimidine starvation[1][3]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and brequinar is rooted in their complementary inhibition of the two major pathways for pyrimidine biosynthesis.

Synergistic Inhibition of Pyrimidine Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine ENT1 Intracellular Uridine->UMP Uridine Kinase CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Brequinar Brequinar Brequinar->Dihydroorotate This compound This compound This compound->Extracellular Uridine

Fig. 1: Dual blockade of pyrimidine synthesis pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay

The synergistic effect on cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell Viability Assay Workflow Seed_Cells Seed pancreatic cancer cells in 96-well plates Treat_Cells Treat with this compound, Brequinar, or combination for 72h Seed_Cells->Treat_Cells Add_Reagent Add CellTiter-Glo® Reagent Treat_Cells->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data to determine cell viability Measure_Luminescence->Analyze_Data

Fig. 2: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

  • Pancreatic cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Cells were then treated with a dose matrix of this compound and brequinar, both alone and in combination, for 72 hours.

  • Following incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Data was normalized to vehicle-treated controls to determine the percentage of cell viability.

Metabolomic Analysis

The impact of the drug combination on cellular metabolism was assessed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol:

  • Brequinar-resistant pancreatic cancer cells were treated with vehicle, this compound, brequinar, or the combination for a specified period.

  • Metabolites were extracted from the cells using a cold solvent extraction method.

  • The extracted metabolites were then analyzed by LC-MS to identify and quantify the levels of various intracellular metabolites, particularly those involved in the pyrimidine synthesis pathways.

  • Data analysis was performed to compare the metabolite profiles between the different treatment groups, revealing the significant depletion of pyrimidine nucleotides in the combination treatment group.

Conclusion

The combination of this compound and brequinar represents a rational and highly effective therapeutic strategy to overcome resistance to DHODH inhibitors. By dually targeting both the de novo and salvage pathways of pyrimidine synthesis, this approach leads to a state of pyrimidine starvation that is profoundly cytotoxic to cancer cells. The robust preclinical data strongly supports the further investigation of this combination therapy in clinical settings for the treatment of pancreatic cancer and potentially other solid tumors that exhibit resistance to single-agent DHODH inhibition. This guide provides the foundational data and methodologies for researchers to build upon this promising anti-cancer strategy.

References

assessing the selectivity of CNX-774 for ENT1 over other transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the selectivity of CNX-774, a preclinical small molecule, for the Equilibrative Nucleoside Transporter 1 (ENT1). While initially developed as a Bruton tyrosine kinase (BTK) inhibitor, recent research has unveiled its potent activity as an ENT1 inhibitor, a finding with significant implications for cancer therapy. This guide objectively compares the functional effects of this compound to the known ENT1 inhibitor nitrobenzylmercaptopurine riboside (NBMPR) and to the genetic knockout of ENT1, based on supporting experimental data from peer-reviewed literature.

Executive Summary

This compound has been identified as a previously uncharacterized inhibitor of ENT1.[1][2][3] Mechanistic studies have demonstrated that its ability to sensitize pancreatic cancer cells to DHODH inhibitors is independent of its effects on BTK and is instead a direct consequence of blocking ENT1-mediated uridine (B1682114) uptake.[1][2][4] This inhibition of the nucleoside salvage pathway leads to pyrimidine (B1678525) starvation in cancer cells when combined with inhibitors of de novo pyrimidine synthesis. While direct quantitative data on the selectivity of this compound for ENT1 over other nucleoside transporters (ENT2, CNT1, CNT2, CNT3) is not yet available in the published literature, the functional evidence strongly supports its on-target activity at ENT1.

Quantitative Data Summary

As of the latest available data, specific inhibitory constant (Ki) or IC50 values for this compound against a panel of nucleoside transporters have not been published. The assessment of its selectivity is therefore based on comparative functional assays. The following table summarizes the qualitative and functional comparisons that form the basis of our current understanding of this compound's selectivity for ENT1.

FeatureThis compoundNBMPR (ENT1 inhibitor)ENT1 KnockoutOther Transporters (ENT2, CNTs)
Inhibition of Uridine Uptake YesYesYesNot reported
Sensitization to DHODH inhibitors (e.g., Brequinar) YesYesYesNot reported
Antagonism with Gemcitabine YesYesYesNot reported
Effect on Pyrimidine Nucleotide Pools (with DHODH inhibitor) Profound depletionSimilar depletion to this compoundSimilar depletion to this compoundNot applicable

Experimental Protocols

The identification of this compound as an ENT1 inhibitor was established through a series of robust experimental protocols designed to assess its functional effects on the pyrimidine salvage pathway.

Cell Viability and Drug Combination Assays
  • Objective: To determine the effect of this compound in combination with other drugs whose transport or mechanism of action is dependent on nucleoside transporters.

  • Methodology:

    • Pancreatic ductal adenocarcinoma (PDAC) cell lines resistant to the DHODH inhibitor brequinar (B1684385) (BQ) were used.

    • Cells were treated with vehicle, BQ, this compound, or a combination of BQ and this compound for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo Luminescence Cell Viability Assay.

    • Similar combination studies were performed with the nucleoside analog gemcitabine, which requires ENT1 for cellular uptake.

    • The effects of this compound were directly compared to those of NBMPR, a known ENT1-selective inhibitor.

Metabolomic Analysis
  • Objective: To quantify the impact of this compound on cellular nucleotide pools.

  • Methodology:

    • BQ-resistant PDAC cells were treated with vehicle, BQ, this compound, or the combination for 8 hours.

    • Cellular metabolites were extracted and analyzed by LC-MS/MS.

    • The relative abundances of pyrimidine pathway metabolites were quantified to assess the degree of nucleotide depletion.

Uridine Uptake Assay
  • Objective: To directly measure the effect of this compound on the transport of uridine into cells.

  • Methodology:

    • PDAC cells were treated with vehicle or this compound.

    • Cells were then incubated with radiolabeled uridine for a short period.

    • The amount of radioactivity incorporated into the cells was measured to determine the rate of uridine uptake.

Genetic Knockout Studies
  • Objective: To confirm that the effects of this compound are specifically due to the inhibition of ENT1.

  • Methodology:

    • CRISPR/Cas9 technology was used to generate PDAC cell lines with a genetic knockout of the SLC29A1 gene, which encodes for ENT1.

    • These ENT1-KO cells were then subjected to the same drug combination and viability assays as the parental cells.

    • The sensitivity of ENT1-KO cells to BQ was assessed, and the effect of adding this compound to these cells was determined. The lack of an additional effect of this compound in ENT1-KO cells confirmed that ENT1 is the relevant target.

Visualizations

Experimental Workflow for Identifying this compound as an ENT1 Inhibitor

G cluster_0 Initial Observation cluster_1 Functional Characterization cluster_2 Target Identification & Validation A High-throughput screen of kinase inhibitors to overcome Brequinar resistance in PDAC cells B This compound identified as a potent sensitizer A->B C Cell viability assays with this compound +/- Brequinar B->C D Metabolomic analysis showing pyrimidine depletion C->D E Uridine uptake assays showing blocked transport C->E F Comparison with known ENT1 inhibitor (NBMPR) shows identical functional effects E->F J Conclusion: this compound inhibits ENT1 F->J G Genetic knockout of ENT1 (SLC29A1) H ENT1-KO phenocopies this compound treatment G->H I This compound has no further effect in ENT1-KO cells H->I I->J

Caption: Workflow for the identification and validation of this compound as an ENT1 inhibitor.

Pyrimidine Salvage Pathway and Inhibition by this compound

G cluster_0 Extracellular Space cluster_1 Intracellular Space Uridine_ext Uridine ENT1 ENT1 Uridine_ext->ENT1 Uridine_int Uridine ENT1->Uridine_int UMP Uridine Monophosphate (UMP) Uridine_int->UMP Uridine Kinase Nucleotides Pyrimidine Nucleotides UMP->Nucleotides Salvage Nucleoside Salvage Pathway CNX774 This compound CNX774->ENT1

Caption: this compound blocks the pyrimidine salvage pathway by inhibiting ENT1-mediated uridine uptake.

References

Safety Operating Guide

Navigating the Safe Disposal of CNX-774 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling CNX-774, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, adherence to proper disposal procedures is a critical component of laboratory safety and regulatory compliance.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Essential Safety and Handling Before Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[3][4] All handling of the compound, especially where dust or aerosols may be generated, should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Key Compound Information:

PropertyValue
CAS Number1202759-32-7
Molecular FormulaC26H22FN7O3
Purity≥98%
SolubilityDMSO: 100 mg/mL (200.2 mM), Ethanol: 2 mg/mL (4.0 mM), Water: Insoluble
Storage Temperature-20°C

The data in this table is compiled from product information sheets.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[3] The primary recommendation is to engage a licensed, professional waste disposal company for the final disposal of the unused product.[3]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be treated as hazardous waste.

  • This waste should be segregated from general laboratory trash and other chemical waste streams to prevent cross-contamination.

Step 2: Containment and Labeling

  • Collect all this compound waste in a suitable, closed, and properly labeled container.[3][4]

  • The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound".

Step 3: Preparing for Disposal

  • For unused or expired this compound, do not attempt to dispose of it down the drain, as it is insoluble in water and this can lead to environmental contamination.[1][3][4]

  • If required by the waste disposal company, prepare the material according to their specific instructions. This may involve packaging the waste in a particular manner.

Step 4: Professional Waste Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed and approved environmental management vendor.[3][5]

  • Maintain all records of the waste disposal, including manifests and certificates of destruction, for a minimum of three years, or as required by your institution and local regulations.[5]

Experimental Workflow for Disposal

cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_disposal Disposal Phase A Identify this compound Waste (Unused product, contaminated labware, PPE) B Wear Appropriate PPE (Gloves, safety glasses, lab coat) A->B C Handle in a Ventilated Area (e.g., Chemical Fume Hood) B->C D Segregate from other waste streams C->D E Place in a suitable, sealed container D->E F Label container as 'Hazardous Waste: this compound' E->F G Store waste in a designated, secure area F->G H Contact a licensed professional waste disposal company G->H I Follow vendor's instructions for pickup and transport H->I J Obtain and file all disposal documentation (Manifests, Certificate of Destruction) I->J

References

Essential Safety and Operational Guide for Handling CNX-774

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of CNX-774, a potent kinase inhibitor.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is an irreversible and highly selective Bruton's tyrosine kinase (BTK) inhibitor and has also been identified as an inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1][2] Due to its potent biological activity, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is based on standard practices for handling potent chemical compounds.

PPE Category Equipment Specifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound in solid or solution form to protect against splashes.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Fume hoodAll weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Operational and Disposal Plans

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored at -20°C.[3] Solutions of this compound in solvents like DMSO can also be stored at -20°C for extended periods.

Preparation of Stock Solutions:

The following table provides guidance for preparing stock solutions of this compound (Molecular Weight: 499.50 g/mol ).

Desired Concentration 1 mg Mass 5 mg Mass 10 mg Mass
1 mM 2.002 mL10.010 mL20.020 mL
5 mM 0.400 mL2.002 mL4.004 mL
10 mM 0.200 mL1.001 mL2.002 mL

Note: this compound is soluble in DMSO at concentrations up to 100 mg/mL and in ethanol (B145695) at 2 mg/mL. It is insoluble in water.

Handling Procedures:

  • Designated Area: All work with this compound should be performed in a designated area within a laboratory, away from general traffic.

  • Fume Hood: As a standard precaution for handling potent compounds, all weighing and initial dilutions of the powdered form must be carried out in a certified chemical fume hood to minimize inhalation risk.

  • Avoid Contact: Minimize direct contact with the compound. Use spatulas for transferring powder and ensure all manipulations are performed over a disposable absorbent bench liner.

  • Contamination: In case of skin contact, wash the affected area immediately with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and bench liners, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for handling this compound and its known signaling pathways.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receiving and Inspection b Storage at -20°C a->b c Weighing in Fume Hood b->c d Dissolution in DMSO/Ethanol c->d e Use of Appropriate PPE d->e f Perform Experiment in Designated Area e->f g Accurate Record Keeping f->g h Segregate Contaminated Waste g->h i Store in Labeled, Sealed Containers h->i j Dispose as Hazardous Waste via EHS i->j

Caption: General workflow for the safe handling and disposal of this compound.

G cluster_btk BTK Signaling Pathway cluster_ent1 ENT1 Inhibition BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 Phospholipase Cγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Salvage Nucleoside Salvage Pathway ENT1->Salvage Uridine Extracellular Uridine Uridine->ENT1 Transport CNX774 This compound CNX774->BTK Inhibits CNX774->ENT1 Inhibits

Caption: this compound inhibits both the BTK signaling pathway and the ENT1 transporter.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。